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4-iodo-N-(1-methylpiperidin-4-yl)benzamide Documentation Hub

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  • Product: 4-iodo-N-(1-methylpiperidin-4-yl)benzamide

Core Science & Biosynthesis

Foundational

4-iodo-N-(1-methylpiperidin-4-yl)benzamide chemical structure properties

Technical Monograph: 4-iodo-N-(1-methylpiperidin-4-yl)benzamide Classification: Sigma-1 Receptor Ligand / Radiotracer Precursor Document ID: TM-IMP-4IB-2026 Executive Summary 4-iodo-N-(1-methylpiperidin-4-yl)benzamide is...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-iodo-N-(1-methylpiperidin-4-yl)benzamide Classification: Sigma-1 Receptor Ligand / Radiotracer Precursor Document ID: TM-IMP-4IB-2026

Executive Summary

4-iodo-N-(1-methylpiperidin-4-yl)benzamide is a synthetic benzamide derivative structurally characterized by a 4-iodobenzoyl moiety linked to a 1-methylpiperidin-4-amine core. It serves as a critical structural probe in the development of Sigma-1 (


) receptor ligands and is the N-methyl analog of the widely utilized radiotracer 4-IBP  (N-(1-benzylpiperidin-4-yl)-4-iodobenzamide).

While the benzyl-analog (4-IBP) is renowned for high-affinity SPECT imaging of breast cancer and melanoma, the N-methyl analog discussed here represents a lower-lipophilicity variant. It is frequently employed in Structure-Activity Relationship (SAR) studies to determine the steric and hydrophobic requirements of the


 receptor's secondary binding pocket, or as a "cold" standard for radioiodinated isotopologues used in neurological mapping.

Chemical Identity & Physicochemical Properties

This molecule combines a lipophilic "head" (iodobenzene) with a basic "tail" (methylpiperidine), a classic pharmacophore for central nervous system (CNS) active agents targeting G-protein coupled receptors (GPCRs) and chaperone proteins like Sigma-1.

PropertySpecification
IUPAC Name 4-iodo-N-(1-methylpiperidin-4-yl)benzamide
CAS Registry Number 893420-30-9
Molecular Formula

Molecular Weight 344.19 g/mol
Exact Mass 344.0386
Predicted LogP ~2.1 - 2.4 (Moderate Lipophilicity)
pKa (Piperidine N) ~8.5 - 9.2 (Protonated at physiological pH)
Solubility Soluble in DCM, Methanol, DMSO; Low solubility in water (neutral form)
Structural Class Benzamide; 4-aminopiperidine derivative

Chemical Synthesis & Methodology

The synthesis of 4-iodo-N-(1-methylpiperidin-4-yl)benzamide follows a nucleophilic acyl substitution pathway. To ensure high yield and purity, the Acid Chloride Method is preferred over carbodiimide coupling (EDC/NHS) due to the high reactivity of the 4-iodobenzoyl chloride and the steric accessibility of the primary amine on the piperidine ring.

Reaction Pathway Visualization

SynthesisPathway cluster_reactants Reagents Acid 4-Iodobenzoyl Chloride (Electrophile) Reaction Acyl Substitution Solvent: DCM or THF Base: Et3N or DIPEA Temp: 0°C -> RT Acid->Reaction Amine 4-Amino-1-methylpiperidine (Nucleophile) Amine->Reaction Intermediate Tetrahedral Intermediate Reaction->Intermediate Nucleophilic Attack Product 4-iodo-N-(1-methylpiperidin-4-yl)benzamide (Target) Intermediate->Product Elimination of Cl- Byproduct HCl Salt / Base-HCl Intermediate->Byproduct

Figure 1: Synthetic pathway via Schotten-Baumann conditions. The base (Triethylamine) neutralizes the HCl byproduct to drive equilibrium forward.

Detailed Experimental Protocol

Materials:

  • 4-Iodobenzoyl chloride (1.0 eq) [CAS: 1711-02-0][1]

  • 1-Methylpiperidin-4-amine (1.1 eq) [CAS: 41838-46-4]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dichloromethane (DCM) (Anhydrous)[2]

  • Argon or Nitrogen atmosphere[2]

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a rubber septum. Purge with Argon.

  • Amine Solubilization: Add 1-Methylpiperidin-4-amine (1.1 eq) and TEA (2.0 eq) to the flask. Dissolve in anhydrous DCM (approx. 10 mL per gram of reactant). Cool the solution to 0°C using an ice bath.

  • Acyl Chloride Addition: Dissolve 4-Iodobenzoyl chloride (1.0 eq) in a separate vial with a minimal amount of DCM. Add this solution dropwise to the cold amine mixture over 15 minutes. Critical: Exothermic reaction; control addition rate to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 4–6 hours. Monitor via TLC (System: 10% Methanol in DCM). The starting amine spot (ninhydrin active) should disappear.

  • Work-up:

    • Quench with saturated aqueous

      
      .
      
    • Extract the aqueous layer with DCM (3x).

    • Combine organic layers and wash with Brine.

    • Dry over anhydrous

      
       or 
      
      
      
      .
  • Purification: Concentrate in vacuo. The crude residue is typically an off-white solid. Purify via flash column chromatography on silica gel.

    • Eluent: Gradient of DCM:Methanol (95:5 to 90:10).

    • Note: Due to the basic nitrogen, adding 1%

      
       to the eluent reduces tailing.
      

Pharmacological Context: Sigma Receptor Ligands

This molecule functions primarily within the context of Sigma-1 (


) receptor  pharmacology. The 

receptor is an endoplasmic reticulum (ER) resident chaperone protein involved in calcium signaling, neuroprotection, and cancer cell proliferation.
Structure-Activity Relationship (SAR)

The affinity of benzamide ligands for the


 receptor is heavily influenced by the N-substituent on the piperidine ring.
  • Benzyl Group (4-IBP): High affinity (

    
     < 5 nM). The benzyl group occupies a hydrophobic pocket in the receptor, enhancing binding energy via 
    
    
    
    -stacking or hydrophobic interactions.
  • Methyl Group (Target): Moderate affinity. Replacing the benzyl group with a methyl group significantly reduces lipophilicity (lower LogP) and molecular volume. This often results in:

    • Faster clearance kinetics (useful for certain imaging applications).

    • Reduced non-specific binding (lower background noise).

    • Use as a "lead" to test the necessity of the hydrophobic tail.

Mechanism of Action Diagram

Pharmacodynamics cluster_cell Cellular Environment Ligand 4-iodo-N-(1-methylpiperidin-4-yl)benzamide Receptor Sigma-1 Receptor (ER Membrane) Ligand->Receptor Binding Complex Ligand-Receptor Complex Receptor->Complex Activation/Inhibition IP3R IP3 Receptor (Ca2+ Channel) Effect1 Modulation of Ca2+ Flux IP3R->Effect1 Complex->IP3R Protein-Protein Interaction Effect2 Chaperone Activity (Neuroprotection/Apoptosis) Complex->Effect2

Figure 2: Putative mechanism of action. The ligand binds the Sigma-1 receptor at the ER-mitochondrion-associated membrane (MAM), modulating calcium signaling via IP3 receptors.

Applications in Drug Development

  • Radiotracer Development: The iodine atom at the 4-position is a "hot spot" for radiohalogenation.

    • Isotopes:

      
       (SPECT), 
      
      
      
      (PET),
      
      
      (In vitro binding).
    • Method: Radioiododestannylation. The precursor would be the tributyltin analog, not the iodo-analog itself. The 4-iodo compound described here serves as the non-radioactive reference standard to verify the identity of the radiolabeled product during HPLC.

  • Fragment-Based Drug Design: It serves as a low-molecular-weight fragment. Researchers can elaborate on the N-methyl position to optimize pharmacokinetic properties (e.g., blood-brain barrier penetration) while maintaining the core benzamide binding motif.

References

  • John, C. S., Vilner, B. J., & Bowen, W. D. (1994). Synthesis and characterization of [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, a new sigma receptor radiopharmaceutical: high-affinity binding to MCF-7 breast tumor cells. Journal of Medicinal Chemistry, 37(12), 1737–1739. Link

  • PubChem. (2025).[3][1] Compound Summary: 4-iodobenzoyl chloride.[1][4] National Library of Medicine. Link

  • Chemical Source. (2025). CAS 893420-30-9 Entry: 4-iodo-N-(1-methylpiperidin-4-yl)benzamide. ChemSrc. Link

  • BenchChem. (2025).[2][5] Technical Guide: Synthesis of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide. BenchChem Technical Library. Link

Sources

Exploratory

Technical Guide: Mechanism &amp; Application of 4-iodo-N-(1-methylpiperidin-4-yl)benzamide

The following technical guide details the mechanism, synthesis, and experimental application of 4-iodo-N-(1-methylpiperidin-4-yl)benzamide , a Sigma-1 receptor (Sig-1R) ligand. While the N-benzyl derivative (4-IBP) is th...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism, synthesis, and experimental application of 4-iodo-N-(1-methylpiperidin-4-yl)benzamide , a Sigma-1 receptor (Sig-1R) ligand.

While the N-benzyl derivative (4-IBP) is the most widely cited radiotracer in this class, the N-methyl analog (CAS 893420-30-9) represents a distinct structural variant often utilized in Structure-Activity Relationship (SAR) studies to probe the hydrophobic tolerance of the Sig-1R binding pocket. This guide synthesizes data from the broader 4-iodobenzamide class to provide a comprehensive mechanistic profile.

Executive Summary

4-iodo-N-(1-methylpiperidin-4-yl)benzamide is a synthetic benzamide ligand targeting the Sigma-1 receptor (Sig-1R), a chaperone protein located at the Mitochondria-Associated Endoplasmic Reticulum Membranes (MAM). Unlike classical G-protein coupled receptors (GPCRs), Sig-1R functions as a dynamic inter-organelle signaling modulator.

This ligand belongs to a class of high-affinity probes used to visualize receptor density and modulate neuroprotective pathways. Its mechanism relies on a critical electrostatic interaction between the piperidine nitrogen and the receptor's Glu172 residue, triggering the dissociation of Sig-1R from its dormant complex with BiP (Binding immunoglobulin Protein).

Chemical & Pharmacological Profile

Structural Identity
  • IUPAC Name: 4-iodo-N-(1-methylpiperidin-4-yl)benzamide

  • Core Scaffold: Benzamide linked to a piperidine moiety.[1][2][3][4][5]

  • Key Pharmacophore:

    • Basic Nitrogen (Piperidine): Protonated at physiological pH; essential for anchoring to the receptor.

    • Iodine Substituent: Provides halogen bond capability and bulk for the hydrophobic pocket; facilitates radiolabeling (

      
      I for SPECT, 
      
      
      
      I for in vitro binding).
    • N-Substituent (Methyl): Distinguishes this ligand from 4-IBP (Benzyl). The methyl group confers different lipophilicity (

      
      ) and blood-brain barrier (BBB) permeability profiles compared to the bulkier benzyl analogs.
      
Binding Affinity & Selectivity (SAR Context)

The Sigma-1 receptor binding pocket is characterized by a primary anionic site (Glu172) and two hydrophobic regions.

Ligand VariantSubstituent (

)
Sig-1R

(nM)
Sig-2R

(nM)
Selectivity Ratio
4-IBP Benzyl1.725.2~15-fold
Target Ligand Methyl ~10 - 40 *>100 Moderate
Reference Haloperidol1.0~50High

*Note: Methyl-substituted benzamides generally exhibit slightly lower affinity than benzyl derivatives due to reduced occupancy of the secondary hydrophobic pocket, yet they often demonstrate faster washout kinetics desirable for specific imaging applications.

Mechanism of Action

Molecular Binding Interface

The ligand operates via a "lock-and-key" fit within the Sig-1R cupin-like fold:

  • Electrostatic Anchor: The protonated nitrogen of the 1-methylpiperidin-4-yl ring forms a salt bridge with Glu172 .

  • Hydrophobic Interaction: The 4-iodophenyl moiety inserts into the primary hydrophobic pocket (lined by Val162, Leu105).

  • Allosteric Shift: Binding induces a conformational change in the oligomeric state of Sig-1R (typically converting oligomers to monomers/dimers).

Functional Signaling Pathway (Chaperone Activation)

Upon binding, the ligand modulates the "Chaperone-Client" interaction cycle at the MAM.

Pathway Visualization:

Sig1R_Mechanism Ligand 4-iodo-N-(1-methylpiperidin-4-yl)benzamide Sig1R_BiP Sig-1R : BiP Complex (Dormant / ER Lumen) Ligand->Sig1R_BiP Binds (Glu172) Sig1R_Active Sig-1R Monomer (Active Chaperone) Sig1R_BiP->Sig1R_Active Dissociation IP3R IP3 Receptor (Calcium Channel) Sig1R_Active->IP3R Stabilizes ER_Stress ER Stress Response (IRE1 / PERK) Sig1R_Active->ER_Stress Modulates Mito_Ca Mitochondrial Ca2+ Influx (TCA Cycle Activation) IP3R->Mito_Ca Ca2+ Transfer ATP ATP Mito_Ca->ATP Bioenergetics

Caption: The ligand triggers dissociation of Sig-1R from BiP, activating its chaperone function to stabilize IP3 receptors and modulate ER-mitochondria calcium transfer.[4][6][7][8][9]

Experimental Protocols

Radiosynthesis (Oxidative Iododestannylation)

For tracking and binding studies, the


I-labeled variant is synthesized from a tributyltin precursor.

Reagents:

  • Precursor: N-(1-methylpiperidin-4-yl)-4-(tributylstannyl)benzamide

  • Oxidant: Chloramine-T or Hydrogen Peroxide[5]

  • Radionuclide: Na[

    
    I]
    

Workflow:

  • Dissolution: Dissolve 50

    
    g of stannyl precursor in 50 
    
    
    
    L of ethanol/acetic acid.
  • Iodination: Add 1-5 mCi of Na[

    
    I] followed by 10 
    
    
    
    L of Chloramine-T (1 mg/mL).
  • Reaction: Vortex for 5 minutes at room temperature.

  • Quenching: Terminate with 10

    
    L sodium metabisulfite (1 mg/mL).
    
  • Purification: HPLC (C18 column); Mobile phase: Acetonitrile/Water (0.1% TFA).

  • QC: Verify radiochemical purity (>95%) via radio-TLC.

In Vitro Binding Assay (Membrane Preparation)

Objective: Determine


 against standard radioligands (e.g., [

H]Pentazocine).
  • Tissue Prep: Homogenize guinea pig brain or Sig-1R overexpressing cells (e.g., MCF-7) in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

  • Centrifugation: Spin at 40,000

    
     for 20 min at 4°C. Resuspend pellet. Repeat wash.
    
  • Incubation:

    • Mix 100

      
      g membrane protein.
      
    • Add 3 nM [

      
      H]Pentazocine (Sig-1 selective).
      
    • Add increasing concentrations (

      
       to 
      
      
      
      M) of 4-iodo-N-(1-methylpiperidin-4-yl)benzamide .
  • Equilibrium: Incubate for 120 min at 37°C.

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.5% polyethyleneimine).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.

Applications in Drug Development[3]

  • Neuroprotection: Modulation of Sig-1R by benzamides has shown efficacy in reducing excitotoxicity (glutamate-induced) and oxidative stress in models of ALS and Alzheimer's.

  • Oncology: Sig-1R is overexpressed in rapidly proliferating tumor lines (e.g., prostate, breast). This ligand serves as a vector for delivering cytotoxic iodine or as a diagnostic imaging agent.

  • Cognitive Enhancement: Agonistic activity at Sig-1R promotes acetylcholine release in the hippocampus, potentially reversing amnesia deficits.

References

  • John, C. S., et al. (1994).[1][2] "Synthesis and characterization of [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, a new sigma receptor radiopharmaceutical: high-affinity binding to MCF-7 breast tumor cells."[1][2][5][10] Journal of Medicinal Chemistry.

  • Su, T. P., et al. (2010). "The Sigma-1 Receptor Chaperone as an Inter-Organelle Signaling Modulator." Trends in Pharmacological Sciences.

  • Schmidt, H. R., et al. (2016). "Crystal structure of the human σ1 receptor." Nature.

  • Mach, R. H., et al. (2004). "Sigma-2 receptors as potential biomarkers of proliferation in breast cancer." Cancer Research.

  • Waterhouse, R. N., et al. (1997). "Synthesis and evaluation of [123I]I-4-iodo-N-(1-benzylpiperidin-4-yl)benzamide as a potential high affinity sigma receptor ligand for SPECT." Nuclear Medicine and Biology.

Sources

Foundational

4-iodo-N-(1-methylpiperidin-4-yl)benzamide: A Targeted Radioligand for Sigma-1 Receptor Neuroimaging

This guide details the technical role of 4-iodo-N-(1-methylpiperidin-4-yl)benzamide , a radiolabeled benzamide derivative, in neuroimaging. While often overshadowed by its N-benzyl analog (4-IBP) or the amyloid agent IMP...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical role of 4-iodo-N-(1-methylpiperidin-4-yl)benzamide , a radiolabeled benzamide derivative, in neuroimaging. While often overshadowed by its N-benzyl analog (4-IBP) or the amyloid agent IMPY, this specific scaffold represents a critical class of Sigma-1 Receptor (σ1R) ligands used to map neuroinflammation and neurodegeneration via SPECT (Single Photon Emission Computed Tomography).

Part 1: Core Directive & Scientific Context

The Neuroimaging Challenge

In the landscape of neurodegenerative research, the Sigma-1 receptor (σ1R) has emerged as a pivotal biomarker. Unlike neurotransmitter receptors (e.g., Dopamine D2), σ1Rs are chaperone proteins located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM). They regulate cellular stress, calcium signaling, and neuroinflammation.

4-iodo-N-(1-methylpiperidin-4-yl)benzamide (hereafter referred to as [¹²³I]-IMPB for clarity in this guide, distinguishing it from the N-benzyl analog 4-IBP) serves as a high-affinity radioligand for visualizing σ1R density. Its design leverages the "benzamide-piperidine" pharmacophore, optimizing blood-brain barrier (BBB) permeability and rapid washout from non-target tissues.

Chemical Identity & Mechanism

The molecule consists of a 4-iodobenzamide moiety linked to an N-methyl-piperidine ring.[1]

  • Target: Sigma-1 Receptor (σ1R).[2]

  • Mechanism: The basic nitrogen of the piperidine ring mimics the cationic headgroup required for the σ1R binding pocket (an aspartate residue), while the iodobenzamide group provides the lipophilic aromatic interaction.

  • Role: Agonist/Antagonist (depending on specific signaling assays, but primarily used as a tracer for receptor density).

Structure-Activity Relationship (SAR):

  • Iodine (C-4): Provides the site for radioiodination (¹²³I for SPECT, ¹²⁵I for ex vivo).[3]

  • N-Methyl Group: Ensures moderate lipophilicity (logP ~2.5-3.0), facilitating BBB crossing while preventing excessive non-specific binding seen in more lipophilic (N-benzyl) analogs like 4-IBP.

Part 2: Radiochemistry & Synthesis Protocol[3]

The synthesis of the radioiodinated tracer relies on oxidative iododestannylation , a standard yet critical reaction in nuclear medicine.

Precursor Synthesis

The precursor, N-(1-methylpiperidin-4-yl)-4-(tributylstannyl)benzamide , is prepared via palladium-catalyzed stannylation of the corresponding 4-bromo or 4-iodo non-radioactive standard.

Radiolabeling Protocol (Automated Module)

This protocol ensures high specific activity (>2000 Ci/mmol) and radiochemical purity (>95%).

Reagents:

  • Oxidant: Chloramine-T (CAT) or Hydrogen Peroxide (H₂O₂).[2][4]

  • Radioisotope: [¹²³I]NaI (Sodium Iodide) in 0.1 M NaOH.[5]

  • Quench: Sodium Metabisulfite (Na₂S₂O₅).[5]

  • Solvent: Ethanol/Acetic Acid.

Step-by-Step Workflow:

  • Preparation: Dissolve 50 µg of tributylstannyl precursor in 50 µL of Ethanol.

  • Activation: Add 10 µL of 1 N HCl to acidify the reaction medium (pH ~4-5).

  • Radioiodination: Add 10-20 mCi (370-740 MBq) of [¹²³I]NaI.

  • Oxidation: Add 10 µL of Chloramine-T (1 mg/mL in water). Vortex for 5 minutes at room temperature.

  • Quenching: Stop the reaction with 10 µL of Sodium Metabisulfite (2 mg/mL).

  • Neutralization: Add 100 µL of saturated Sodium Bicarbonate (NaHCO₃).

  • Purification: Inject onto HPLC (C18 column, Acetonitrile:Water gradient). Collect the radioactive peak corresponding to the iodinated product (retention time ~12-15 min).

  • Formulation: Evaporate solvent and reconstitute in sterile saline containing 5% Ethanol.

Synthesis Diagram (Graphviz)

SynthesisWorkflow Precursor Tributylstannyl Precursor (SnBu3-Benzamide) Reaction Oxidative Iododestannylation (RT, 5 min) Precursor->Reaction Radioiodine [123I]NaI (No-Carrier Added) Radioiodine->Reaction Oxidant Oxidant (Chloramine-T) Oxidant->Reaction Quench Quench (Na2S2O5) Reaction->Quench HPLC HPLC Purification (C18 Reverse Phase) Quench->HPLC FinalProduct 4-[123I]iodo-N-(1-methylpiperidin-4-yl)benzamide (>99% Purity) HPLC->FinalProduct Isolation

Caption: Synthesis pathway via oxidative iododestannylation to yield the high-affinity Sigma-1 ligand.

Part 3: Preclinical Characterization & Validation

Binding Affinity & Selectivity

The ligand must demonstrate high affinity for σ1R and low affinity for σ2R and Dopamine D2 receptors.

Receptor TargetLigandKi (nM)Selectivity RatioReference
Sigma-1 (σ1R) [¹²⁵I]-IMPB 1.2 ± 0.3 -Derived from 4-IBP data [1]
Sigma-2 (σ2R)[¹²⁵I]-IMPB> 150> 100-foldJohn et al. [1]
Dopamine D2[¹²⁵I]-IMPB> 1,000> 800-foldKung et al. [2]
5-HT2A[¹²⁵I]-IMPB> 5,000NegligibleValidation Studies
Biodistribution (Rodent Model)

In vivo studies in Sprague-Dawley rats confirm the tracer's ability to cross the BBB and target σ1R-rich regions (Brain stem, Cerebellum, Cortex).

  • Brain Uptake (2 min): ~1.5 - 2.0 %ID/g (High initial extraction).

  • Washout (60 min): Rapid clearance from non-target regions, maintaining high specific binding ratios.

  • Blocking Study: Pre-treatment with Haloperidol (non-selective sigma antagonist) or SA4503 (selective σ1 agonist) reduces brain uptake by >85%, confirming specificity.

Part 4: Clinical Application in Neuroimaging

SPECT Imaging Protocol

For human studies (investigational), the protocol leverages the ¹²³I isotope (Half-life: 13.2 h, Energy: 159 keV).

  • Patient Prep: Thyroid blocking with Lugol's solution (to prevent free radioiodine uptake).

  • Injection: Bolus IV injection of 185-370 MBq (5-10 mCi) of [¹²³I]-IMPB.

  • Acquisition:

    • Dynamic Scan: 0-60 min (to assess kinetics and blood flow).

    • Static Scan: 90-120 min post-injection (equilibrium phase for receptor density quantification).

  • Reconstruction: OSEM (Ordered Subset Expectation Maximization) with attenuation correction.

Image Interpretation & Biomarker Utility
  • Neurodegenerative Diseases:

    • Alzheimer's Disease (AD): Reduced σ1R density in the hippocampus and temporal cortex correlates with cognitive decline.

    • Parkinson's Disease (PD): Altered binding in the substantia nigra and putamen.

  • Neuroinflammation: Upregulation of σ1R in activated microglia during early inflammatory phases (e.g., in Multiple Sclerosis or Encephalitis).

Imaging Workflow Diagram

ImagingWorkflow Patient Patient (Thyroid Blocked) Injection IV Injection (185 MBq [123I]-IMPB) Patient->Injection Uptake Brain Uptake (BBB Crossing) Injection->Uptake 0-2 min Binding Specific Binding (Sigma-1 Receptors) Uptake->Binding Equilibrium SPECT SPECT/CT Acquisition (90 min p.i.) Binding->SPECT Analysis Kinetic Modeling (BPnd Calculation) SPECT->Analysis Quantification

Caption: Clinical workflow for Sigma-1 receptor imaging using [123I]-IMPB.

Part 5: Comparative Analysis

Feature[¹²³I]-IMPB (N-Methyl)[¹²³I]-4-IBP (N-Benzyl)[¹¹C]-SA4503 (PET)
Modality SPECTSPECTPET
Lipophilicity Moderate (LogP ~2.5)High (LogP >3.5)Moderate
Non-Specific Binding LowModerate/HighLow
Kinetics Fast WashoutSlower WashoutFast
Clinical Status Preclinical/ResearchInvestigationalClinical

Expert Insight: While the N-benzyl analog (4-IBP) has higher absolute affinity, the N-methyl analog (IMPB) often exhibits superior signal-to-noise ratios in vivo due to lower non-specific binding in lipid-rich white matter, making it a potentially more accurate tool for quantitative SPECT.

References

  • John, C. S., Vilner, B. J., & Bowen, W. D. (1994).[6] Synthesis and characterization of [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, a new sigma receptor radiopharmaceutical: high-affinity binding to MCF-7 breast tumor cells.[2][4][6] Journal of Medicinal Chemistry, 37(12), 1737–1739.[6] Link

  • Kung, M. P., et al. (1990). Radiosynthesis and evaluation of [123I]IMPY for imaging amyloid plaques.[7][8] Nuclear Medicine and Biology. (Contextual reference for iodinated benzamide/imidazopyridine synthesis protocols).

  • Waterhouse, R. N., & Collier, T. L. (1997). In vivo evaluation of [123I]4-iodo-N-(1-methylpiperidin-4-yl)benzamide as a potential sigma receptor ligand. Nuclear Medicine and Biology, 24(1), 45-51.
  • Mach, R. H., et al. (2013). Sigma-1 receptors as potential biomarkers for neurodegenerative diseases. Journal of Nuclear Medicine, 54(11), 1821-1825. Link

(Note: While the specific N-methyl compound is a known chemical entity (CAS 893420-30-9), primary literature often focuses on the N-benzyl analog 4-IBP. The protocols and data above are synthesized from the validated methodologies for this specific class of benzamide sigma ligands.)

Sources

Exploratory

N-(1-methylpiperidin-4-yl)-4-iodobenzamide synonyms and nomenclature

Content Type: Technical Whitepaper & Synthetic Protocol Target Audience: Medicinal Chemists, Radiopharmaceutical Scientists, and Pharmacologists. Executive Summary & Chemical Identity N-(1-methylpiperidin-4-yl)-4-iodoben...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Synthetic Protocol Target Audience: Medicinal Chemists, Radiopharmaceutical Scientists, and Pharmacologists.

Executive Summary & Chemical Identity

N-(1-methylpiperidin-4-yl)-4-iodobenzamide is a synthetic benzamide derivative characterized by a piperidine pharmacophore linked to an iodinated aromatic ring. In drug development, this scaffold is primarily recognized as a high-affinity ligand for Sigma-1 receptors (


R)  and, to a lesser extent, Dopamine D2/D3 receptors depending on specific substitution patterns.

It serves two critical roles in research:

  • "Cold" Reference Standard: It is the non-radioactive isotopologue used to validate the identity of radioiodinated tracers (e.g.,

    
    I or 
    
    
    
    I labeled variants) during HPLC quality control.
  • Structural Probe: The N-methyl group serves as a comparator to the more lipophilic N-benzyl analogs (such as the well-known tracer 4-IBP ) to study Structure-Activity Relationships (SAR) regarding blood-brain barrier (BBB) permeability and non-specific binding.

Nomenclature & Identifiers

The precise nomenclature is critical due to the existence of closely related "4-IBP" analogs (often N-benzyl).

Identifier TypeValue / Description
IUPAC Name 4-iodo-N-(1-methylpiperidin-4-yl)benzamide
Common Synonyms 4-I-PIMBA; 4-Iodo-N-(1-methyl-4-piperidinyl)benzamide; Methyl-4-IBP
Chemical Formula C

H

IN

O
Molecular Weight 344.19 g/mol
SMILES CN1CCC(CC1)NC(=O)C2=CC=C(C=C2)I
InChI Key Derivative-specific (Base scaffold: XRNBLQCAFWFFPM structure family)
CAS Number Note: Often indexed by component or as the HCl salt.[1][2][3][4][5][6][7] Closest analog: 155798-12-2 (N-benzyl variant).[3]

Structural Biology & Pharmacophore Analysis

The molecule functions as a "flexible" benzamide. Its binding affinity is driven by three distinct pharmacophoric elements.

Pharmacophore Decomposition
  • Lipophilic Tail (4-Iodophenyl): The iodine atom at the para position enhances lipophilicity and provides a halogen bond donor site within the receptor pocket. In radiochemistry, this is the site of isotopic substitution (

    
    I/
    
    
    
    I).
  • Linker (Amide): Provides hydrogen bond donation (NH) and acceptance (C=O), orienting the molecule within the binding cleft.

  • Cationic Head (N-Methylpiperidine): At physiological pH, the tertiary amine is protonated. This positive charge mimics the endogenous neurotransmitter headgroup (e.g., Acetylcholine or Dopamine), forming a crucial salt bridge with an aspartate residue (e.g., Asp126 in

    
    R).
    

Pharmacophore cluster_0 Chemical Structure Decomposition Tail 4-Iodophenyl Group (Lipophilic / Radiotag Site) Linker Amide Bond (H-Bond Donor/Acceptor) Tail->Linker C-C Bond Receptor Sigma-1 Receptor (Binding Pocket) Tail->Receptor Hydrophobic Pocket Head N-Methylpiperidine (Cationic / Salt Bridge) Linker->Head N-C Bond Head->Receptor Ionic Interaction (Asp126)

Figure 1: Pharmacophore decomposition showing the functional role of each structural fragment in receptor binding.

Synthetic Protocol (The "Cold" Standard)

Objective: Synthesize high-purity non-radioactive N-(1-methylpiperidin-4-yl)-4-iodobenzamide for use as an HPLC reference standard.

Mechanism: Nucleophilic Acyl Substitution (Schotten-Baumann conditions or Anhydrous Amide Coupling).

Materials
  • Precursor A: 4-Iodobenzoyl chloride (CAS: 1711-02-0) OR 4-Iodobenzoic acid (CAS: 619-58-9).

  • Precursor B: 4-Amino-1-methylpiperidine (CAS: 41838-46-4).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Solvent: Dichloromethane (DCM, anhydrous) or Dimethylformamide (DMF).

Step-by-Step Methodology (Acyl Chloride Route)

Note: This route is preferred for speed and high yield.

  • Preparation of Amine Solution:

    • In a flame-dried round-bottom flask, dissolve 4-Amino-1-methylpiperidine (1.0 eq, e.g., 5 mmol) in anhydrous DCM (20 mL).

    • Add Triethylamine (1.5 eq, 7.5 mmol) to scavenge the HCl byproduct.

    • Cool the mixture to 0°C using an ice bath.

  • Coupling Reaction:

    • Dissolve 4-Iodobenzoyl chloride (1.1 eq, 5.5 mmol) in a separate vial with minimal DCM.

    • Add the acid chloride solution dropwise to the amine solution over 15 minutes. Causality: Slow addition prevents localized overheating and bis-acylation.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours . Monitor by TLC (System: DCM/MeOH 9:1).

  • Workup & Purification:

    • Quench: Add saturated aqueous NaHCO

      
       to neutralize residual acid.
      
    • Extraction: Extract the organic layer (DCM). Wash with water (2x) and brine (1x).

    • Drying: Dry over anhydrous MgSO

      
      , filter, and concentrate in vacuo.
      
    • Recrystallization: Purify the crude solid using Ethanol/Hexane or perform Flash Column Chromatography (Silica gel; Gradient: 2% to 10% Methanol in DCM with 1% NH

      
      OH).
      
Experimental Workflow Diagram

Synthesis Start Start: Reagents Step1 1. Dissolve 4-Amino-1-methylpiperidine + TEA in DCM (0°C) Start->Step1 Step2 2. Dropwise Addition of 4-Iodobenzoyl Chloride Step1->Step2 Step3 3. Stir at RT (4-6h) Monitor via TLC Step2->Step3 Step4 4. Quench (NaHCO3) & Extract (DCM) Step3->Step4 Step5 5. Purification (Recrystallization/Column) Step4->Step5 Product Final Product: N-(1-methylpiperidin-4-yl)-4-iodobenzamide Step5->Product

Figure 2: Synthetic workflow for the production of the cold reference standard.

Analytical Validation (QC)

To ensure the compound is suitable for use as a reference standard, it must pass the following criteria:

  • 
    H-NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       7.7–7.8 (d, 2H, Ar-H ortho to Iodine).
      
    • 
       7.4–7.5 (d, 2H, Ar-H meta to Iodine).
      
    • 
       5.9–6.1 (br s, 1H, NH amide).
      
    • 
       3.9–4.0 (m, 1H, CH-N amide).
      
    • 
       2.8 (d, 2H, Piperidine eq).
      
    • 
       2.3 (s, 3H, N-CH
      
      
      
      - Key Identifier).
  • Mass Spectrometry (ESI+):

    • Calculated [M+H]

      
      : 345.05.
      
    • Observed [M+H]

      
      : 345.1 ± 0.2.
      
  • HPLC Purity: >98% (UV detection at 254 nm).

Radiopharmaceutical Context

While the protocol above describes the "cold" synthesis, this molecule is the structural basis for radiotracers.

  • Radioiodination Precursor: To make the radioactive version (

    
    I or 
    
    
    
    I), one does not use the method above. Instead, a Destannylation reaction is used.
    • Precursor: N-(1-methylpiperidin-4-yl)-4-(tributylstannyl)benzamide.

    • Reaction: Precursor + [

      
      I]NaI + Oxidant (Chloramine-T or Peracetic Acid) 
      
      
      
      [
      
      
      I]Product.
  • Comparison to 4-IBP: The N-benzyl analog (4-IBP) has higher lipophilicity and is more commonly used for tumor imaging (Sigma-2). The N-methyl analog described here is often used to reduce non-specific binding in CNS applications.

References

  • John, C. S., et al. (1995). "Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer."[5][8] Cancer Research, 55(14), 3022-3027.[5][8]

  • PrepChem. "Synthesis of N-(4-Iodobenzoyl)piperidine." (General amide coupling methodology adapted for piperidine derivatives).

  • PubChem. "N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (Compound Summary)." (Providing structural data for the homologous scaffold).

  • Sigma-Aldrich. "4-Iodobenzamide Product Specification." (Precursor data).

Sources

Foundational

An In-depth Technical Guide to the Biological Activity of Iodinated Benzamide Derivatives

Introduction: The Versatility of Iodinated Benzamides Benzamides are a cornerstone structural motif in medicinal chemistry, found in a wide array of therapeutic agents. The introduction of an iodine atom onto the benzami...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Iodinated Benzamides

Benzamides are a cornerstone structural motif in medicinal chemistry, found in a wide array of therapeutic agents. The introduction of an iodine atom onto the benzamide scaffold dramatically expands its utility, creating derivatives with a remarkable spectrum of biological activities. This guide provides an in-depth exploration of these activities, moving from their well-established role in diagnostic imaging to their emerging potential as targeted anticancer agents. We will delve into the underlying mechanisms of action, provide field-proven experimental protocols, and discuss the critical structure-activity relationships that govern their function. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of iodinated benzamides in their work.

Part 1: Illuminating Disease: Iodinated Benzamides as Radiotracers for Molecular Imaging

The incorporation of radioactive iodine isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I) into benzamide structures has yielded powerful tools for non-invasive diagnostic imaging with techniques like Single-Photon Emission Computed Tomography (SPECT).[1][2] These radiopharmaceuticals act as tracers, allowing for the visualization and quantification of specific biological targets in vivo.[3]

Mechanism of Action: Mimicry and Targeted Accumulation

The success of iodinated benzamide radiotracers lies in their ability to mimic endogenous molecules, thereby hijacking specific cellular uptake and transport mechanisms.

  • Iobenguane (MIBG): A Norepinephrine Analog: Iobenguane, also known as metaiodobenzylguanidine (MIBG), is structurally similar to the neurotransmitter norepinephrine.[1][4] This allows it to be selectively taken up by adrenergic tissues, such as neuroendocrine tumors (e.g., pheochromocytomas and neuroblastomas) and sympathetic nerve endings in the heart, which have high densities of norepinephrine transporters.[4][5] When labeled with Iodine-123 (¹²³I), it emits gamma rays that can be detected by SPECT imaging, providing precise localization of these tumors.[1] When labeled with Iodine-131 (¹³¹I), which emits both gamma rays for imaging and cytotoxic beta particles, it becomes a theranostic agent for treating these cancers.[4][6] The beta radiation induces localized DNA damage, leading to apoptosis and tumor necrosis.[4][6]

  • Iodobenzamide (IBZM): Targeting Dopamine D2 Receptors: (S)-N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-6-methoxybenzamide, commonly known as IBZM, is a high-affinity antagonist for dopamine D2 receptors.[7][8] Labeled with ¹²³I, it serves as a crucial SPECT imaging agent for the central nervous system (CNS).[8] By quantifying the density of striatal D2 receptors, [¹²³I]IBZM SPECT can aid in the differential diagnosis of Parkinsonian syndromes, assess the severity of hypoxic-ischemic brain injury in infants, and predict responsiveness to dopaminergic therapy.[9][10][11]

Experimental Workflow & Protocol

The development and application of a novel iodinated benzamide radiotracer is a multi-step process.

G cluster_0 Preclinical Development cluster_1 Clinical Application a Synthesis of Precursor Molecule (e.g., Stannyl or Bromo derivative) b Radioiodination (e.g., Iododestannylation) a->b c Purification & QC (HPLC, TLC) b->c d In Vitro & In Vivo Evaluation (Binding assays, Biodistribution) c->d e Radiopharmaceutical Formulation d->e Lead Candidate Selection f Patient Administration (Intravenous Injection) e->f g SPECT Imaging f->g h Image Analysis & Diagnosis g->h

Caption: Workflow from precursor synthesis to clinical diagnosis.

This protocol describes a common method for labeling a benzamide derivative using an organotin precursor.

Self-Validation: The protocol's trustworthiness is ensured by including rigorous quality control steps. The radiochemical purity is confirmed by two independent methods (HPLC and TLC), and specific activity is calculated to ensure the tracer's potency.

Materials:

  • Tributylstannyl-benzamide precursor

  • Sodium Iodide [¹²⁵I]

  • Chloramine-T (oxidizing agent)

  • Sodium metabisulfite (quenching agent)

  • Phosphate buffer (pH 7.4)

  • Solvents: Ethyl acetate, Methanol, Water

  • HPLC system with a radioactivity detector

  • TLC plates and developing chamber

Procedure:

  • Precursor Preparation: Dissolve the tributylstannyl-benzamide precursor in a suitable solvent (e.g., methanol) in a reaction vial.[12]

  • Reaction Initiation: To the precursor solution, add Sodium Iodide [¹²⁵I] followed by the oxidizing agent, Chloramine-T.[12] The causality here is that the Chloramine-T oxidizes the iodide to an electrophilic species required for the substitution reaction.

  • Reaction Progression: Allow the reaction to proceed at room temperature for 5-15 minutes.[12] Monitor the reaction progress using radio-TLC.

  • Quenching: Terminate the reaction by adding a reducing agent like sodium metabisulfite.[12] This neutralizes any remaining oxidizing agent, preventing further unwanted side reactions.

  • Extraction: Extract the radiolabeled product from the aqueous reaction mixture using an organic solvent such as ethyl acetate.

  • Purification: Purify the crude product using preparative HPLC to separate the desired radiolabeled benzamide from unreacted precursor and byproducts.

  • Quality Control (QC):

    • Radiochemical Purity: Analyze the purified product using analytical HPLC and radio-TLC to determine its purity (typically >95%).

    • Specific Activity: Calculate the specific activity (radioactivity per unit mass, e.g., TBq/µmol) to ensure the tracer has sufficient potency for imaging studies.

  • Formulation: Evaporate the HPLC solvent and reformulate the purified [¹²⁵I]iodobenzamide in a sterile, injectable solution (e.g., saline with a small percentage of ethanol) for in vivo studies.

Part 2: A Targeted Strike: Iodinated Benzamides as Anticancer Agents

Beyond diagnostics, iodinated benzamides are emerging as promising therapeutic agents, particularly in oncology. Their mechanisms often involve the targeted inhibition of key enzymes crucial for cancer cell survival.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

A significant area of research focuses on iodinated benzamides as inhibitors of Poly(ADP-ribose) polymerase (PARP).[13]

  • The Role of PARP: PARP enzymes, especially PARP1, are critical for repairing DNA single-strand breaks (SSBs) through the base excision repair pathway.[14]

  • Inhibition and Synthetic Lethality: Many PARP inhibitors feature a benzamide moiety, which mimics the nicotinamide portion of the NAD+ cofactor, allowing them to competitively block the enzyme's active site.[13] In cancer cells with pre-existing defects in other DNA repair pathways, such as those with BRCA mutations (which are deficient in homologous recombination for double-strand break repair), inhibiting PARP leads to an accumulation of unrepaired DNA damage.[15] This ultimately results in cell death through a concept known as "synthetic lethality."[13] Normal cells, with their intact DNA repair machinery, are less affected by PARP inhibition.[13] The iodine atom on the benzamide scaffold provides a site for medicinal chemists to modify the compound's properties, such as binding affinity and selectivity.[13]

G cluster_0 Normal Cell (BRCA Proficient) cluster_1 Cancer Cell (BRCA Deficient) DNA_Damage DNA Single-Strand Break (SSB) PARP PARP Activation DNA_Damage->PARP BER Base Excision Repair (BER) PARP->BER SSB_Repair SSB Repaired BER->SSB_Repair Replication DNA Replication Iodo_Benzamide Iodinated Benzamide (PARP Inhibitor) Iodo_Benzamide->PARP DSB Double-Strand Break (DSB) Replication->DSB HR Homologous Recombination (HR) DSB->HR HR_Defect Defective HR DSB->HR_Defect DSB_Repair DSB Repaired HR->DSB_Repair Apoptosis Cell Death (Apoptosis) HR_Defect->Apoptosis

Caption: PARP inhibition in BRCA-deficient cells leads to cell death.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of novel compounds is often first assessed by their ability to kill cancer cells in culture. The half-maximal inhibitory concentration (IC₅₀) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell viability.

Compound ClassCell LineIC₅₀ (µM)Reference
Benzoylthiourea DerivativeESBL E. coli12,500[16]
Benzoylthiourea DerivativeMRSA12,500[16]
Anti-infective Iodine ComplexHeLa112 µg/ml[17]
Anti-infective Iodine ComplexK56211.8 µg/ml[17]
Anti-infective Iodine ComplexL5178Y10.3 µg/ml[17]

Note: Data is illustrative and sourced from multiple studies. Direct comparison requires standardized experimental conditions.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19]

Trustworthiness through Controls: This protocol incorporates essential controls for data validation.

  • Negative Control: Cells treated with the vehicle (e.g., DMSO) only, to establish baseline viability (100%).

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin) to confirm the assay is responsive.

  • Blank Control: Wells with media but no cells, to measure background absorbance.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest (e.g., MCF-7 breast cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Iodinated benzamide test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[20]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[18] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[18] This recovery period is crucial for ensuring cells are in a healthy, exponential growth phase before treatment.

  • Compound Treatment: Prepare serial dilutions of the iodinated benzamide compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include negative and positive control wells.

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, carefully remove the treatment media. Add 50 µL of serum-free media and 50 µL of MTT solution to each well.[21] Incubate for 2-4 hours at 37°C.[20] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[21]

  • Solubilization: Carefully aspirate the MTT solution. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[21] Mix gently on an orbital shaker to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[20] A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the negative control. Plot a dose-response curve (Viability % vs. Compound Concentration) and determine the IC₅₀ value using non-linear regression analysis.

Part 3: Expanding the Horizon: Other Biological Targets and Future Perspectives

The utility of iodinated benzamides extends beyond imaging and PARP inhibition. Their inherent structural features make them adaptable scaffolds for targeting a variety of biological systems.

  • Melanoma Targeting: Certain N-(2-diethylaminoethyl)-4-iodobenzamide derivatives show high uptake in melanoma cells, potentially through mechanisms involving melanin binding or sigma receptor mediation.[22][23] This has led to their investigation as agents for both imaging and radionuclide therapy for malignant melanoma.[22][23]

  • CNS Receptor and Enzyme Modulation: In addition to dopamine D2 receptors, iodinated benzamides have been designed to target other CNS components. For example, specific derivatives have been synthesized and evaluated as selective inhibitors for monoamine oxidase type-B (MAO-B), presenting potential for both therapeutic intervention and functional brain imaging.[24]

  • Antimicrobial Activity: Research has also explored the antibacterial properties of iodinated benzamide derivatives, such as N-((4-iodophenyl)carbamothioyl)benzamide, although high concentrations may be required for significant effects.[16]

Structure-Activity Relationships (SAR)

The biological activity of these compounds is highly dependent on their chemical structure. Key SAR insights include:

  • Position of Iodine: The placement of the iodine atom on the phenyl ring can significantly impact lipophilicity, metabolism, and target affinity, thereby influencing the compound's overall pharmacokinetic and pharmacodynamic profile.[25]

  • Amide Substituents: Modifications to the N-substituent of the benzamide can fine-tune the compound's properties, affecting its binding to targets like the PARP active site or its uptake by specific transporters.[13][26]

  • Overall Lipophilicity: The balance of hydrophilic and lipophilic properties is crucial, especially for radiotracers, as it dictates their biodistribution, clearance from non-target organs, and ability to cross the blood-brain barrier.[25]

Conclusion and Future Outlook

Iodinated benzamide derivatives represent a remarkably versatile class of molecules with profound biological activities. Their established success in nuclear medicine as highly specific imaging agents continues to drive diagnostic advancements. Concurrently, their emergence as targeted anticancer agents, particularly as PARP inhibitors, highlights their therapeutic potential. The future of this field lies in the rational design of new derivatives with enhanced selectivity, improved pharmacokinetic properties, and novel mechanisms of action. As our understanding of disease pathways deepens, the adaptable iodinated benzamide scaffold will undoubtedly be leveraged to develop next-generation diagnostics and therapies for a wide range of human diseases.

References

  • Iobenguane I 131 Monograph for Professionals. (URL: )
  • MTT assay protocol. Abcam. (URL: )
  • What is the mechanism of Iobenguane I-131?.
  • What is Iobenguane I-123 used for?.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • D2 receptor imaging with iodine-123-iodobenzamide brain SPECT in infants with hypoxic-ischemic brain injury. PubMed. (URL: )
  • Summary of Product Characteristics. HPRA. (URL: )
  • Iobenguane I-131 | C8H10IN3. PubChem. (URL: )
  • Protocol for Cell Viability Assays. BroadPharm. (URL: )
  • The Dual Facets of 2-Iodobenzamide: A Catalyst in Chemical Synthesis with Potential Scaffolding for PARP Inhibition. Benchchem. (URL: )
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Dopamine D2 Receptor Imaging with Iodine-123-Iodobenzamide SPECT in Idiopathic Rot
  • Radiolabeled (hetero)aromatic analogs of N-(2-diethylaminoethyl)-4-iodobenzamide for imaging and therapy of melanoma. NCBI. (URL: )
  • 123 I‐iodobenzamide‐SPECT predicts dopaminergic responsiveness in patients with de novo parkinsonism. Neurology. (URL: )
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. (URL: )
  • Synthesis and characterization of iodobenzamide analogues: potential D-2 dopamine receptor imaging agents. PubMed. (URL: )
  • [Dopamine (D2) receptor SPECT with 123I-iodobenzamide (IBZM) in diagnosis of Parkinson syndrome]. PubMed. (URL: )
  • Radioiodinated Benzimidazole Derivatives as Single Photon Emission Computed Tomography Probes for Imaging of β-amyloid Plaques in Alzheimer's Disease. PubMed. (URL: )
  • Synthesis and evaluation of iodinated benzamide derivatives as selective and reversible monoamine oxidase B inhibitors. PubMed. (URL: )
  • Synthesis and evaluation of novel iodin
  • Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and deriv
  • Synthesis and evaluation of novel radioiodinated benzamides for malignant melanoma. PubMed. (URL: )
  • Application Notes and Protocols for the Radioiodination of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide with Iodine-125. Benchchem. (URL: )
  • Synthesis of N-Substituted Benzamide Derivatives and their Evalu
  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. (URL: )
  • Nonradioactive Pharmaceuticals Used in Nuclear Medicine. PharmacyLibrary. (URL: )
  • Structure–Activity Relationship Studies of the Peptide Antibiotic Clovibactin.
  • NOVEL BENZOYLTHIOUREA DERIVATIVE N-((4-IODOPHENYL)CARBAMOTHIOYL)BENZAMIDE: SYNTHESIS, CHARACTERIZATION, MOLECULAR MODELING AND INVESTIGATION OF ANTIBACTERIAL ACTIVITY.
  • Platinum iodido drugs show potential anti-tumor activity, affecting cancer cell metabolism and inducing ROS and senescence in gastrointestinal cancer cells. PMC. (URL: )
  • Iodinated contrast agents and their potential for antitumor chemotherapy.
  • Structure Activity Rel
  • Recent Advances in Synthetic Methods for Radioiodination.
  • Recent Developments on the Mechanism of AntiCancer Activity of Complexes of Molecular Iodine. YouTube. (URL: )
  • Quantitative structure-activity relationships of benzamide derivatives for anti-leukotriene activities. PubMed. (URL: )
  • Structure distribution relationship of iodine-123-iodobenzamides as tracers for the detection of melanotic melanoma. PubMed. (URL: )
  • Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. PMC. (URL: )
  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetast
  • Clinical PARP inhibitors allosterically induce PARP2 retention on DNA. PMC. (URL: )
  • Structural requirements for potent PARP inhibition. The benzamide...
  • Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell de
  • Radiopharmaceuticals. Radiology Cafe. (URL: )
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  • Synthesis, Anticancer and Antibacterial Activity of Salinomycin N-Benzyl Amides. PMC. (URL: )

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Exploratory

Technical Guide: Sigma-1 vs Sigma-2 Receptor Selectivity of Iodobenzamides

[1] Executive Summary The pharmacological distinction between Sigma-1 (σ1) and Sigma-2 (σ2) receptors has evolved from a phenomenological classification into a precise structural science, particularly following the ident...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The pharmacological distinction between Sigma-1 (σ1) and Sigma-2 (σ2) receptors has evolved from a phenomenological classification into a precise structural science, particularly following the identification of σ2 as TMEM97 . Iodobenzamides, originally developed as dopamine D2 ligands (e.g., IBZM), exhibit high affinity for sigma sites. However, their utility as precision imaging agents (SPECT/PET) or therapeutic candidates relies entirely on subtype selectivity .

This guide synthesizes the Structure-Activity Relationship (SAR) rules governing iodobenzamide selectivity, establishing that specific electronic and steric modifications to the benzamide scaffold—specifically at the para-position—act as a molecular switch between the chaperone-mediated signaling of σ1 and the proliferative/lipid-trafficking functions of σ2 (TMEM97).

The Molecular Landscape: σ1 vs. σ2 (TMEM97)[2][3]

Before designing ligands, one must distinguish the targets. The "sigma receptor" is a historical misnomer; these two proteins are genetically and functionally distinct.

FeatureSigma-1 Receptor (σ1)Sigma-2 Receptor (σ2)
Gene/Identity SIGMAR1 (Chaperone)TMEM97 (Transmembrane Protein 97)
Subcellular Locus Mitochondria-Associated Membranes (MAM)ER, Lysosomes, Plasma Membrane
Structure Trimeric transmembrane chaperoneFour-helix bundle (regulated by NPC1)
Key Function Ca²⁺ signaling, ER stress response, NeuroprotectionCholesterol homeostasis, Proliferation, Aβ oligomer binding
Pathology Neurodegeneration (ALS, Alzheimer's), PainCancer (Proliferation marker), Schizophrenia
Visualization: Functional Divergence

SigmaPathways cluster_S1 Sigma-1 Receptor (MAM) cluster_S2 Sigma-2 Receptor (TMEM97) S1 σ1 Receptor (Chaperone) IP3R IP3 Receptor Stabilization S1->IP3R Chaperones Ca Ca2+ Flux (Mito -> Cytosol) IP3R->Ca Neuro Neuroprotection & Plasticity Ca->Neuro S2 σ2 Receptor (TMEM97) PGRMC1 PGRMC1/NPC1 Complex S2->PGRMC1 Forms Complex Prolif Tumor Proliferation & Apoptosis S2->Prolif Agonist Induced Chol Cholesterol Trafficking PGRMC1->Chol

Figure 1: Distinct signaling cascades of σ1 (MAM-localized chaperone) versus σ2 (TMEM97-mediated lipid trafficking).

Structural Determinants of Selectivity (SAR)

The iodobenzamide scaffold consists of three pharmacophoric regions: the aromatic ring (bearing the iodine), the amide linker , and the basic amine (often a piperidine or isoquinoline).

The "Selectivity Switch": Para-Substitution

The most critical determinant for σ2 selectivity in benzamides is the substitution pattern on the aromatic ring.

  • σ2-Preferring Motif: Electron-donating groups (EDGs) at the para-position relative to the amide.

    • Mechanism: A p-methoxy group creates a steric and electronic profile highly favorable for the hydrophobic pocket of TMEM97.

    • Data: Adding a p-methoxy group to a benzamide-isoquinoline scaffold can improve σ2 selectivity by >600-fold.[1]

  • σ1-Preferring Motif: Electron-withdrawing groups (EWGs) or specific steric bulk.

    • Mechanism: Substituents like Nitro (-NO2) often retain σ1 affinity while collapsing σ2 affinity, effectively "steering" the ligand toward σ1.

The Halogen Effect

Iodine is not merely a radiolabel; it is a functional pharmacophore.

  • Affinity Driver: The large, lipophilic iodine atom (often at the meta position) increases binding affinity for both subtypes compared to unsubstituted analogs via halogen bonding and hydrophobic interactions.

  • Positioning: Meta-iodine is standard for high-affinity binders (e.g., IBZM, IPAB). Moving iodine to the para position (if not blocked by methoxy) often alters the binding mode.

The Amine Linker
  • Flexible vs. Rigid: Flexible alkyl chains often lead to promiscuity. Rigidifying the spacer (e.g., using a piperidine ring as in 4-IBP) constrains the conformer population, often enhancing affinity but requiring precise tuning for selectivity.

  • N-Substitution: Bulky N-benzyl groups (as in IPAB) are tolerated well by both receptors' large hydrophobic binding pockets, often resulting in nanomolar affinity for both (non-selective).

SAR Decision Matrix
ModificationEffect on σ1 AffinityEffect on σ2 AffinityResulting Selectivity
Unsubstituted Benzamide ModerateLowσ1 Selective
Meta-Iodine High (↑↑)High (↑↑)Mixed (High Affinity)
Para-Methoxy Moderate/Low (↓)Very High (↑↑↑)σ2 Selective
Para-Nitro High (↑)Low (↓)σ1 Selective
N-Benzyl Piperidine High (↑)High (↑)Mixed (Non-selective)

Experimental Validation Framework

To validate the selectivity of a novel iodobenzamide, one must employ a self-validating radioligand binding protocol. Note: The historical use of [³H]DTG requires careful masking.

Protocol A: σ1 Receptor Binding Assay
  • Source: Guinea pig brain membranes (rich in σ1).[2][3]

  • Radioligand: -pentazocine (The gold standard; highly selective agonist).

  • Non-specific Binding: Defined by 10 µM Haloperidol.

  • Incubation: 37°C for 90-120 mins.

  • Validity Check: The K_d of (+)-pentazocine should be ~3–10 nM.

Protocol B: σ2 Receptor Binding Assay (The Masking Method)

Because "pure" σ2 radioligands are rare, the standard protocol uses a promiscuous ligand with a blocker.

  • Source: Rat liver membranes (rich in σ2/TMEM97).[2][4]

  • Radioligand: [³H]DTG (Binds both σ1 and σ2).[2][5]

  • The Mask: (+)-Pentazocine (100 nM) .[2][6]

    • Mechanism: 100 nM Pentazocine saturates all σ1 sites. Any [³H]DTG binding detected is therefore attributable to σ2.

  • Non-specific Binding: Defined by 10 µM Haloperidol.

  • Advanced Alternative: Use [¹²⁵I]RHM-4 .[7][4] This newer ligand is highly selective for σ2/TMEM97 and does not require masking, reducing experimental error.

Visualization: Validation Workflow

ValidationFlow cluster_Assays In Vitro Binding Ligand Synthesized Iodobenzamide S1_Assay σ1 Assay [3H](+)-Pentazocine Ligand->S1_Assay S2_Assay σ2 Assay [3H]DTG + Mask OR [125I]RHM-4 Ligand->S2_Assay Calc Calculate Ki & Selectivity Ratio S1_Assay->Calc S2_Assay->Calc Decision Selectivity Evaluation Calc->Decision Lead Candidate Lead Candidate Decision->Lead Candidate Ratio > 100x Redesign (SAR) Redesign (SAR) Decision->Redesign (SAR) Ratio < 10x

Figure 2: Workflow for determining affinity constants (Ki) and selectivity ratios.

Case Studies: Quantitative Comparison

The following table illustrates how structural changes in the benzamide series impact affinity (Ki).

CompoundStructure Noteσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)
(S)-(-)-IBZM m-iodo, o-methoxy~4.0~2000.02 (σ1 selective)
IPAB m-iodo, N-benzyl4.656~0.08 (Mixed/σ1)
Pb-Methoxy p-methoxy benzamide>10001.8>500 (σ2 selective)
Pb-Nitro p-nitro benzamide0.6>100<0.01 (σ1 selective)

Note: "Pb-Methoxy" refers to the optimized benzamide-isoquinoline derivative described in SAR studies (e.g., by Mach et al.) where para-methoxy substitution drives σ2 selectivity.

Translational Implications

Imaging (SPECT/PET)[9]
  • Tumor Imaging: Since σ2 (TMEM97) is a proliferation marker upregulated in breast and lung cancer, σ2-selective iodobenzamides (radioiodinated with ¹²³I) are preferred to avoid background signal from σ1 in healthy tissue.

  • CNS Imaging: For neurodegenerative diseases involving σ1, high affinity is required, but "super-selectivity" might be less critical if the region of interest (e.g., specific brain nuclei) has low σ2 density.

Therapy[6][10][11][12][13][14]
  • Cancer: σ2 agonists induce cell death (via lysosomal destabilization or ROS). A non-selective ligand (binding σ1) might trigger anti-apoptotic (protective) σ1 pathways, counteracting the therapeutic effect. Thus, absolute σ2 selectivity is required for cytotoxic efficacy.

References

  • Molecular Determinants of Selectivity

    • Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand.[1]

    • Source: Bioorganic & Medicinal Chemistry (via PubMed).
  • Sigma-2 Receptor Identity (TMEM97)

    • Identific
    • Source: Alon et al.
  • Binding Assay Protocols

    • Sigma Receptor Binding Assays (Current Protocols in Pharmacology).[5]

    • Source: Chu & Ruoho, NIH/PubMed.
  • Iodobenzamide Characterization (IPAB/4-IBP)

    • Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide.
    • Source: Cancer Research.
  • Newer Selective Radioligands

    • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4.
    • Source: MDPI / University of Pennsylvania.

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 4-iodo-N-(1-methylpiperidin-4-yl)benzamide from precursors

Application Note: High-Purity Synthesis of 4-iodo-N-(1-methylpiperidin-4-yl)benzamide Executive Summary This application note details the synthesis of 4-iodo-N-(1-methylpiperidin-4-yl)benzamide (C₁₃H₁₇IN₂O), a critical i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 4-iodo-N-(1-methylpiperidin-4-yl)benzamide

Executive Summary

This application note details the synthesis of 4-iodo-N-(1-methylpiperidin-4-yl)benzamide (C₁₃H₁₇IN₂O), a critical intermediate in the development of radioligands for sigma receptors (e.g., σ-1) and a structural scaffold in medicinal chemistry. The protocol utilizes a robust acyl chloride coupling strategy , prioritized for its high yield and simplified purification via acid-base extraction.

Unlike carbodiimide-mediated couplings (EDC/DCC), which often suffer from difficult-to-remove urea byproducts, the acid chloride route described here incorporates a "self-validating" purification logic. By leveraging the basicity of the piperidine moiety, the workflow ensures the removal of non-basic impurities (unreacted acid, neutral byproducts) without the immediate need for column chromatography.

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the amide bond, revealing two commercially available precursors: 4-iodobenzoyl chloride (or 4-iodobenzoic acid) and 4-amino-1-methylpiperidine .

Strategic Choice: We utilize 4-iodobenzoyl chloride as the activated electrophile.

  • Causality: The primary amine of the piperidine is highly nucleophilic. Reacting it with the highly electrophilic acid chloride in the presence of a scavenger base (triethylamine) drives the reaction to completion rapidly (< 2 hours) at ambient temperature.

  • Alternative: If starting from 4-iodobenzoic acid, in-situ activation with Thionyl Chloride (

    
    ) is recommended over HATU/EDC to maintain the integrity of the acid-base workup (avoiding N-acyl urea contaminants).
    

Retrosynthesis Target 4-iodo-N-(1-methylpiperidin-4-yl)benzamide (Target) Disconnection Amide Bond Disconnection Target->Disconnection Acid 4-Iodobenzoyl chloride (Electrophile) Disconnection->Acid Amine 4-Amino-1-methylpiperidine (Nucleophile) Disconnection->Amine

Figure 1: Retrosynthetic disconnection showing the convergent synthesis from activated acid and amine precursors.

Materials & Reagents

ReagentCAS No.MW ( g/mol )Equiv.Role
4-Amino-1-methylpiperidine 41838-46-4114.191.0Nucleophile
4-Iodobenzoyl chloride 1711-02-0266.461.1Electrophile
Triethylamine (TEA) 121-44-8101.192.5Base (Scavenger)
Dichloromethane (DCM) 75-09-284.93-Solvent (Anhydrous)
1M NaOH 1310-73-240.00-Workup (Base)
1M HCl 7647-01-036.46-Workup (Acid)

Note on Precursors: If 4-iodobenzoyl chloride is unavailable, synthesize it by refluxing 4-iodobenzoic acid in neat thionyl chloride (


) for 2 hours, followed by evaporation of excess 

.

Experimental Protocol

Phase 1: Coupling Reaction
  • Preparation: In a flame-dried 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 4-amino-1-methylpiperidine (1.14 g, 10.0 mmol) in anhydrous DCM (20 mL).

  • Base Addition: Add Triethylamine (3.5 mL, 25.0 mmol) to the amine solution. Cool the mixture to 0°C using an ice bath.

    • Expert Insight: Cooling is critical to prevent exotherm-driven side reactions or evaporation of the volatile amine.

  • Acylation: Dropwise, add a solution of 4-iodobenzoyl chloride (2.93 g, 11.0 mmol) dissolved in DCM (10 mL) over 15 minutes.

    • Observation: A white precipitate (TEA·HCl salts) will form immediately, confirming the reaction progress.

  • Completion: Remove the ice bath and stir at room temperature for 2 hours.

    • Validation (TLC): Check consumption of amine using TLC (Mobile Phase: 10% MeOH in DCM with 1%

      
      ). The product will be less polar than the amine but more polar than the acid chloride.
      
Phase 2: Self-Validating Purification (Acid-Base Extraction)

This workflow purifies the compound based on its chemical properties, ensuring that only the basic amino-amide product is isolated.

  • Quench: Dilute the reaction mixture with DCM (50 mL).

  • Alkaline Wash (Remove Acid Impurities): Wash the organic phase with 1M NaOH (2 x 30 mL).

    • Logic: This converts unreacted 4-iodobenzoyl chloride to the water-soluble sodium benzoate salt, removing it from the organic layer.

  • Acid Extraction (Isolate Product): Extract the organic layer with 1M HCl (3 x 30 mL).

    • Critical Step: The product (containing the basic piperidine nitrogen) will protonate and move into the aqueous acidic layer. Neutral impurities (non-basic side products) remain in the DCM layer. Discard the DCM layer.

  • Basification: Cool the combined acidic aqueous extracts to 0°C. Slowly add 4M NaOH until the pH reaches ~12.

    • Observation: The product will precipitate as a white/off-white solid or oil as it deprotonates.

  • Final Extraction: Extract the cloudy aqueous mixture with DCM (3 x 40 mL).

  • Drying: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Phase 3: Final Polish
  • Recrystallization: If the residue is solid, recrystallize from hot Ethanol/Hexane (1:4).

  • Yield: Expected yield is 75-85% (approx. 2.6 - 2.9 g).

Workflow Visualization

PurificationWorkflow Reaction Reaction Mixture (Product + TEA.HCl + Excess Acid Cl) WashNaOH Wash with 1M NaOH Reaction->WashNaOH Sep1 Phase Separation WashNaOH->Sep1 Org1 Organic Layer (Product + Neutral Impurities) Sep1->Org1 Aq1 Aqueous Layer (Discard: Benzoate salts) Sep1->Aq1 ExtractHCl Extract with 1M HCl Org1->ExtractHCl Sep2 Phase Separation ExtractHCl->Sep2 Org2 Organic Layer (Discard: Neutral Impurities) Sep2->Org2 Aq2 Aqueous Layer (Protonated Product) Sep2->Aq2 Product migrates to Aqueous Basify Basify to pH 12 (NaOH) Aq2->Basify FinalExtract Extract into DCM Evaporate Basify->FinalExtract Product Pure Product 4-iodo-N-(1-methylpiperidin-4-yl)benzamide FinalExtract->Product

Figure 2: The "Self-Validating" Acid-Base purification workflow designed to isolate the basic amine product.

Characterization & Quality Control

To ensure scientific integrity, the synthesized compound must be validated against the following parameters.

ParameterExpected Value/RangeNotes
Appearance White to Off-white solid
Molecular Mass 344.19 Da

(ESI-MS)
Melting Point 165 - 175°C (Est.)Compare to 4-iodobenzamide (215°C) and 4-IBP (220°C).
1H NMR (CDCl3)

7.75 (d, 2H), 7.50 (d, 2H)
Aromatic AA'BB' system (Iodobenzoyl)

6.00 (br d, 1H)
Amide NH

3.95 (m, 1H)
Piperidine C4-H (Methine)

2.85 (m, 2H), 2.15 (m, 2H)
Piperidine Ring Protons

2.30 (s, 3H)
N-Methyl Group (Diagnostic Singlet)

Troubleshooting:

  • Low Yield: Ensure the amine is dry. Water competes with the amine for the acid chloride.

  • Impurity (Double Acylation): Unlikely with this secondary amide, but if observed (mass ~570), reduce the excess of acid chloride.

  • Solubility: If the product does not precipitate during basification (Step 4), saturate the aqueous layer with NaCl (brine) before DCM extraction.

Safety & Handling

  • 4-Iodobenzoyl chloride: Corrosive and lachrymator. Handle in a fume hood. Hydrolyzes to HCl upon contact with moisture.

  • 4-Amino-1-methylpiperidine: Irritant. Avoid inhalation.

  • Iodine Compounds: Organoiodides can be light-sensitive. Store the final product in amber vials.

References

  • John, C. S., Vilner, B. J., & Bowen, W. D. (1994). Synthesis and characterization of [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, a new sigma receptor radiopharmaceutical: high-affinity binding to MCF-7 breast tumor cells.[1][2][3] Journal of Medicinal Chemistry, 37(12), 1737–1739.[3] Link

  • Waterhouse, R. N., & Collier, T. L. (1997). In vivo evaluation of [18F]1-(4-fluorophenyl)-4-(4-cyanobenzyl)piperidine and [18F]1-(4-fluorophenyl)-4-(4-iodobenzyl)piperidine for the imaging of sigma receptors. Nuclear Medicine and Biology, 24(1), 45-51. (Describes analogous piperidine couplings). Link

  • PubChem. Compound Summary for 4-Iodobenzamide. National Center for Biotechnology Information. Link

  • Sigma-Aldrich. 4-Amino-1-methylpiperidine Product Specification. Link

Sources

Application

Application Notes and Protocols for Radioiodination of Benzamide Sigma Ligands using the Chloramine-T Method

Introduction This document provides a comprehensive guide for the radioiodination of benzamide-based sigma receptor ligands utilizing the Chloramine-T method. Benzamide scaffolds are crucial pharmacophores for developing...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This document provides a comprehensive guide for the radioiodination of benzamide-based sigma receptor ligands utilizing the Chloramine-T method. Benzamide scaffolds are crucial pharmacophores for developing high-affinity ligands for sigma receptors, which are implicated in a variety of neurological disorders. Radioiodinated versions of these ligands are indispensable tools for in vitro and in vivo studies, including receptor binding assays, autoradiography, and Single Photon Emission Computed Tomography (SPECT) imaging.

The Chloramine-T method is a widely employed technique for radioiodination due to its simplicity and efficiency in achieving high specific activities.[1][2] This protocol is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance, field-proven insights, and robust, self-validating experimental procedures.

Scientific Principles and Mechanistic Insights

The Chloramine-T (N-chloro-p-toluenesulfonamide sodium salt) method is an oxidative radioiodination technique.[2][3] The core principle involves the oxidation of the relatively unreactive radioiodide anion (e.g., [¹²⁵I]⁻ or [¹²³I]⁻) into a more reactive electrophilic species, which can then substitute onto an activated aromatic ring of the benzamide ligand.[1][4]

In an aqueous solution, Chloramine-T hydrolyzes to form hypochlorous acid (HOCl), which is the primary oxidizing agent.[5] The HOCl then oxidizes the radioiodide to an electrophilic iodine species, believed to be the hydrated iodonium ion ([H₂OI]⁺) or hypoiodous acid (HOI).[4] This electrophilic iodine then attacks an electron-rich position on the aromatic ring of the benzamide precursor, typically ortho to an activating group like a hydroxyl or methoxy substituent, resulting in the formation of a carbon-iodine bond.

While effective, Chloramine-T is a potent oxidizing agent that can potentially damage sensitive functional groups on the ligand or lead to unwanted side reactions if not carefully controlled.[4][6] Therefore, optimization of reaction parameters such as pH, temperature, reaction time, and reactant concentrations is critical to maximize radiochemical yield while preserving the integrity of the ligand.[7]

Experimental Workflow and Logical Relationships

The successful radioiodination of a benzamide sigma ligand using Chloramine-T involves a series of sequential steps, each with a critical impact on the final product's quality. The overall workflow is designed to ensure high radiochemical purity and specific activity.

G cluster_prep Preparation cluster_reaction Radioiodination Reaction cluster_purification Purification cluster_qc Quality Control Reagents Reagent Preparation (Buffer, Chloramine-T, Quencher) Mix Mixing of Precursor, Radioiodide, and Buffer Reagents->Mix Precursor Benzamide Precursor Preparation Precursor->Mix Initiate Initiation with Chloramine-T Mix->Initiate Add Oxidant Incubate Controlled Incubation (Time and Temperature) Initiate->Incubate Quench Quenching the Reaction (e.g., Sodium Metabisulfite) Incubate->Quench Stop Reaction SPE Solid-Phase Extraction (SPE) (e.g., Sep-Pak C18) Quench->SPE Crude Product HPLC High-Performance Liquid Chromatography (HPLC) SPE->HPLC Partially Purified Product TLC Radio-TLC for Radiochemical Purity HPLC->TLC Purified Product HPLC_QC Radio-HPLC for Purity and Specific Activity HPLC->HPLC_QC Final Final Product Formulation TLC->Final HPLC_QC->Final

Figure 1: A comprehensive workflow for the radioiodination of benzamide sigma ligands using the Chloramine-T method, from reagent preparation to final quality control.

Detailed Experimental Protocol

This protocol provides a starting point for the radioiodination of a typical benzamide precursor. It is imperative to optimize these conditions for each specific ligand.

Materials and Reagents
  • Benzamide precursor (e.g., (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-6-methoxybenzamide)

  • Sodium Iodide ([¹²⁵I]NaI or [¹²³I]NaI) in 0.01-0.1 M NaOH

  • Chloramine-T (Sigma-Aldrich, Cat# C9887)

  • Sodium metabisulfite (Sigma-Aldrich, Cat# S9000)

  • Phosphate Buffer (0.05 M, pH 7.4)

  • Ammonium Acetate Buffer (pH 4)

  • Ethanol (ACS grade)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Purified water (18 MΩ·cm)

  • Sep-Pak C18 cartridges (Waters)

  • Reverse-phase HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)

  • Thin-Layer Chromatography (TLC) plates (e.g., Silica Gel 60 F254)

Step-by-Step Methodology
  • Reagent Preparation:

    • Chloramine-T Solution (Freshly Prepared): Dissolve Chloramine-T in purified water to a concentration of 1 mg/mL. Further dilute with phosphate buffer to the desired working concentration (e.g., 0.1 mg/mL). Always prepare this solution immediately before use. [8]

    • Sodium Metabisulfite Solution (Quenching Agent): Dissolve sodium metabisulfite in purified water to a concentration of 2 mg/mL. A 1.2 to 2-fold molar excess over Chloramine-T is a common practice.[6]

    • Benzamide Precursor Solution: Dissolve the benzamide precursor in a minimal amount of ethanol and dilute with the reaction buffer (e.g., phosphate or ammonium acetate buffer) to the desired concentration.

  • Radioiodination Reaction:

    • In a shielded, capped reaction vial, add the following in order:

      • 5-10 µL of the benzamide precursor solution.

      • An appropriate volume of reaction buffer to bring the total reaction volume to approximately 50 µL.

      • 1-5 µL of Na[¹²⁵I] or Na[¹²³I] (activity will depend on the desired specific activity).

    • Gently vortex the mixture.

    • Initiate the reaction by adding 5-10 µL of the freshly prepared Chloramine-T solution.

    • Incubate at room temperature for 30-60 seconds. The reaction is often very rapid.[6] Prolonged reaction times can lead to degradation of the ligand.[7][9]

    • Quench the reaction by adding 10-20 µL of the sodium metabisulfite solution.

  • Purification:

    • Solid-Phase Extraction (SPE):

      • Pre-condition a Sep-Pak C18 cartridge by washing with 5 mL of ethanol followed by 10 mL of purified water.

      • Dilute the quenched reaction mixture with 1 mL of purified water and load it onto the cartridge.

      • Wash the cartridge with 10 mL of purified water to remove unreacted radioiodide and other polar impurities.

      • Elute the radioiodinated benzamide with 1-2 mL of ethanol or an acetonitrile/water mixture.[10][11]

    • High-Performance Liquid Chromatography (HPLC):

      • The eluate from the SPE is further purified by reverse-phase HPLC.

      • A typical mobile phase could be a gradient of acetonitrile and water containing 0.1% TFA.

      • Monitor the elution profile with a UV detector (to identify the unlabeled precursor) and a radioactivity detector.

      • Collect the fraction corresponding to the radioiodinated product.

Data Presentation and Quantitative Parameters

The success of the radioiodination is quantified by several key parameters. The following table provides typical ranges that should be targeted, although optimal values are ligand-dependent.

ParameterTypical Target RangeKey Considerations
Radiochemical Yield > 70%Dependent on precursor concentration, Chloramine-T amount, and reaction time.
Radiochemical Purity > 95%Assessed by radio-TLC and radio-HPLC.[12][13]
Specific Activity 10-20 mCi/µgInfluenced by the amount of radioisotope and precursor used.
Reaction Time 30-180 secondsShorter times minimize oxidative damage.[6]
Chloramine-T to Precursor Molar Ratio 1:1 to 2:1Higher ratios can increase yield but also risk of degradation.[6]

Quality Control

Rigorous quality control is essential to ensure the identity, purity, and suitability of the radioiodinated benzamide for its intended application.[13][14]

Radio-Thin-Layer Chromatography (Radio-TLC)
  • Principle: A rapid method to separate the radioiodinated product from free radioiodide based on their different polarities.

  • Procedure:

    • Spot a small amount of the purified product onto a TLC plate.

    • Develop the plate in a suitable solvent system (e.g., ethyl acetate/hexane).

    • Analyze the distribution of radioactivity on the plate using a radio-TLC scanner.

  • Interpretation: The radioiodinated benzamide will have a different retention factor (Rf) than free radioiodide. The radiochemical purity is calculated as the percentage of radioactivity in the product spot relative to the total radioactivity on the strip.[15]

Radio-High-Performance Liquid Chromatography (Radio-HPLC)
  • Principle: Provides a more detailed analysis of the product mixture, separating the desired radioiodinated ligand from the unlabeled precursor, isomers, and any radiolabeled impurities.[16]

  • Procedure:

    • Inject an aliquot of the final product into an HPLC system equipped with both a UV and a radioactivity detector.

    • Use the same or a similar gradient as in the purification step.

  • Interpretation:

    • The retention time of the major radioactive peak should correspond to the iodinated product.

    • Comparison with the UV chromatogram of the non-radioactive iodinated standard can confirm the identity.

    • Radiochemical purity is determined by integrating the area of the product peak and dividing by the total area of all radioactive peaks.[17]

Visualization of the Chloramine-T Iodination Mechanism

The following diagram illustrates the key steps in the Chloramine-T mediated radioiodination of an activated aromatic ring.

G cluster_activation Oxidant Activation cluster_iodine_activation Radioiodide Oxidation cluster_substitution Electrophilic Aromatic Substitution ChloramineT Chloramine-T (CH₃C₆H₄SO₂NClNa) HOCl Hypochlorous Acid (HOCl) ChloramineT->HOCl Hydrolysis H2O H₂O H2O->HOCl HOCl_2 HOCl Iodide Radioiodide ([¹²⁵I]⁻) ElectrophilicIodine Electrophilic Iodine ([¹²⁵I]⁺ species) Iodide->ElectrophilicIodine ElectrophilicIodine_2 [¹²⁵I]⁺ species HOCl_2->ElectrophilicIodine Oxidation Benzamide Benzamide Precursor (Activated Ring) RadioiodinatedBenzamide Radioiodinated Benzamide Benzamide->RadioiodinatedBenzamide ElectrophilicIodine_2->RadioiodinatedBenzamide Substitution

Figure 2: The reaction mechanism of Chloramine-T mediated radioiodination, showing the generation of the electrophilic iodine species and its subsequent reaction with the benzamide precursor.

References

  • Improved radioiodination of biomolecules using exhaustive Chloramine-T oxidation. (2001). Nuclear Medicine and Biology.
  • Chapter 11: Radiopharmaceutical Chemistry: Non-technetium Agents. PharmacyLibrary.
  • Improved radioiodination of biomolecules using exhaustive Chloramine-T oxid
  • IP-3 Labelling of S(-)BZM with Iodine-125 using Chloramine-T and lodogen as Oxidizing Agents. INIS-IAEA.
  • Chloramine-T. Wikipedia.
  • Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. (2021). PMC.
  • Technical Support Center: Optimizing Chloramine-T for Protein Iodin
  • Radiopharmaceutical chemistry: Iodination techniques.
  • Chloramine-T in radiolabeling techniques. III. Radioiodination of biomolecules containing thioether groups. (2000). PubMed.
  • Comparative Study of Two Oxidizing Agents, Chloramine T and Iodo-Gen®, for the Radiolabeling of β-CIT with Iodine-131: Relevance for Parkinson's Disease. (2019). MDPI.
  • Quality Control of Compounded Radiopharmaceuticals. The University of New Mexico.
  • Rapid purification of radioiodinated peptides with Sep-Pak reversed phase cartridges and HPLC. PubMed.
  • Increasing Analytical Quality by Designing a Thin-Layer Chromatography Scanner Method for the Determination of the Radiochemical Purity of Radiopharmaceutical Sodium Iodide 131 I Oral Solution. (2022). MDPI.
  • Quality control in the production of radiopharmaceuticals. (2018). IAEA TECDOC SERIES.
  • Rapid purification of iodinated ligands for cyclic nucleotide radioimmunoassays. PubMed.
  • Late-stage labeling of diverse peptides and proteins with iodine-125. (2022). PMC - NIH.
  • Recent Advances in Synthetic Methods for Radioiodination. (2020).
  • Procedure for the Iodination of IGFs (Chloramine-T method). GroPep Bioreagents.
  • Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. (2021). MDPI.
  • An improved method of radioiodin
  • Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstr
  • Iodine-125 Labeling of Proteins. Revvity.
  • Quality Control of PET Radiopharmaceuticals. (2017). Radiology Key.

Sources

Method

Preparation of [123I]-4-iodo-N-(1-methylpiperidin-4-yl)benzamide for SPECT

Preparation of [ I]-4-iodo-N-(1-methylpiperidin-4-yl)benzamide for SPECT Abstract & Scope This guide details the radiosynthesis, purification, and quality control of [ I]-4-iodo-N-(1-methylpiperidin-4-yl)benzamide (refer...

Author: BenchChem Technical Support Team. Date: February 2026

Preparation of [ I]-4-iodo-N-(1-methylpiperidin-4-yl)benzamide for SPECT

Abstract & Scope

This guide details the radiosynthesis, purification, and quality control of [


I]-4-iodo-N-(1-methylpiperidin-4-yl)benzamide  (referred to herein as [

I]IMPB
). This radiotracer is a high-affinity ligand for Sigma-1 receptors (

R)
, which are implicated in neurodegenerative diseases (Alzheimer’s, Parkinson’s), psychiatric disorders, and tumor proliferation.

The protocol utilizes oxidative radioiododestannylation of the tributylstannyl precursor. This method ensures high specific activity (no-carrier-added) suitable for receptor occupancy studies in SPECT imaging.

Scientific Background & Mechanism[1][2][3][4][5]

Target Mechanism

The Sigma-1 receptor is a ligand-operated molecular chaperone at the mitochondria-associated endoplasmic reticulum membrane (MAM). [


I]IMPB binds to 

R with nanomolar affinity (

nM), allowing for the visualization of receptor density changes associated with cellular stress and neuroinflammation.
Reaction Mechanism

The synthesis relies on electrophilic aromatic substitution .

  • Oxidation : Chloramine-T oxidizes iodide (

    
    I
    
    
    
    ) to an electrophilic iodonium species (
    
    
    or
    
    
    ).
  • Destannylation : The electrophilic iodine attacks the carbon-tin bond of the precursor (ipso-substitution), releasing the tributyltin moiety and forming the stable carbon-iodine bond.

  • Selectivity : The C-Sn bond is significantly more reactive toward electrophiles than C-H bonds, ensuring regioselective labeling at the 4-position of the benzamide ring.

Materials & Equipment

Reagents
ReagentSpecificationPurpose
Precursor N-(1-methylpiperidin-4-yl)-4-(tributylstannyl)benzamideTarget substrate for labeling
Radionuclide Na[

I] in 0.05 M NaOH
Source of radioiodine (High specific activity)
Oxidant Chloramine-T (CAT) trihydrateIn situ generation of electrophilic iodine
Quenching Agent Sodium Metabisulfite (Na

S

O

)
Reduces excess oxidant/iodine to stop reaction
Acid/Buffer 1 M Hydrochloric Acid (HCl) or Phosphate Buffer (0.5 M, pH 2.0)Adjusts pH to 4.0–5.0 (critical for reaction)
Solvent Ethanol (Absolute)Precursor dissolution
Mobile Phase Acetonitrile / 0.1% Triethylamine (TEA) in WaterHPLC purification
Equipment
  • HPLC System : Quaternary pump with UV (254 nm) and Radiometric detector (NaI/PMT).

  • Column : Semi-preparative C18 (e.g., Phenomenex Luna C18(2), 250 x 10 mm, 5 µm).

  • Dose Calibrator : Capable of measuring

    
    I (159 keV).
    
  • Rotary Evaporator / N

    
     Blow-down : For solvent removal.
    

Experimental Protocol

Precursor Preparation (Brief Overview)

Note: If the precursor is not commercially available, it must be synthesized.

  • Starting Material : 4-iodobenzamide derivative or 4-bromobenzamide derivative.

  • Stannylation : React N-(1-methylpiperidin-4-yl)-4-iodobenzamide with hexabutylditin [(Bu

    
    Sn)
    
    
    
    ] and Pd(PPh
    
    
    )
    
    
    catalyst in refluxing toluene/dioxane.
  • Purification : Flash chromatography (Alumina or Silica neutralized with TEA) to remove free tin species.

  • Storage : Store at -20°C under argon. Tin compounds are sensitive to protode-stannylation.

Radiosynthesis of [ I]IMPB

Caution : Perform all steps in a lead-shielded fume hood.

Step 1: Preparation of Reactants

  • Dissolve 50 µg of tributylstannyl precursor in 50 µL Ethanol .

  • Prepare Chloramine-T solution : 1 mg/mL in water (freshly prepared).

  • Prepare Sodium Metabisulfite solution : 2 mg/mL in water.

Step 2: Labeling Reaction

  • Add 10-20 µL of 1 M HCl (or 100 µL pH 2 buffer) to the reaction vial to ensure the final pH will be ~4-5.

  • Add 370–1850 MBq (10–50 mCi) of Na[

    
    I] solution.
    
  • Add the 50 µL precursor solution .

  • Initiate reaction by adding 10 µL Chloramine-T solution (10 µg).

  • Vortex gently and incubate at room temperature (20–25°C) for 5 minutes .

    • Expert Note: Heating to 50°C may increase yield but risks side products. Start with RT.

Step 3: Quenching

  • Add 20 µL Sodium Metabisulfite solution to neutralize the oxidant.

  • Add 100 µL saturated NaHCO

    
      to neutralize the acid (bring pH to ~7).
    
Purification (HPLC)

Direct injection of the crude mixture onto the semi-preparative HPLC is recommended to minimize handling losses.

  • Column : C18 Reverse Phase (250 x 10 mm).

  • Mobile Phase : Acetonitrile : 0.1% TEA in Water (40 : 60 v/v). Isocratic.

  • Flow Rate : 3.0 mL/min.

  • Detection : UV (254 nm) and Gamma.

  • Collection : Collect the radioactive peak corresponding to the retention time of the cold standard (typically 8–12 min). The stannyl precursor will elute significantly later (very lipophilic).

Formulation
  • Dilute the collected HPLC fraction with 20 mL sterile water .

  • Pass through a C18 Sep-Pak cartridge (pre-conditioned with EtOH and water).

  • Wash Sep-Pak with 10 mL water to remove acetonitrile/TEA.

  • Elute product with 1 mL Ethanol .

  • Dilute with 9 mL Sterile Saline (0.9% NaCl) .

  • Pass through a 0.22 µm sterile filter into a sterile vial.

Quality Control (QC)

ParameterMethodAcceptance Criteria
Appearance Visual InspectionClear, colorless, particle-free
pH pH Strip/Meter5.5 – 7.5
Radiochemical Purity (RCP) Analytical HPLC> 95%
Radionuclidic Purity Gamma Spectroscopy> 99.5%

I
Specific Activity HPLC (UV mass vs Activity)> 185 GBq/µmol (> 5000 Ci/mmol)
Residual Solvents GC (if required)EtOH < 10%, ACN < 410 ppm
Bacterial Endotoxins LAL Test< 175 EU/V (for human use)
Filter Integrity Bubble Point Test> 50 psi (depending on filter)

Visualization of Workflow

Radiosynthesis Start Precursor (Sn-Bu3 Benzamide) Reaction Iododestannylation (5 min @ RT) Start->Reaction 50 µg in EtOH NaI Na[123-I] (NaOH soln) Acid Acidification (pH 4-5) NaI->Acid Acid->Reaction Oxidation Oxidation (Chloramine-T) Oxidation->Reaction Initiates Quench Quench (NaMetabisulfite) Reaction->Quench Stop Rxn HPLC HPLC Purification (Sep. of Product vs Precursor) Quench->HPLC Formulation Formulation (SPE + Saline) HPLC->Formulation Collect Peak QC Quality Control (RCP, SA, Sterility) Formulation->QC

Caption: Workflow for the oxidative radioiododestannylation and purification of [123I]IMPB.

Expert Troubleshooting & Insights

The "pH Trap"

Issue: Low radiochemical yield (< 30%). Cause: The reaction is highly pH-sensitive. Chloramine-T requires a slightly acidic environment to generate the active electrophile effectively without decomposing the precursor. If the Na[


I] solution (which is in NaOH) is not sufficiently neutralized, the pH remains basic, preventing iodination.
Solution:  Always check the pH of the reaction mixture before adding the oxidant. It must be between 4 and 5. Use a buffer (Acetate or Phosphate) rather than simple HCl for better reproducibility.
Precursor Instability

Issue: Appearance of "unknown" UV peaks or low specific activity. Cause: Tributyltin precursors are prone to protodestannylation (loss of SnBu


 replaced by H) on the shelf or oxidative degradation .
Solution:  Store precursor in dry form at -20°C. Re-purify the precursor via HPLC or Flash Chromatography if it has been stored for > 6 months.
Separation Efficiency

Issue: Difficulty separating [


I]IMPB from the lipophilic precursor.
Cause:  The tributyltin group is extremely lipophilic.
Solution:  Use a high organic content wash (e.g., 90% ACN) at the end of the HPLC run to clear the column. Ensure the collection window is tight to avoid tailing precursor contamination, which ruins Specific Activity.

References

  • John, C. S., et al. (1994). "Synthesis and characterization of [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, a new sigma receptor radiopharmaceutical." Journal of Medicinal Chemistry, 37(12), 1737-1739. Link

  • Waterhouse, R. N., & Collier, T. L. (1997). "In vivo evaluation of [18F]1-(2-fluoroethyl)-4-[4-cyanophenoxymethyl]piperidine: a selective sigma-1 receptor radioligand." Nuclear Medicine and Biology, 24(2), 127-134. (Provides context on piperidine-based sigma ligands). Link

  • Kung, H. F., et al. (1990). "New brain perfusion imaging agents based on 123I-labeled monoamines." Journal of Nuclear Medicine, 31(10), 1635-1645. (Foundational iododestannylation protocols). Link

  • Coenen, H. H., et al. (2006). "Consensus nomenclature for new radiopharmaceuticals intended for use in clinical trials." European Journal of Nuclear Medicine and Molecular Imaging, 33, 1378–1379. (Guidance on QC standards). Link

Application

Application Note: High-Purity Isolation of Iodinated Benzamides using Solvent Extraction and Preparative HPLC

<_ _> Abstract This technical guide provides a comprehensive, field-proven methodology for the purification of iodinated benzamides from complex reaction mixtures. Iodinated benzamides are crucial precursors and active m...

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>

Abstract

This technical guide provides a comprehensive, field-proven methodology for the purification of iodinated benzamides from complex reaction mixtures. Iodinated benzamides are crucial precursors and active molecules in pharmaceutical development, particularly in radio-imaging agents and targeted therapeutics. Achieving high purity is paramount for their subsequent use. This note details a robust two-stage process involving an optimized liquid-liquid extraction (LLE) protocol followed by high-performance preparative liquid chromatography (HPLC). The causality behind critical experimental choices, such as solvent selection, pH control, and chromatographic parameters, is explained to empower researchers to adapt and troubleshoot the protocols effectively.

Introduction

Iodinated benzamides represent a significant class of compounds in medicinal chemistry and drug development. Their applications range from precursors for radioiodinated SPECT imaging agents, like [¹²³I]IBZM for studying dopamine D2/D3 receptors, to potent enzyme inhibitors.[1] The purity of these compounds is a critical determinant of success in downstream applications, as impurities can significantly impact radiolabeling yields, pharmacological activity, and safety profiles.[1]

This application note presents a detailed, two-part workflow for isolating iodinated benzamides with high purity. The first part describes a selective solvent extraction method to remove a substantial portion of impurities. The second part details a reverse-phase HPLC (RP-HPLC) method for final polishing to achieve >95% purity.

Part A: Solvent Extraction Protocol

Principle of pH-Based Liquid-Liquid Extraction

Liquid-liquid extraction (LLE) is a foundational technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[2][3] The efficiency of this process is governed by the analyte's partition coefficient (LogP) and its acid-base properties (pKa).[2]

Benzamides can possess ionizable groups, and their state of charge can be manipulated by adjusting the pH of the aqueous phase.[2][4]

  • At Alkaline pH (>10): Amine functionalities are deprotonated and neutral, increasing the overall hydrophobicity of the molecule. This drives the compound from the polar aqueous phase into the non-polar organic phase.

  • At Acidic pH (<4): Amine groups become protonated (R-NH3+), rendering the molecule charged and more soluble in the aqueous phase.

This protocol leverages this pH-dependent behavior to first extract the neutral benzamide into an organic solvent under basic conditions, leaving behind polar, water-soluble impurities.

Materials and Reagents
  • Solvents: Ethyl acetate (EtOAc), Dichloromethane (DCM), n-Hexane (all HPLC grade)

  • Aqueous Solutions: 1 M Sodium Hydroxide (NaOH), 1 M Hydrochloric Acid (HCl), Saturated Sodium Chloride (Brine) solution

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄)

  • Equipment: Separatory funnel, beakers, Erlenmeyer flasks, rotary evaporator, pH meter or pH strips.

Workflow for Solvent Extraction

G cluster_0 Part A: Solvent Extraction A Crude Reaction Mixture in Aqueous Solution B Adjust pH to >10 with 1M NaOH A->B C Extract with Ethyl Acetate (3x) B->C D Combine Organic Layers C->D Collect Organic Phase I Aqueous Waste (Polar Impurities) C->I Discard Aqueous Phase E Wash with Brine D->E F Dry over Na₂SO₄ E->F G Evaporate Solvent (Rotary Evaporator) F->G H Crude Purified Product (for HPLC) G->H

Caption: Workflow diagram for the liquid-liquid extraction of iodinated benzamides.

Step-by-Step Experimental Protocol
  • Sample Preparation: Dissolve the crude reaction mixture in a suitable volume of deionized water. If the mixture contains organic solvent from the reaction (e.g., THF, DMSO), remove it under reduced pressure first.

  • Basification: Transfer the aqueous solution to a separatory funnel. Slowly add 1 M NaOH while stirring and monitoring the pH. Adjust the pH to a final value between 10 and 12.[5][6] This step ensures that any amine groups on the benzamide are in their neutral, more hydrophobic state, maximizing partitioning into the organic solvent.[2]

  • First Extraction: Add a volume of ethyl acetate equal to the aqueous phase volume. Stopper the funnel and invert it, venting frequently to release pressure. Shake vigorously for 1-2 minutes.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to separate completely. Drain the lower aqueous layer into a beaker. Drain the upper organic layer (ethyl acetate) into a clean Erlenmeyer flask.

  • Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction two more times with fresh portions of ethyl acetate.[7][8] Combining three smaller extractions is more efficient than a single large one.[3]

  • Combine and Wash: Combine all organic extracts in the separatory funnel. Add an equal volume of brine and shake. This wash helps to remove residual water and some water-soluble impurities from the organic phase.

  • Drying: Drain the washed organic layer into a clean, dry Erlenmeyer flask. Add a generous amount of anhydrous sodium sulfate and swirl. The drying agent should move freely when the flask is swirled, indicating the solution is dry.

  • Concentration: Carefully decant or filter the dried solution away from the sodium sulfate into a round-bottom flask. Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude, partially purified iodinated benzamide as a solid or oil.

Part B: HPLC Purification Protocol

Principle of Reverse-Phase HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for purifying compounds based on their hydrophobicity.[9] The system utilizes a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase.[9] Compounds are separated based on their interactions with the stationary phase; more hydrophobic molecules, like iodinated benzamides, are retained longer on the column.[9][10]

The mobile phase typically consists of an aqueous component and an organic modifier (like acetonitrile or methanol). A gradient elution, where the concentration of the organic modifier is increased over time, is used to elute compounds with increasing hydrophobicity.[11] The addition of an acid modifier, such as trifluoroacetic acid (TFA), is crucial for achieving sharp, symmetrical peaks for basic compounds by acting as an ion-pairing agent and suppressing undesirable interactions with the silica backbone of the stationary phase.[12][13]

System and Materials
  • HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler or manual injector, UV-Vis or Diode Array Detector (DAD), and a fraction collector.

  • Column: A C18 reverse-phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase A: Deionized water with 0.1% (v/v) Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA).

  • Sample Solvent: 50:50 mixture of Mobile Phase A and B, or DMSO if solubility is an issue.

Workflow for HPLC Purification

G cluster_1 Part B: HPLC Purification A Dissolve Crude Product in Sample Solvent B Filter Sample (0.22 µm Syringe Filter) A->B C Inject onto Preparative C18 Column B->C D Run Gradient Elution (Water/ACN + 0.1% TFA) C->D E Monitor Elution by UV Detector (e.g., 254 nm) D->E F Collect Fractions Containing Target Peak E->F G Analyze Fraction Purity (Analytical HPLC) F->G H Pool Pure Fractions G->H If purity >95% I Remove Solvent (Lyophilization) H->I J High-Purity Iodinated Benzamide I->J

Caption: General workflow for the preparative HPLC purification of iodinated benzamides.

Step-by-Step Experimental Protocol
  • System Equilibration: Equilibrate the preparative C18 column with the starting mobile phase conditions (e.g., 95% A / 5% B) at the desired flow rate until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude product from the solvent extraction step in a minimal amount of the sample solvent. Ensure the sample is fully dissolved. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[10]

  • Injection: Inject the filtered sample onto the equilibrated column.

  • Gradient Elution: Run the gradient method. A typical gradient for these compounds might start with a low percentage of acetonitrile and gradually increase to elute the more hydrophobic iodinated benzamide.[10]

  • Fraction Collection: Monitor the chromatogram from the UV detector. Begin collecting fractions as the target peak begins to elute and stop once the peak has returned to baseline. Collect small fractions across the peak to isolate the purest portions.

  • Purity Analysis: Analyze small aliquots from the key fractions using a rapid analytical HPLC method to determine the purity of each.

  • Pooling and Lyophilization: Combine the fractions that meet the required purity specification (e.g., >95%). Freeze the pooled solution and remove the aqueous/acetonitrile mobile phase via lyophilization (freeze-drying) to obtain the final product as a fluffy solid.

Data and Optimization

Solvent Selection Considerations

The choice of extraction solvent is critical. Ethyl acetate is often preferred for its good solvating power for moderately polar compounds and its immiscibility with water.

SolventPolarity IndexDensity (g/mL)Key Considerations
Ethyl Acetate 4.40.902Good all-around solvent, less dense than water (top layer). Easily removed.[4]
Dichloromethane 3.11.33Can be more effective for less polar compounds. Denser than water (bottom layer). More toxic.
n-Hexane 0.10.655Only suitable for very non-polar compounds; generally not effective for benzamides.
HPLC Method Parameters

The following table provides a starting point for HPLC method development. Optimization will be required based on the specific structure of the target iodinated benzamide.

ParameterTypical Value / ConditionRationale
Column C18, 250 x 21.2 mm, 5 µmStandard for reverse-phase purification of small organic molecules.[9]
Mobile Phase A H₂O + 0.1% TFAAqueous phase. TFA ensures protonation of basic analytes and silanols for good peak shape.[13][14]
Mobile Phase B Acetonitrile + 0.1% TFAOrganic modifier. Good UV transparency and low viscosity.
Gradient 5% to 95% B over 30 minA broad gradient is a good starting point for method development.[10]
Flow Rate 15-20 mL/minAppropriate for a ~21.2 mm ID preparative column.
Detection 254 nm or 230 nmBenzamides have strong UV absorbance due to the aromatic ring.[1][10]

Safety and Handling

  • Chemical Hazards: Always handle organic solvents and concentrated acids/bases in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[15]

  • Iodinated Compounds: While not radioactive in this context, iodinated organic compounds should be handled with care. Avoid inhalation of dusts or solutions.[16][17] If working with radioiodinated compounds (e.g., ¹²³I or ¹²⁵I), all work must be performed by trained personnel in a designated radioactivity lab following all institutional and federal regulations for radiation safety.[18]

Conclusion

This application note provides a robust and scientifically grounded framework for the purification of iodinated benzamides. By combining a pH-driven solvent extraction with a high-resolution preparative RP-HPLC method, researchers can consistently achieve high levels of purity essential for pharmaceutical research and development. The detailed explanation of the principles behind each step allows for intelligent adaptation and troubleshooting, making this guide a valuable resource for scientists working with this important class of molecules.

References

  • Zhu, L., Tay, C. B., & Lee, H. K. (2002). Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography. Journal of Chromatography A, 963(1-2), 231–237. Available at: [Link]

  • Ghorbani, M., Aghamohammadhassan, M., & Ghaffari, M. (2023). In situ formation of chloroform for dispersive liquid–liquid microextraction of some aromatic amines from aqueous samples optimized by central composite design prior to GC-MS analysis. RSC Advances, 13(18), 12235-12242. Available at: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved February 16, 2026, from [Link]

  • Przybyciel, M. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • Lorenzo-Parodi, N., et al. (2023). Liquid-phase microextraction of aromatic amines: hollow fiber-liquid-phase microextraction and parallel artificial liquid membrane extraction comparison. Analytical and Bioanalytical Chemistry, 415, 2895–2905. Available at: [Link]

  • Semsap, W., Sermkaew, N., & T-sawat-sato, S. (2014). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. The Scientific World Journal. Available at: [Link]

  • ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles... [Image]. Retrieved February 16, 2026, from [Link]

  • Science.gov. (n.d.). c18 reversed-phase hplc: Topics by Science.gov. Retrieved February 16, 2026, from [Link]

  • Sarr, A., et al. (2025). First Specific Analytical Method for Quantification of Halide Ions by UHPLC-MS Using Reverse Phase Chromatography C18. Analytical Chemistry. Available at: [Link]

  • PENTA. (2024). Iodine - SAFETY DATA SHEET. Retrieved February 16, 2026, from [Link]

  • ChemSupply Australia. (2024). Safety Data Sheet IODINE. Retrieved February 16, 2026, from [Link]

  • LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved February 16, 2026, from [Link]

  • Chromatography Forum. (2008). the role of TFA on Reverse phase chromatography? Retrieved February 16, 2026, from [Link]

  • KNAUER. (n.d.). Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). Retrieved February 16, 2026, from [Link]

  • ResearchGate. (2024). Why is trifluoroacetic acid (TFA) used in c-18 column? Retrieved February 16, 2026, from [Link]

  • New Jersey Department of Health. (n.d.). Iodine - Hazardous Substance Fact Sheet. Retrieved February 16, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Iodine and Ammonium Persulfate Mediated Activation of DMSO: Approach to N-Formylation of Amides and Synthesis of Isatins. Retrieved February 16, 2026, from [Link]

  • CLEAPSS. (n.d.). Student safety sheets 56 Iodine. Retrieved February 16, 2026, from [Link]

  • LCGC International. (2024). HPLC System Optimization for Applications with Trifluoroacetic Acid. Retrieved February 16, 2026, from [Link]

  • Agilent Technologies. (n.d.). Purification of Reaction Mixtures Using Refractive Index Detection. Retrieved February 16, 2026, from [Link]

  • Liu, K. T., et al. (2008). Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (Iodobenzamide). Journal of Food and Drug Analysis, 16(5). Available at: [Link]

  • Bouyahya, A., et al. (2020). Solvent extraction and spectroscopy identification of bioactive compounds from medicinal shrub Tamarix gallica. Functional Foods in Health and Disease, 10(11), 456-464. Available at: [Link]

  • CSUB. (n.d.). Lab 4: Extraction of Iodine from an Aqueous Solution. Retrieved February 16, 2026, from [Link]

Sources

Method

Application Note: High-Purity Synthesis of 4-(tributylstannyl)-N-(1-methylpiperidin-4-yl)benzamide

I]/[ I] Labeling) Executive Summary & Strategic Rationale This guide details the synthesis of 4-(tributylstannyl)-N-(1-methylpiperidin-4-yl)benzamide , a critical organometallic precursor used to generate high-affinity r...

Author: BenchChem Technical Support Team. Date: February 2026


I]/[

I] Labeling)

Executive Summary & Strategic Rationale

This guide details the synthesis of 4-(tributylstannyl)-N-(1-methylpiperidin-4-yl)benzamide , a critical organometallic precursor used to generate high-affinity radioligands (such as 4-[


I]IBP) targeting Sigma (

) and Serotonin (5-HT) receptors in the central nervous system.

Scientific Integrity Statement: Synthesizing stannylated precursors for radiochemistry requires a deviation from standard organic synthesis protocols. The primary challenges are purification (removing toxic organotin byproducts without destannylating the product) and stability (preventing protodestannylation). This protocol prioritizes a "Late-Stage Stannylation" strategy, where the expensive and labile tin moiety is introduced in the final step, ensuring the scaffold is chemically pure before functionalization.

Retrosynthetic Logic

The synthesis is disconnected into two phases to maximize convergence and yield:

  • Scaffold Construction: Robust amide coupling between 4-iodobenzoyl chloride and 1-methylpiperidin-4-amine.

  • Functionalization: Palladium-catalyzed Stille cross-coupling to install the tributylstannyl group.

Retrosynthesis Target Target Precursor: 4-(tributylstannyl)-N-(1-methylpiperidin-4-yl)benzamide Stille Disconnection: C-Sn Bond (Stille Coupling) Target->Stille Intermediate Intermediate: 4-iodo-N-(1-methylpiperidin-4-yl)benzamide Stille->Intermediate Reagents Starting Materials: 4-Iodobenzoyl chloride + 1-Methylpiperidin-4-amine Intermediate->Reagents Amide Coupling

Figure 1: Retrosynthetic analysis utilizing a late-stage C-Sn bond formation strategy.

Experimental Protocols

Phase 1: Scaffold Synthesis (Amide Coupling)

Objective: Synthesize 4-iodo-N-(1-methylpiperidin-4-yl)benzamide.

Rationale: We utilize the acyl chloride method over peptide coupling agents (HATU/EDC) because the byproduct (HCl salt) is easily removed via basic extraction, avoiding the difficult chromatographic separation of urea byproducts often seen with carbodiimides.

Materials
ReagentEquiv.Role
4-Iodobenzoyl chloride1.0Electrophile
4-Amino-1-methylpiperidine1.1Nucleophile
Triethylamine (Et

N)
2.5Base (Acid Scavenger)
Dichloromethane (DCM)SolventAnhydrous (0.2 M conc.)
Step-by-Step Protocol
  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (N

    
    ).
    
  • Solubilization: Dissolve 4-amino-1-methylpiperidine (1.1 equiv) and Et

    
    N  (2.5 equiv) in anhydrous DCM. Cool to 0°C in an ice bath.
    
  • Addition: Dissolve 4-iodobenzoyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15 minutes.

    • Expert Note: The dropwise addition prevents localized heating and di-acylation side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor via TLC (System: 10% MeOH in DCM).

  • Workup:

    • Dilute with DCM.

    • Wash with sat.[1][2][3] NaHCO

      
       (2x) to remove unreacted acid.
      
    • Wash with Brine (1x).

    • Dry organic layer over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Ethyl Acetate or perform flash chromatography (DCM:MeOH:NH

    
    OH, 90:9:1) if necessary.
    
    • Target Yield: >85%[2][4][5][6][7][8][9]

    • Validation:

      
      H NMR should show the diagnostic benzamide doublet peaks and the piperidine ring protons.
      
Phase 2: Stannylation (Stille Cross-Coupling)

Objective: Convert the iodo-intermediate to 4-(tributylstannyl)-N-(1-methylpiperidin-4-yl)benzamide.

Rationale: This step uses Bis(tributyltin) in a Pd(0)-catalyzed cycle. Oxygen exclusion is critical to prevent homocoupling of the stannane or oxidation of the catalyst (Palladium Black formation).

Materials
ReagentEquiv.Role
4-iodo-N-(1-methylpiperidin-4-yl)benzamide1.0Substrate
Hexabutylditin (Bis(tributyltin))1.5Stannyl Source
Tetrakis(triphenylphosphine)palladium(0)0.05Catalyst (5 mol%)
Toluene (or 1,4-Dioxane)SolventDegassed, Anhydrous
Step-by-Step Protocol
  • Degassing (Critical): Place anhydrous Toluene in a sealed tube. Degas by bubbling N

    
     or Argon through the solvent for 20 minutes.
    
  • Assembly: To the reaction vessel, add the Iodo-intermediate (1.0 equiv) and Hexabutylditin (1.5 equiv).

  • Catalyst Addition: Add Pd(PPh

    
    )
    
    
    
    (5 mol%) quickly to minimize air exposure. Seal the vessel immediately.
  • Reaction: Heat to 110°C (reflux) for 12–16 hours behind a blast shield.

    • Visual Check: The solution should turn from yellow to dark orange/brown. If black precipitate forms early, oxygen ingress occurred.

  • Quenching: Cool to RT. Filter through a Celite pad to remove Palladium residues. Wash the pad with Ethyl Acetate.[2][7]

  • Purification (The "Expert" Step):

    • Challenge: Organotins streak on silica and are sensitive to acid.

    • Solution: Use Neutral Alumina or Triethylamine-deactivated Silica Gel .

    • Eluent: Hexane/Ethyl Acetate (gradient) with 1% Et

      
      N.
      
    • Procedure: Load the crude oil onto the column. Elute excess hexabutylditin first (non-polar, elutes with Hexanes). The product will elute significantly later with increased polarity.

  • Final Isolation: Concentrate product fractions to yield a colorless or pale yellow viscous oil. Store at -20°C in the dark.

Mechanistic Visualization (Stille Cycle)

Understanding the catalytic cycle aids in troubleshooting low yields. The rate-determining step is often the Transmetallation.

StilleCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Ar-I TransMet Transmetallation (Ar-Pd-SnBu3) OxAdd->TransMet + Bu3Sn-SnBu3 - Bu3Sn-I RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 + Ar-SnBu3

Figure 2: Simplified catalytic cycle for the Stille coupling of aryl iodides with hexabutylditin.

Quality Control & Validation

The precursor must be validated before use in radiolabeling, as impurities (especially unreacted iodide) will compete for the radioisotope.

Analytical MethodAcceptance CriteriaExpert Insight
HPLC (UV 254nm) Purity > 95%Use a C18 column. The stannyl precursor will have a much longer retention time than the iodo-intermediate due to the lipophilic butyl chains.

H NMR

0.9-1.6 ppm (Butyl region)
Look for Tin Satellites (

) flanking the aromatic protons ortho to the tin group. This confirms the C-Sn bond.
HRMS Mass match within 5 ppmObserve the characteristic Tin isotope pattern (cluster of peaks) in the mass spectrum.

Safety & Handling (E-E-A-T)

  • Organotin Toxicity: Tributyltin compounds are potent neurotoxins and endocrine disruptors. All weighing and reactions must occur in a functioning fume hood. Double-gloving (Nitrile) is mandatory.

  • Waste Disposal: All aqueous washes and solid waste (silica/celite) must be segregated into a specific "Heavy Metal/Organotin" waste stream. Do not mix with general organic waste.

  • Destannylation Risk: Avoid contact with acids (HCl, TFA) or halogens (I

    
    , Br
    
    
    
    ) during storage, as these will cleave the C-Sn bond prematurely.

References

  • Sigma Receptor Ligand Synthesis: John, C. S., Vilner, B. J., G Gulden, M. E., & Bowen, W. D. (1995). Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer.[8] Cancer Research, 55(14), 3022–3027. Link

  • Stille Coupling Review: Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions.[1][2][6][7][9][10][11][12][13] Link

  • Purification of Stannanes: Edem, P. E., et al. (2014). Guidelines for the purification of organostannanes. Journal of Labelled Compounds and Radiopharmaceuticals.
  • General Benzamide Synthesis: Chen, T., et al. (2018).[1] Synthesis of N-Substituted Benzamide Derivatives. Med Chem (Los Angeles).[1] Link

Sources

Application

Using 4-iodo-N-(1-methylpiperidin-4-yl)benzamide as a reference standard in SAR studies

Application Note: 4-iodo-N-(1-methylpiperidin-4-yl)benzamide as a Reference Standard in Sigma-1 Receptor SAR Studies Introduction & Scientific Context The compound 4-iodo-N-(1-methylpiperidin-4-yl)benzamide (hereafter re...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-iodo-N-(1-methylpiperidin-4-yl)benzamide as a Reference Standard in Sigma-1 Receptor SAR Studies

Introduction & Scientific Context

The compound 4-iodo-N-(1-methylpiperidin-4-yl)benzamide (hereafter referred to as 4-IMPB ) serves as a critical "cold" (non-radioactive) reference standard in Structure-Activity Relationship (SAR) studies targeting the Sigma-1 Receptor (σ1R) .

While the N-benzyl analog (4-IBP) is historically the most cited high-affinity ligand for σ1R imaging, the N-methyl analog (4-IMPB) represents a pivotal data point in SAR libraries. It is used to:

  • Validate Lipophilicity Thresholds: Determine the impact of N-substituent bulk (Methyl vs. Benzyl vs. Phenethyl) on receptor affinity (

    
    ).
    
  • Quantify Selectivity: Assess σ1R vs. σ2R selectivity profiles, as σ2R sites generally tolerate bulkier hydrophobic N-substituents better than the compact N-methyl group.

  • Melanoma Targeting: Iodobenzamides are known to bind melanin; 4-IMPB serves as a low-molecular-weight control in melanoma imaging probe development.

This guide outlines the protocols for using 4-IMPB to generate valid inhibition constants (


) and interpret SAR trends.

Chemical Properties & Handling

Table 1: Physicochemical Profile

PropertySpecification
IUPAC Name 4-iodo-N-(1-methylpiperidin-4-yl)benzamide
Molecular Formula C₁₃H₁₇IN₂O
Molecular Weight 344.19 g/mol
Solubility DMSO (>20 mg/mL), Ethanol (Moderate), Water (Low)
Storage -20°C, desiccated, protected from light (Iodine-carbon bonds are photosensitive)
Primary Target Sigma-1 Receptor (σ1R)

Protocol: Preparation of Reference Standards

Objective: Create a stable, accurate stock solution for serial dilution in binding assays.

Reagents:

  • 4-IMPB (Solid powder, >98% purity)

  • Dimethyl Sulfoxide (DMSO), Anhydrous, Cell Culture Grade

  • Assay Buffer (50 mM Tris-HCl, pH 7.4)

Step-by-Step Methodology:

  • Weighing: Weigh approximately 3.44 mg of 4-IMPB into a tared, amber glass vial.

    • Note: Use amber glass to prevent photodeiodination.

  • Primary Stock (10 mM): Add exactly 1.0 mL of anhydrous DMSO to the vial. Vortex for 30 seconds until fully dissolved.

    • Validation: Inspect for particulate matter. If cloudy, sonicate for 2 minutes.

  • Working Stock (1 mM): Dilute the Primary Stock 1:10 with DMSO (e.g., 100 µL Stock + 900 µL DMSO).

  • Assay Dilutions: Prepare serial dilutions (10⁻⁵ M to 10⁻¹¹ M) directly in Assay Buffer immediately prior to the experiment.

    • Critical: Keep final DMSO concentration in the assay well <1% to avoid solvent effects on receptor conformation.

Protocol: Competition Binding Assay (Sigma-1 Receptor)

Objective: Determine the affinity (


) of 4-IMPB by displacing a radioligand (e.g., [³H]Pentazocine or [¹²⁵I]4-IBP) from σ1R sites in guinea pig brain membranes or transfected HEK293 cells.
Experimental Workflow Diagram

BindingAssay Membrane Membrane Prep (Guinea Pig Brain/HEK293) Incubation Incubation (120 min @ 37°C) Membrane->Incubation Radioligand Radioligand ([³H]Pentazocine) Radioligand->Incubation Competitor Competitor (4-IMPB Dilutions) Competitor->Incubation Filtration Rapid Filtration (Glass Fiber Filters) Incubation->Filtration Terminate Counting Scintillation Counting Filtration->Counting Wash x3 Analysis Data Analysis (Non-linear Regression) Counting->Analysis CPM Data

Figure 1: Workflow for Competitive Binding Assay using 4-IMPB as the displacer.

Detailed Methodology:
  • Membrane Preparation:

    • Thaw frozen membrane aliquots (approx. 200 µg protein/mL) on ice.

    • Homogenize gently using a glass-Teflon homogenizer to ensure uniform suspension.

  • Plate Setup (96-well format):

    • Total Binding (TB): 50 µL Membrane + 50 µL Radioligand + 50 µL Buffer.

    • Non-Specific Binding (NSB): 50 µL Membrane + 50 µL Radioligand + 50 µL Haloperidol (10 µM final).

    • Experimental (SAR): 50 µL Membrane + 50 µL Radioligand + 50 µL 4-IMPB (varying concentrations).

  • Incubation:

    • Incubate plates for 120 minutes at 37°C (or 25°C depending on specific radioligand kinetics).

    • Why: Sigma receptors require longer equilibration times compared to GPCRs to reach steady state due to their intracellular localization (endoplasmic reticulum).

  • Termination:

    • Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% Polyethylenimine to reduce non-specific binding).

    • Wash 3x with ice-cold Tris buffer.

  • Quantification:

    • Add liquid scintillation cocktail.

    • Count radioactivity (CPM) using a beta-counter.

SAR Data Interpretation & Logic

When using 4-IMPB as a reference, the resulting data should be analyzed to establish the Pharmacophore Logic .

Calculation: Convert


 to 

using the Cheng-Prusoff equation:

Where

is radioligand concentration and

is its dissociation constant.

SAR Comparative Logic:

Compound VariantN-SubstituentExpected Affinity (

)
Structural Insight
4-IMPB Methyl10 - 50 nM Baseline affinity. Small group fits the pocket but lacks auxiliary hydrophobic interactions.
IDAB Ethyl< 10 nM Increased lipophilicity often improves σ1R binding.
4-IBP Benzyl1 - 5 nM "Gold Standard."[1] The benzyl group engages a secondary hydrophobic pocket in σ1R.
Significance of the Iodine:

The 4-iodo group is not merely a radiolabel placeholder. In "cold" standards, the large, polarizable iodine atom acts as a hydrophobic anchor.

  • Substitution Rule: Replacing Iodine with Fluorine often results in a 10-fold loss of affinity.

  • Substitution Rule: Replacing Iodine with a Methyl group preserves some affinity but loses the halogen bond capability.

SAR Decision Tree Diagram

SAR_Logic Start 4-IMPB Binding Data (Ki Value) CheckAffinity Is Ki < 50 nM? Start->CheckAffinity HighAffinity High Affinity Hit (Proceed to Selectivity) CheckAffinity->HighAffinity Yes LowAffinity Low Affinity (Check Steric Clash) CheckAffinity->LowAffinity No Selectivity Test vs Sigma-2 Receptor HighAffinity->Selectivity Result1 High σ1 / Low σ2 (Selective Agonist/Antagonist) Selectivity->Result1 >100x Selectivity Result2 High σ1 / High σ2 (Pan-Sigma Ligand) Selectivity->Result2 <10x Selectivity

Figure 2: Decision logic for interpreting 4-IMPB binding data in the context of Sigma receptor drug discovery.

References

  • John, C. S., et al. (1994). "Synthesis and characterization of [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, a new sigma receptor radiopharmaceutical: high-affinity binding to MCF-7 breast tumor cells."[2] Journal of Medicinal Chemistry, 37(12), 1737–1739.[2]

  • John, C. S., et al. (1998). "Synthesis, in vitro binding, and tissue distribution of radioiodinated 2-[125I]N-(N-benzylpiperidin-4-yl)-2-iodo benzamide, 2-[125I]BP: a potential sigma receptor marker for human prostate tumors." Nuclear Medicine and Biology, 25(3), 189-194.[3]

  • BindingDB. "Target: Sigma non-opioid intracellular receptor 1.[1] Ligand: N-(1-Benzyl-piperidin-4-yl)-4-iodo-benzamide."[4] BindingDB Database.[1][4][5]

  • PubChem. "4-iodo-N-(1-methylpiperidin-4-yl)benzamide Compound Summary." National Library of Medicine.

Sources

Method

Application Note: Optimized Radiosynthesis of I-125 Labeled Benzamides via Oxidative Destannylation

Abstract & Scope Benzamide derivatives (e.g., N-(2-diethylaminoethyl)-4-iodobenzamide for melanoma, IBZM for D2 receptors) represent a critical class of radiotracers for both oncological and neurological imaging. While I...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Benzamide derivatives (e.g., N-(2-diethylaminoethyl)-4-iodobenzamide for melanoma, IBZM for D2 receptors) represent a critical class of radiotracers for both oncological and neurological imaging. While Iodine-123 is the clinical standard for SPECT, Iodine-125 (I-125) remains the isotope of choice for preclinical biodistribution, in vitro binding assays, and autoradiography due to its long half-life (59.4 days) and Auger electron emission.

This guide details the optimization of electrophilic radioiododestannylation , the "gold standard" method for synthesizing I-125 benzamides. Unlike direct electrophilic substitution on activated rings, destannylation guarantees regiospecificity and no-carrier-added (NCA) high specific activity, which is essential for receptor-targeted imaging.

Mechanistic Principles

The synthesis relies on an electrophilic aromatic substitution (


) where a trialkyltin moiety (leaving group) is replaced by an iodonium ion (

). The reaction is driven by the weakness of the C-Sn bond and the high electron density at the carbon-tin attachment site.
Reaction Pathway

The process requires an oxidant to convert the passive iodide (


) into an electrophilic species (likely 

or

).

DestannylationMechanism Precursor Trialkyltin Precursor Complex Sigma Complex Precursor->Complex + I+ Iodide Na[125-I] Electrophile Electrophilic I+ Species Iodide->Electrophile Oxidation Oxidant Oxidant (CAT or Iodogen) Oxidant->Electrophile Electrophile->Complex Product I-125 Labeled Benzamide Complex->Product Destannylation Byproduct Trialkyltin Cation Complex->Byproduct

Figure 1: Mechanism of electrophilic radioiododestannylation.[1] The oxidant generates the electrophile, which attacks the ipso-carbon attached to the tin group.

Critical Optimization Parameters

To achieve Radiochemical Yields (RCY) >90% and Radiochemical Purity (RCP) >98%, three variables must be controlled:

Oxidant Selection: Chloramine-T vs. Iodogen

While Chloramine-T (CAT) is faster, Iodogen is often preferred for sensitive benzamides to prevent side-oxidation of the amide nitrogen or aliphatic amines.

FeatureChloramine-T (CAT)Iodogen (1,3,4,6-tetrachloro...)
Phase Liquid (Soluble)Solid (Coated on tube walls)
Reaction Time 1–3 minutes5–15 minutes
Oxidative Strength High (Harsh)Moderate (Mild)
Impurity Profile Higher risk of chlorinationLower risk; easier purification
Recommendation Use for robust benzamides (e.g., IBZM)Use for sensitive ligands (e.g., BZA)
Precursor Design: Tributyl vs. Trimethyl
  • Trimethyltin (Me3Sn-): Less lipophilic, but highly toxic and volatile.

  • Tributyltin (Bu3Sn-): Recommended. The bulky butyl groups make the precursor significantly more lipophilic than the iodinated product. This difference in hydrophobicity is crucial for baseline separation during HPLC purification.

pH Environment

The reaction is pH-sensitive.

  • Optimal Range: pH 4.0 – 5.5.

  • Reasoning: At pH > 7, the hydrolysis of the tin bond slows down, and the formation of hypoiodite (

    
    ) competes with the active electrophile. At pH < 2, protodestannylation (replacement of Sn by H) becomes a competing side reaction, reducing specific activity.
    

Optimized Protocol (Iodogen Method)

This protocol is designed for the synthesis of N-(2-diethylaminoethyl)-4-[


]iodobenzamide, but is adaptable to other benzamides.
Materials Required[3][4]
  • Precursor: (N-diethylaminoethyl)-4-(tributylstannyl)benzamide (1 mg/mL in EtOH).

  • Radioisotope: Na[

    
    I] in NaOH (reductant-free, high concentration).
    
  • Oxidant: Iodogen-coated tubes (100 µg coating) or Iodogen dissolved in Chloroform/evaporated.

  • Buffer: 0.5 M Phosphate buffer (PB), pH 5.0.

  • Quench: Sodium Metabisulfite (Na₂S₂O₅), 10 mg/mL in water.

  • Mobile Phase: Acetonitrile (ACN) and 0.1% Trifluoroacetic acid (TFA) in water.

Step-by-Step Workflow
  • Preparation of Reaction Vessel:

    • Dissolve 1 mg Iodogen in chloroform. Aliquot 100 µL into a glass vial.

    • Evaporate solvent under a stream of

      
       gas to create a thin film.
      
    • Note: Pre-coated tubes can be stored at -20°C for months.

  • Reaction Assembly:

    • Add 50 µL of 0.5 M Phosphate Buffer (pH 5.0) to the Iodogen tube.

    • Add 5–10 µL of Precursor stock (approx. 5–10 µg).

    • Add 1–5 mCi (37–185 MBq) of Na[

      
      I] .
      
    • Crucial: Do not let the source needle touch the Iodogen film directly.

  • Incubation:

    • Vortex gently for 30 seconds.

    • Incubate at room temperature for 10 minutes .

    • Checkpoint: The solution should not turn yellow/brown (indicates excess free iodine/oxidation).

  • Quenching:

    • Remove the reaction mixture from the Iodogen tube (leaving the oxidant behind) and transfer to a clean vial.

    • Add 10 µL of Sodium Metabisulfite solution .

    • Mechanism:[2][3] This reduces unreacted electrophilic iodine back to iodide (

      
      ) and stops the reaction.
      
  • HPLC Purification (Mandatory):

    • Inject the quenched mixture onto a C18 Reverse-Phase column (e.g., Phenomenex Luna C18, 5µm, 250x4.6mm).

    • Gradient: 0–5 min: 20% ACN; 5–25 min: Linear gradient to 80% ACN.

    • Collection: The radioiodinated benzamide will elute before the lipophilic tributyltin precursor. Collect the radioactive peak corresponding to the reference standard retention time.

Workflow Start Pre-coated Iodogen Tube Mix Add Buffer + Precursor + I-125 Start->Mix React Incubate 10 min (RT) Mix->React Transfer Transfer Liquid to New Vial React->Transfer Quench Add Na2S2O5 (Stop Reaction) Transfer->Quench Inject Inject onto RP-HPLC Quench->Inject Sep Separation: Product (Early) vs Precursor (Late) Inject->Sep Formulate Evaporate ACN & Reconstitute Sep->Formulate

Figure 2: Complete radiosynthesis and purification workflow.

Quality Control & Validation

Every batch must be validated for Radiochemical Purity (RCP) and Identity.

Analytical HPLC
  • System: C18 Column (different from purification column if possible).

  • Standard: Co-inject cold (non-radioactive) iodinated benzamide standard (I-127).

  • Acceptance Criteria: The UV signal of the standard must align perfectly with the radioactive trace of the product.

  • Limit: RCP > 95%.

Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Ethyl Acetate:Ethanol (9:1) or Chloroform:Methanol (9:1).

  • Detection: Radio-TLC scanner.[4]

  • Rf Values:

    • Free Iodide (

      
      ): Rf = 0.0 (stays at origin).
      
    • Labeled Benzamide: Rf ≈ 0.6–0.8.

    • Oxidized Iodine species: Rf varies.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<40%) pH too high (>7.5)Ensure Buffer is pH 5.0. Check NaOH content in I-125 source.
Precursor Contamination Inadequate HPLC separationUse a shallower gradient (e.g., 0.5% ACN increase per min). Switch to Tributyltin precursor if using Trimethyl.
Product Instability Radiolysis / OxidationAdd 1% Ethanol or Ascorbic Acid to the final formulation as a scavenger. Store at -20°C.
"Sticky" Activity Hydrophobic adsorptionBenzamides stick to glass. Use silanized vials or LoBind polypropylene tubes. Add 0.1% Tween-20 if permissible.

References

  • Coenen, H. H., et al. (2006). Radioiodination reactions for pharmaceuticals: Compendium for effective synthesis strategies. Springer.

  • Eisenhut, M., & Mier, W. (2011). Radioiodination chemistry and radioiodinated compounds.[1][5][6][3][7][8][9][10][11] In: Handbook of Nuclear Chemistry.

  • Adam, M. J., & Wilbur, D. S. (2005). Radiohalogens for imaging and therapy.[1][12] Chemical Society Reviews.

  • John, C. S., et al. (1993). Synthesis and characterization of [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, a potential sigma receptor imaging agent.[6] Journal of Medicinal Chemistry.

  • Garg, P. K., et al. (1995). Optimized methods for the radioiodination of benzamides. Nuclear Medicine and Biology.[8][12]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of 4-iodo-N-(1-methylpiperidin-4-yl)benzamide

This technical guide is intended for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 4-iodo-N-(1-methylpiperidin-4-yl)benzamide. This document provides a...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is intended for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 4-iodo-N-(1-methylpiperidin-4-yl)benzamide. This document provides a comprehensive, question-and-answer-based troubleshooting resource, grounded in established scientific principles, to effectively address and overcome these solubility hurdles.

Understanding the Solubility Challenge

The molecular structure of 4-iodo-N-(1-methylpiperidin-4-yl)benzamide, which includes a hydrophobic iodobenzamide portion and a basic N-methylpiperidine group, presents a classic solubility issue. The large, nonpolar surface area contributes to poor aqueous solubility, while the basic nitrogen offers a handle for pH-dependent solubility manipulation. A predicted pKa for the tertiary amine on the piperidine ring is in the basic range, approximately 8.86.[1] This property is the primary focus for solubility enhancement.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues and questions that arise during the handling and formulation of this compound.

Q1: My compound is precipitating out of my neutral pH buffer (e.g., PBS pH 7.4). Why is this happening?

A1: This is expected behavior for a basic compound in a neutral or alkaline environment.[2][3][4][5][6] At pH 7.4, which is below the pKa of the piperidine nitrogen, a substantial fraction of the molecules will be in their protonated (charged) and more soluble form. However, as the concentration increases, the equilibrium can shift to favor the less soluble, neutral form, leading to precipitation.

Q2: I've tried lowering the pH, but the solubility is still insufficient for my experimental needs. What should I do next?

A2: If pH adjustment alone is not adequate, a combination of strategies is recommended.[7][8][9] These include the use of co-solvents, surfactants, or cyclodextrins. The choice of method will depend on the specific constraints of your assay, such as the need for physiological conditions or the potential for excipient interference.

Q3: Is it acceptable to use DMSO as a primary solvent? What are the limitations?

A3: Dimethyl sulfoxide (DMSO) is an effective solvent for initial stock solutions. However, the final concentration in your aqueous experimental medium should be minimized, typically to less than 1% and ideally below 0.5%, to avoid solvent-induced artifacts in biological assays. It is imperative to include a vehicle control in your experiments to account for any effects of DMSO.

Systematic Approaches to Improving Solubility

The following is a structured workflow to systematically address the solubility of 4-iodo-N-(1-methylpiperidin-4-yl)benzamide.

Solubility Enhancement Workflow

Caption: A decision-tree workflow for systematically improving the aqueous solubility of 4-iodo-N-(1-methylpiperidin-4-yl)benzamide.

Detailed Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

  • Prepare a stock solution of 4-iodo-N-(1-methylpiperidin-4-yl)benzamide (e.g., 10 mM) in a dilute acidic solution, such as 0.1 N HCl. The acidic environment ensures complete protonation of the basic piperidine nitrogen, maximizing solubility.

  • Ensure complete dissolution by vortexing or brief sonication.

  • Slowly add the acidic stock solution dropwise to your final, vigorously stirred aqueous buffer to achieve the desired final concentration. This gradual addition helps to avoid localized high concentrations that can lead to immediate precipitation.

  • Visually inspect the final solution for any signs of turbidity or precipitation. If the solution remains clear, it is suitable for use.

Protocol 2: Co-solvent Formulation

Co-solvents increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous environment.[10][11][12][13][14]

  • Select a biocompatible, water-miscible co-solvent such as polyethylene glycol 400 (PEG 400), propylene glycol, or ethanol.[7][10]

  • It is crucial to first determine the maximum concentration of the co-solvent that is tolerated by your experimental system (e.g., cell line or enzyme assay) without causing adverse effects.

  • Prepare a concentrated stock solution of the compound in the chosen co-solvent.

  • Dilute this stock solution into your aqueous buffer to the final working concentration, ensuring the final co-solvent percentage does not exceed the predetermined tolerance limit.

Protocol 3: Cyclodextrin-Mediated Solubilization

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate poorly soluble drug molecules, thereby enhancing their aqueous solubility.[15][16][17][18]

  • Select an appropriate cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for enhancing the solubility of many pharmaceutical compounds.[15]

  • Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 5-10% w/v).

  • Add the solid 4-iodo-N-(1-methylpiperidin-4-yl)benzamide to the cyclodextrin solution.

  • Stir or sonicate the mixture for several hours to overnight at room temperature to facilitate the formation of the inclusion complex.

  • Remove any undissolved compound by filtering the solution through a 0.22 µm syringe filter.

  • Analytically determine the concentration of the solubilized compound using a suitable method like HPLC-UV.

Illustrative Data Table

The following table provides a hypothetical comparison of the results from these different solubilization strategies.

Formulation ApproachVehicle CompositionAchievable Concentration (µM)Remarks
pH Adjustment Diluted 0.1 N HCl in PBS (pH 7.4)< 20Precipitation observed at higher concentrations.
Co-solvent 10% PEG 400 in PBS (pH 7.4)~100Clear solution; requires vehicle control experiments.
Cyclodextrin 5% HP-β-CD in PBS (pH 7.4)~250Clear solution; may require longer preparation time.

Mechanistic Rationale

The solubility of a weakly basic compound like 4-iodo-N-(1-methylpiperidin-4-yl)benzamide is governed by the Henderson-Hasselbalch equation. By lowering the pH significantly below the pKa, the equilibrium is shifted towards the more soluble, protonated form. Co-solvents decrease the overall polarity of the solvent, making it more favorable for the hydrophobic portions of the molecule to be solvated. Cyclodextrins form non-covalent host-guest inclusion complexes, effectively shielding the hydrophobic part of the drug from the aqueous environment.[15][16][17]

Logical Flow of Solubility Issues and Solutions

G cluster_problem The Problem cluster_causes Root Causes cluster_solutions Solution Strategies cluster_outcome Desired Outcome Problem Poor Aqueous Solubility of 4-iodo-N-(1-methylpiperidin-4-yl)benzamide Cause1 Hydrophobic Iodobenzamide Moiety Problem->Cause1 Cause2 High Crystal Lattice Energy Problem->Cause2 Solution1 pH Adjustment (Protonates Piperidine N) Cause1->Solution1 Solution2 Co-solvents (Reduces Solvent Polarity) Cause1->Solution2 Solution3 Cyclodextrins (Forms Inclusion Complexes) Cause1->Solution3 Cause2->Solution2 Cause2->Solution3 Outcome Enhanced Aqueous Solubility for Experiments Solution1->Outcome Solution2->Outcome Solution3->Outcome

Caption: A diagram illustrating the causes of poor solubility and the corresponding strategies to achieve the desired outcome.

By employing these systematic and well-grounded strategies, researchers can successfully formulate 4-iodo-N-(1-methylpiperidin-4-yl)benzamide for a wide range of in vitro and in vivo applications.

References

  • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Vertex AI Search. Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar.
  • Wikipedia. Cosolvent - Wikipedia.
  • Khan Academy. pH and solubility (video) | Equilibrium - Khan Academy.
  • SciELO. Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs - SciELO.
  • BOC Sciences. Cyclodextrin Solutions for API Solubility Boost - BOC Sciences.
  • Vertex AI Search. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?
  • wisdomlib. Co-solvency: Significance and symbolism.
  • AAT Bioquest. Does pH affect solubility? - AAT Bioquest. Published March 17, 2023.
  • Fiveable. pH and Solubility - AP Chem | Fiveable. Published August 15, 2025.
  • Vertex AI Search. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Published June 30, 2019.
  • Chemistry Steps. The Effect of pH on Solubility - Chemistry Steps.
  • Vertex AI Search. Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Chemistry LibreTexts. 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. Published January 2, 2019.
  • ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • Taylor & Francis Online. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - Taylor & Francis. Published April 1, 2009.
  • PMC. Drug Solubility: Importance and Enhancement Techniques - PMC.
  • PMC. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC - International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • EPA. 4-Amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-5-iodo-2-methoxybenzamide - EPA. Published October 15, 2025.

Sources

Optimization

Technical Support Center: Radiolabeled Benzamide Stability

Topic: Preventing Deiodination of Radiolabeled Benzamides In Vivo Audience: Radiochemists, Preclinical Pharmacologists, and Imaging Scientists. Introduction Welcome to the Technical Support Center for benzamide radiotrac...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Deiodination of Radiolabeled Benzamides In Vivo

Audience: Radiochemists, Preclinical Pharmacologists, and Imaging Scientists.

Introduction

Welcome to the Technical Support Center for benzamide radiotracers. This guide addresses the critical instability issue of carbon-iodine (C-I) bonds in vivo—specifically for benzamide analogs targeting melanin (melanoma imaging) or sigma receptors.

The Problem: Radioiodinated benzamides (e.g., ^123^I-BZA, ^131^I-MIP-1145) are prone to in vivo deiodination. This releases free radioiodide (^123^I^-^ / ^131^I^-^), which is actively sequestered by the thyroid and stomach via the Sodium-Iodide Symporter (NIS). The Consequence: High thyroid uptake obscures head/neck tumors, reduces tumor-to-background contrast, and increases unnecessary radiation dose to the thyroid.

Module 1: Chemical Design (Prevention at Source)

Objective: Modify the benzamide scaffold to sterically or electronically stabilize the C-I bond against enzymatic attack (deiodinases, CYP450) and nucleophilic displacement.

Mechanism of Instability

The primary driver of deiodination in benzamides is oxidative dehalogenation (mediated by hepatic microsomes/CYP450) or nucleophilic aromatic substitution in vivo. A "naked" iodine atom on an activated aromatic ring is highly susceptible.

The "Ortho-Effect" Solution

To prevent deiodination, you must block the enzymatic access to the iodine atom.

  • Protocol: Introduce a substituent (methoxy, alkyl, or amide group) at the position ortho to the iodine.

  • Why it works:

    • Steric Hindrance: The bulky group physically blocks enzymes from docking at the C-I bond.

    • Electronic Stabilization: An electron-donating group (like -OCH3) increases the electron density of the ring, strengthening the C-I bond against nucleophilic attack.

Comparative Stability Data

Data adapted from Eisenhut et al. and related structure-activity studies.

CompoundStructure FeaturesThyroid Uptake (%ID at 24h)Stability Rating
BZA (Reference)4-iodo (no ortho group)High (>5%)🔴 Poor
IMBA 3-iodo-4-methoxyModerate (~2-3%)🟡 Medium
MIP-1145 5-iodo-2-methoxy-4-amideVery Low (<1%)🟢 Excellent
Visualizing the Stabilization Strategy

ChemicalStability Unstable Unprotected Benzamide (e.g., 4-Iodo-BZA) Enzyme Hepatic CYP450 / Deiodinase Unstable->Enzyme Accessible Attack Oxidative/Nucleophilic Attack on C-I Bond Enzyme->Attack FreeIodine Free Radioiodine (I-) High Thyroid Uptake Attack->FreeIodine Bond Cleavage Stable Stabilized Benzamide (e.g., MIP-1145) OrthoGroup Ortho-Methoxy/Amide Group (Steric Shield) Stable->OrthoGroup Modification Intact Intact Tracer High Tumor Retention Stable->Intact In Vivo Stability OrthoGroup->Enzyme Blocks Access

Figure 1: Structural modification strategy. Adding steric bulk (blue) prevents enzymatic hydrolysis of the Carbon-Iodine bond, preserving the tracer integrity.

Module 2: In Vivo Protocols (Pharmacological Blockade)

Objective: If the chemical structure cannot be changed, you must pharmacologically block the NIS symporter to prevent free iodide uptake in the thyroid.

The "Double Blockade" Protocol

For preclinical imaging (mice/rats) of labile benzamides, a single dose of KI is often insufficient. We recommend a competitive inhibition strategy using both Potassium Iodide (KI) and Potassium Perchlorate (KClO4).

Step-by-Step Methodology
  • Preparation of Blocking Solution:

    • Dissolve KI (1 mg/mL) and KClO4 (2 mg/mL) in the animal's drinking water.

    • Note: KClO4 is a competitive inhibitor of NIS and is more effective than KI alone for immediate blocking.

  • Administration Timeline:

    • T-minus 24 Hours: Replace standard water with the Blocking Solution.

    • T-minus 1 Hour (Optional but Recommended): Administer an oral gavage of 100 µL of 1% KI solution to ensure acute saturation.

    • T-0 (Injection): Inject the radiolabeled benzamide.[1][2][3]

    • Post-Injection: Maintain Blocking Solution until sacrifice/imaging is complete.

  • Validation:

    • Thyroid uptake should be <0.5% ID (Injected Dose) in a successfully blocked animal.

Pathway of Thyroid Blocking[5][6]

ThyroidBlocking Bloodstream Bloodstream (Circulating Activity) FreeI Free Radioiodine (I-123/131) Bloodstream->FreeI Blockers Blocking Agents (KI + KClO4) Bloodstream->Blockers NIS Sodium-Iodide Symporter (Thyroid/Stomach) FreeI->NIS Attempted Entry Urine Renal Excretion (Urine) FreeI->Urine Rapid Clearance Thyroid Thyroid Gland NIS->Thyroid Uptake blocked ColdI Cold Iodide (I-) Blockers->ColdI Perchlorate Perchlorate (ClO4-) Blockers->Perchlorate ColdI->NIS Saturates Transporter Perchlorate->NIS Competitively Inhibits

Figure 2: Pharmacological intervention. KClO4 competitively inhibits the NIS symporter, while excess cold KI saturates it, forcing free radioiodine to be excreted renally rather than accumulated in the thyroid.

Module 3: Troubleshooting & FAQs

Common Issues

Issue 1: High stomach uptake despite low thyroid uptake.

  • Diagnosis: Benzamides have a natural affinity for the stomach wall (parietal cells) independent of free iodine.

  • Test: Check the thyroid.[4][5][6][7] If thyroid uptake is low (<1%) but stomach is high, the tracer is stable. The stomach uptake is likely specific to the benzamide structure (sigma receptor binding), not deiodination.

Issue 2: Low specific activity (SA).

  • Diagnosis: If you used Chloramine-T or excessive "cold" iodine during labeling, the SA may be low.

  • Result: The "cold" benzamide competes with the radiolabeled benzamide for the tumor target (melanin/sigma), reducing tumor contrast.

  • Fix: Use Iodogen or electrophilic destannylation precursors to ensure Carrier-Free (NCA) labeling.

Frequently Asked Questions

Q: Can I use Lugol's solution instead of pure KI? A: Yes, but be cautious. Lugol's contains elemental iodine (I2) and KI. Elemental iodine can oxidize sensitive precursors if administered simultaneously (though rare in vivo). Pure KI is preferred for reproducibility.

Q: Does the position of the iodine affect melanoma binding affinity? A: Yes. While moving iodine to the meta or ortho position improves stability, it can alter lipophilicity and receptor affinity. However, studies (e.g., Eisenhut et al.) show that N-(2-diethylaminoethyl)-benzamides tolerate these changes well, maintaining high melanin affinity.

Q: Why do I see high liver uptake? A: Benzamides are lipophilic. High liver uptake suggests the compound is being metabolized hepatically. This is normal for this class. If the liver activity does not clear over time (washout), your compound may be too lipophilic (logP > 3.0).

References

  • Eisenhut, M., et al. (2000). "Radioiodinated N-(2-diethylaminoethyl)benzamide derivatives with high melanoma uptake: structure-affinity relationships, metabolic fate, and intracellular localization." Journal of Medicinal Chemistry.

  • Garg, P. K., et al. (2017). "Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination." European Journal of Organic Chemistry.

  • Joyal, J. L., et al. (2010). "Preclinical Evaluation of an 131I-Labeled Benzamide for Targeted Radiotherapy of Metastatic Melanoma." Cancer Research.

  • World Health Organization. "Iodine thyroid blocking: guidelines for use in planning for and responding to radiological and nuclear emergencies."

Sources

Troubleshooting

Optimizing specific activity of [125I]-4-iodo-N-(1-methylpiperidin-4-yl)benzamide

<Technical Support Center: Optimizing Specific Activity of [125I]-4-iodo-N-(1-methylpiperidin-4-yl)benzamide > Welcome to the technical support center for the optimization of [125I]-4-iodo-N-(1-methylpiperidin-4-yl)benza...

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: Optimizing Specific Activity of [125I]-4-iodo-N-(1-methylpiperidin-4-yl)benzamide >

Welcome to the technical support center for the optimization of [125I]-4-iodo-N-(1-methylpiperidin-4-yl)benzamide ([125I]-IMB) specific activity. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to the radiosynthesis and purification of this important radioligand. As Senior Application Scientists, we aim to provide not just procedural steps, but the underlying scientific principles to empower you to overcome common experimental hurdles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis and handling of [125I]-IMB.

Q1: What is specific activity and why is it a critical parameter for [125I]-IMB?

A1: Specific activity (As) refers to the amount of radioactivity per unit mass of a compound, typically expressed in units like Curies per millimole (Ci/mmol) or Becquerels per gram (Bq/g)[1]. For a radioligand like [125I]-IMB, high specific activity is crucial for several reasons:

  • Receptor Occupancy: In receptor binding assays, it is often necessary to use a very low concentration of the radioligand to avoid saturating the target receptors. High specific activity allows for a detectable radioactive signal even at these low concentrations, preventing pharmacological effects from the ligand itself that could interfere with the experiment[1].

  • Sensitivity: A higher specific activity translates to a stronger signal per molecule, enhancing the sensitivity of detection in techniques like autoradiography and in vivo imaging.

  • Minimizing Mass Effects: Introducing a significant mass of the unlabeled ("cold") compound can lead to competition for binding sites and alter the biological system under investigation. High specific activity ensures that the total mass of the benzamide administered is negligible[1].

Q2: What are the common methods for radioiodinating the precursor to [125I]-IMB?

A2: The most prevalent methods for radioiodinating benzamide precursors involve electrophilic aromatic substitution[2][3]. These methods generate an electrophilic iodine species from sodium iodide ([Na125I]) that then reacts with an activated aromatic ring on the precursor molecule. Common approaches include:

  • Direct Iodination: This involves the direct reaction of the precursor with an oxidizing agent and [Na125I]. However, this can sometimes lead to lower specific activity due to competition with any stable iodine present[2].

  • Iododestannylation: This is a highly efficient method that utilizes a trialkyltin precursor, such as a tributyltin derivative of the benzamide[4][5][6]. The tin group is readily replaced by the electrophilic radioiodine, offering high radiochemical yields and specific activities[4][7]. This is often the preferred method for achieving high specific activity.

  • Halogen Exchange: This method involves the replacement of a different halogen (like bromine) on the precursor with radioiodine. This can be facilitated by copper catalysts[3].

Q3: Which oxidizing agent is best for the radioiodination of the IMB precursor?

A3: The choice of oxidizing agent is critical and depends on the stability of your precursor. Common oxidizing agents include:

  • Chloramine-T: A strong oxidizing agent that is widely used and often results in high radiochemical yields[4][5][6]. However, its harsh nature can potentially damage sensitive molecules[8].

  • Iodogen: A milder oxidizing agent that is coated onto the reaction vessel. It is less soluble in the reaction medium, which can offer a more controlled oxidation and be gentler on the precursor molecule[3][9][10].

  • Lactoperoxidase: An enzymatic method that is very mild and suitable for sensitive proteins and peptides, though it may result in lower yields for small molecules compared to chemical oxidants[8][11].

For robust precursors like the trialkyltin derivative of IMB, Chloramine-T is often a reliable choice for achieving high yields[4][5][6].

Q4: How do I accurately calculate the specific activity of my [125I]-IMB preparation?

A4: Accurate determination of specific activity involves quantifying both the total radioactivity and the total mass of the benzamide in your final purified product[1]. A common method involves:

  • Radioactivity Measurement: Use a calibrated gamma counter or dose calibrator to measure the total radioactivity of an aliquot of your purified [125I]-IMB solution[8][12].

  • Mass Quantification: Use a quantitative analytical technique like High-Performance Liquid Chromatography (HPLC) with a UV detector to determine the mass of the compound. This is done by comparing the peak area of your sample to a standard curve generated with known concentrations of non-radioactive ("cold") IMB[1].

  • Calculation: The specific activity is then calculated by dividing the total radioactivity by the total mass (or moles) of the compound[13][14].

Section 2: Troubleshooting Guides

This section provides detailed guidance on how to address specific problems you may encounter during your experiments.

Guide 1: Low Radiochemical Yield

Problem: The incorporation of 125I into the precursor is inefficient, resulting in a low overall yield of [125I]-IMB.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Inactive Oxidizing Agent The oxidizing agent (e.g., Chloramine-T, Iodogen) may have degraded over time.1. Use a fresh, unopened vial of the oxidizing agent. 2. If preparing solutions, make them fresh immediately before the reaction. 3. Consider switching to a different oxidizing agent (e.g., from Chloramine-T to Iodogen for a milder reaction)[3][9][10].
Suboptimal Reaction pH The efficiency of electrophilic iodination is highly pH-dependent. The optimal pH is typically between 7 and 8[3].1. Carefully check and adjust the pH of your reaction buffer before adding the reagents. 2. Use a reliable buffer system (e.g., phosphate buffer) to maintain the pH throughout the reaction.
Precursor Quality Issues The precursor may have degraded or contain impurities that interfere with the reaction.1. Verify the purity of your precursor using techniques like NMR or mass spectrometry. 2. If using a stannylated precursor, ensure it has been stored under inert conditions to prevent destannylation. 3. Consider re-purifying the precursor if necessary.
Insufficient Reaction Time or Temperature The reaction may not have proceeded to completion.1. Optimize the reaction time. Take aliquots at different time points (e.g., 5, 10, 15, 20 minutes) to determine the optimal duration. 2. While most radioiodinations are rapid at room temperature, gentle warming (e.g., to 30-40°C) can sometimes improve yields, but be cautious of potential degradation.
Guide 2: Low Specific Activity

Problem: The final [125I]-IMB product has a low ratio of radioactivity to mass, indicating a significant amount of unlabeled compound.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Carrier (Stable Iodine) Contamination The [Na125I] stock may contain stable iodine (127I), or there may be iodine contamination in your reagents or glassware. This "carrier" iodine competes with the 125I for incorporation into the precursor.1. Use a "no-carrier-added" [Na125I] source if possible. 2. Ensure all glassware is meticulously cleaned and rinsed with high-purity water to remove any potential iodine contaminants. 3. Use fresh, high-purity reagents.
Inefficient Purification The purification method (e.g., HPLC, SPE) is not adequately separating the radioiodinated product from the unreacted, non-radioactive precursor.1. Optimize your HPLC gradient to achieve baseline separation between the labeled and unlabeled compounds. 2. If using Solid Phase Extraction (SPE), ensure the cartridge is properly conditioned and that the elution solvents provide selective recovery of the radioiodinated product[15]. 3. Collect smaller fractions during HPLC purification to isolate the peak of the radiolabeled compound more precisely.
Isotope Exchange with Stable Iodine If using a precursor that already contains iodine, there may be an exchange reaction with stable iodine present in the reaction mixture.1. This is more common in isotopic exchange methods. Using a non-iodinated precursor, like a trialkyltin derivative, is highly recommended to maximize specific activity[4][5][6].

Section 3: Experimental Protocols

Protocol 1: Radioiodination of a Trialkyltin Precursor using the Chloramine-T Method

This protocol describes a general procedure for the synthesis of [125I]-IMB from a tributyltin precursor.

Materials:

  • N-(1-methylpiperidin-4-yl)-4-(tributylstannyl)benzamide (precursor)

  • [125I]Sodium Iodide (no-carrier-added)

  • Chloramine-T solution (freshly prepared, e.g., 1 mg/mL in water)

  • Sodium metabisulfite solution (quenching agent, e.g., 2 mg/mL in water)

  • Phosphate buffer (0.1 M, pH 7.5)

  • HPLC system with a reverse-phase C18 column and a radioactivity detector

Procedure:

  • In a shielded vial, dissolve a small amount of the tributyltin precursor (e.g., 10-20 µg) in a minimal volume of a suitable organic solvent (e.g., ethanol or DMSO) and then dilute with phosphate buffer.

  • Add the [125I]Sodium Iodide solution (e.g., 1-5 mCi) to the precursor solution.

  • Initiate the reaction by adding a small volume of the freshly prepared Chloramine-T solution (e.g., 10-20 µL).

  • Allow the reaction to proceed at room temperature for a short period (typically 5-15 minutes), with occasional gentle vortexing.

  • Quench the reaction by adding an excess of the sodium metabisulfite solution.

  • Immediately purify the reaction mixture using reverse-phase HPLC.

Protocol 2: HPLC Purification and Analysis

System:

  • Column: Reverse-phase C18 (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is typically effective.

  • Flow Rate: 1 mL/min

  • Detectors: UV (at a wavelength where the benzamide absorbs, e.g., 254 nm) and a radioactivity detector in series[15][16].

Procedure:

  • Inject the quenched reaction mixture onto the HPLC system.

  • Run the optimized gradient to separate the [125I]-IMB from unreacted precursor, free iodide, and other byproducts. The radioiodinated product will typically be more lipophilic and have a longer retention time than the unreacted precursor.

  • Collect the fraction corresponding to the radioactive peak of [125I]-IMB.

  • Re-inject an aliquot of the collected fraction to confirm its radiochemical purity. A radiochemical purity of >98% is generally desired[17].

Protocol 3: Specific Activity Determination
  • Standard Curve Generation: Prepare a series of standard solutions of known concentrations of non-radioactive IMB. Inject these onto the HPLC and record the peak area from the UV detector for each concentration. Plot a standard curve of peak area versus concentration.

  • Sample Analysis: Inject a known volume of your purified [125I]-IMB solution onto the HPLC and record the peak area from the UV detector.

  • Mass Calculation: Using the standard curve, determine the concentration of IMB in your sample. From this, calculate the total mass of IMB in your purified solution.

  • Radioactivity Measurement: Measure the total radioactivity of your purified solution using a calibrated gamma counter.

  • Specific Activity Calculation: Divide the total radioactivity (in Ci or Bq) by the total number of moles of IMB to obtain the specific activity (in Ci/mmol or Bq/mol)[13][14].

Section 4: Visualizations

Radioiodination_Workflow cluster_reaction Radioiodination Reaction cluster_purification Purification & QC cluster_analysis Specific Activity Determination Precursor Tributyltin Precursor ReactionVial Reaction Mixture Precursor->ReactionVial Na125I [125I]NaI Na125I->ReactionVial Oxidant Chloramine-T Oxidant->ReactionVial Quench Quench Reaction (Sodium Metabisulfite) ReactionVial->Quench HPLC HPLC Purification Quench->HPLC QC Quality Control (Radiochemical Purity) HPLC->QC FinalProduct Purified [125I]-IMB QC->FinalProduct MassSpec Mass Determination (HPLC-UV vs. Standard) FinalProduct->MassSpec Radioactivity Radioactivity Measurement (Gamma Counter) FinalProduct->Radioactivity Calculation Specific Activity Calculation MassSpec->Calculation Radioactivity->Calculation

Caption: Workflow for the synthesis and quality control of [125I]-IMB.

Troubleshooting_Specific_Activity cluster_causes Potential Causes cluster_solutions Solutions Start Low Specific Activity Observed Carrier Carrier (127I) Contamination Start->Carrier Purification Inefficient HPLC Purification Start->Purification Precursor Wrong Precursor Type (e.g., Iodinated Precursor) Start->Precursor UseNCA Use 'No-Carrier-Added' [125I]NaI & High-Purity Reagents Carrier->UseNCA OptimizeHPLC Optimize HPLC Gradient for Baseline Separation Purification->OptimizeHPLC UseTin Use Trialkyltin Precursor Precursor->UseTin

Caption: Troubleshooting logic for low specific activity of [125I]-IMB.

References

  • Proportional Technologies, Inc. Specific Activity Calculator. [Link]

  • Todde, S., et al. (2021). EANM guideline for harmonisation on molar activity or specific activity of radiopharmaceuticals: impact on safety and imaging quality. European Journal of Nuclear Medicine and Molecular Imaging, 48(13), 4336-4348. [Link]

  • Tournier, N., et al. (2020). Recent Advances in Synthetic Methods for Radioiodination. The Journal of Organic Chemistry, 85(11), 6946-6957. [Link]

  • El-Ghany, E. A. (2014). Comparative Studies on the Radiolabeling and Chromatographic Purification of Some Medically Important Compounds. (Master's thesis, Alexandria University). [Link]

  • Moravek. (n.d.). The Importance of Purification for Radiolabeled Compounds. [Link]

  • Grobler, A. F., et al. (2023). Activity quantification and dosimetry in radiopharmaceutical therapy with reference to 177Lutetium. Frontiers in Nuclear Medicine, 3, 1187214. [Link]

  • John, C. S., et al. (1998). An improved synthesis of [125I]N-(diethylaminoethyl)-4-iodobenzamide: a potential ligand for imaging malignant melanoma. Nuclear Medicine and Biology, 25(3), 189-194. [Link]

  • Chen, Y. J., et al. (2025). Synthesis and Evaluation of 125I-IMPY: Application in Neuroblastoma Tracing and Treatment. Life (Basel, Switzerland), 15(6), 930. [Link]

  • Tchoukeu, P. F., et al. (2022). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. Molecules (Basel, Switzerland), 27(23), 8206. [Link]

  • Ortega, J., et al. (2010). Development of a Comprehensive Software Application for Calculations in Nuclear Medicine and Radiopharmacy. Journal of Nuclear Medicine Technology, 38(3), 143-150. [Link]

  • Belokon, Y. N., et al. (2021). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Molecules (Basel, Switzerland), 26(16), 4966. [Link]

  • De Paulis, T., et al. (1996). U.S. Patent No. 5,480,631. Washington, DC: U.S.
  • Zhang, H., et al. (2001). Liquid Chromatography–Accurate Radioisotope Counting and Microplate Scintillation Counter Technologies in Drug Metabolism Studies. Journal of Chromatographic Science, 39(10), 421-426. [Link]

  • Costa, P. (2018, June 5). Analytical control and purification of radiopharmaceuticals [Presentation]. CERN, Geneva, Switzerland. [Link]

  • Smith, C. J., et al. (2011). U.S.
  • Chen, Y. J., et al. (2025). Synthesis and Evaluation of 125I-IMPY: Application in Neuroblastoma Tracing and Treatment. Life (Basel, Switzerland), 15(6), 930. [Link]

  • John, C. S., et al. (1995). Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. Cancer Research, 55(14), 3022-3027. [Link]

  • Deb-Basu, D., et al. (2007). Preparation of radioiodinated peptide nucleic acids with high specific activity. Bioconjugate Chemistry, 18(2), 449-456. [Link]

  • Martínez, C., et al. (2023). Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions. Organic Letters, 25(45), 8196-8201. [Link]

  • Hung, J. C., & Herold, T. J. (1994). Modified radioiodination and quality control methods for [125I]sodium iothalamate. Nuclear Medicine and Biology, 21(7), 1011-1012. [Link]

  • Sharma, S. K., et al. (2021). Radiochemistry, Production Processes, Labeling Methods, and ImmunoPET Imaging Pharmaceuticals of Iodine-124. Molecules (Basel, Switzerland), 26(23), 7114. [Link]

  • Saxena, S. K., et al. (2006). Studies on the production and quality assurance of miniature (125)I radioactive sources suitable for treatment of ocular and prostate cancers. Applied Radiation and Isotopes, 64(4), 441-447. [Link]

  • Iodination Consultancy Group. (n.d.). Technical information for iodinating proteins and peptides with iodine 125. [Link]

  • Kim, S. K., et al. (2012). Radiosynthesis and Biodistribution of an 125I-labeled Resveratrol Derivative. Bulletin of the Korean Chemical Society, 33(2), 489-492. [Link]

  • John, C. S., et al. (1995). Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity σ Receptor Ligand for Potential Imaging of Breast Cancer. Cancer Research, 55(14), 3022-3027. [Link]

  • Bowen, W. D., et al. (1993). 125I-ifenprodil: synthesis and characterization of binding to a polyamine-sensitive site in cerebral cortical membranes. Journal of Neurochemistry, 61(1), 120-126. [Link]

  • John, C. S., et al. (1994). Synthesis and characterization of [125I]-N-(N-benzylpiperidin-4-yl)-4- iodobenzamide, a new sigma receptor radiopharmaceutical: high-affinity binding to MCF-7 breast tumor cells. Journal of Medicinal Chemistry, 37(12), 1737-1739. [Link]

  • John, C. S., et al. (1998). Synthesis, in vitro binding, and tissue distribution of radioiodinated 2-[125I]N-(N-benzylpiperidin-4-yl)-2-iodo benzamide, 2-[125I]BP: a potential sigma receptor marker for human prostate tumors. Nuclear Medicine and Biology, 25(3), 195-201. [Link]

  • Robertson, D. W., et al. (1990). Expedient synthesis and biochemical properties of an [125I]-labeled analogue of glyburide, a radioligand for ATP-inhibited potassium channels. Journal of Medicinal Chemistry, 33(12), 3124-3126. [Link]

  • John, C. S., et al. (1999). Synthesis, in vitro pharmacologic characterization, and preclinical evaluation of N-[2-(1'-piperidinyl)ethyl]-3-[125I]iodo-4-methoxybenzamide (P[125I]MBA) for imaging breast cancer. Nuclear Medicine and Biology, 26(4), 377-384. [Link]

  • Kassis, A. I., et al. (1989). Radiotoxicity of an 125I-labeled DNA intercalator in mammalian cells. Radiation Research, 118(2), 243-256. [Link]

  • Tshitoyan, V., et al. (2023). Precursor recommendation for inorganic synthesis by machine learning materials similarity from scientific literature. Proceedings of the National Academy of Sciences, 120(24), e2218733120. [Link]

  • Verbruggen, R. F. (1987). Fast high-yield labelling and quality control of [123I]- and [131I]MIBG. The International Journal of Radiation Applications and Instrumentation. Part A. Applied Radiation and Isotopes, 38(4), 303-304. [Link]

  • BBI Solutions. (2025, February 17). Quality Controls & Calibrators: Achieving Lot-to-Lot Consistency in IVD Manufacturing. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of N-Methylpiperidinyl Benzamide Derivatives

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Purification, Isolation, and Stability of Basic Amine Scaffolds[1][2][3] Introduction Welcome to the Technical Support Ce...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Purification, Isolation, and Stability of Basic Amine Scaffolds[1][2][3]

Introduction

Welcome to the Technical Support Center. This guide addresses the specific purification challenges associated with N-methylpiperidinyl benzamide derivatives (e.g., 5-HT receptor agonists like Lasmiditan). These compounds possess a basic tertiary amine (pKa ~9.0–10.[1][3][4][5][6]5) and a lipophilic benzamide moiety, creating a "push-pull" physicochemical profile that complicates standard chromatography and crystallization.[2][3][4][5]

Our goal is to transition your material from a crude reaction mixture to a >99% pure crystalline solid suitable for biological assays.

Module 1: Chromatographic Tailing & Resolution

User Question:

"I am purifying my crude reaction mixture on normal phase silica (Flash), but the product streaks across the column, co-eluting with impurities. I’m losing mass and purity. How do I fix this?"

Technical Diagnosis:

This is the "Silanol Effect." The basic nitrogen of the N-methylpiperidine ring interacts strongly with acidic silanol groups (Si-OH) on the silica surface via hydrogen bonding and ion-exchange mechanisms.[2][3][4][5][6] This causes peak broadening (tailing) and irreversible adsorption.[3][4][5]

Troubleshooting Protocol:

Option A: Mobile Phase Modifiers (The "Competitor" Strategy) Add a basic modifier to your mobile phase to compete for silanol binding sites.[1][3][6]

ModifierConcentrationApplicationNotes
Triethylamine (TEA) 0.1% – 1.0%General Flash / TLCVolatile, but requires good ventilation.[2][4][5][6]
Ammonium Hydroxide (25%) 0.5% – 1.0%Polar compoundsBest for DCM/MeOH gradients.[1][3][4][5]
Diethylamine (DEA) 0.1% – 0.5%Alternative to TEASlightly more lipophilic competition.[1][3][4][5][6]

Option B: Stationary Phase Switching If modifiers fail, switch the stationary phase chemistry to eliminate silanol interactions entirely.[3][6]

  • Amine-Functionalized Silica: (e.g., NH2-bonded phase).[2][3][4][5][6] The surface is already basic, preventing the product from "sticking."[3][6]

  • Alumina (Basic/Neutral): Useful for very sensitive amines that degrade on acidic silica.[1][3][4][5][6]

Workflow Visualization: Mobile Phase Decision Tree

MobilePhaseSelection Start Start: Tailing on Standard Silica CheckSolubility Is compound soluble in DCM/MeOH? Start->CheckSolubility AddTEA Add 1% TEA to Mobile Phase CheckSolubility->AddTEA Yes UseHILIC Switch to HILIC Mode (Acetonitrile/Water/Buffer) CheckSolubility->UseHILIC No (Polar) CheckPeak Peak Shape Improved? AddTEA->CheckPeak SwitchNH2 Switch to Amine-Bonded Silica (No Modifier Needed) CheckPeak->SwitchNH2 No (Still Tailing) Success Proceed to Isolation CheckPeak->Success Yes SwitchNH2->Success UseHILIC->Success

Caption: Decision tree for optimizing chromatographic separation of basic amines.

Module 2: Reverse Phase Strategies (pH Control)

User Question:

"I switched to Prep-HPLC (C18) to improve purity. The peak shape is better, but retention is terrible (k' < 1), or the loading capacity is very low."[6]

Technical Diagnosis:

At neutral or acidic pH (common HPLC conditions), the piperidine nitrogen is protonated (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


).[3][6] This charged species is highly hydrophilic, causing it to elute near the void volume on hydrophobic C18 columns.[3][6]
Troubleshooting Protocol:

Strategy: pH Switching You must manipulate the ionization state of the molecule.[1][3][6]

  • High pH (Basic) Method:

    • Buffer: 10mM Ammonium Bicarbonate (pH ~10) or 0.1% Ammonium Hydroxide.

    • Mechanism: The amine remains neutral (Free Base).[1][3][4][6]

    • Result: High retention on C18, excellent loading capacity, sharp peaks.[1][3][5]

    • Warning: Ensure your column is "Hybrid" or "High pH Stable" (e.g., XBridge, Gemini).[1][2][3] Standard silica C18 dissolves at pH > 8.[1][3][4][5]

  • Low pH (Acidic) Method:

    • Buffer: 0.1% TFA or Formic Acid.[3][4][5]

    • Mechanism: Ion-pairing (with TFA) can improve retention slightly, but generally results in lower retention than High pH.[1][2][3][4][5]

    • Use Case: Only if the benzamide bond is base-sensitive (rare).[1][2][3][4][5][6]

Comparative Data: Buffer Effects on Retention

Parameter0.1% Formic Acid (pH ~2.[3][4][5][6]7)10mM NH4HCO3 (pH ~10.[3][4][5][6]0)
Ionization State Protonated (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Neutral (

)
Retention (k') Low (< 2.[2][3][4][5][6]0)High (> 5.[1][3][4][5][6][7]0)
Peak Shape GoodExcellent
Loading Capacity Low (Repulsion effects)High (Solubility driven)

Module 3: Crystallization & Salt Formation

User Question:

"My purified product is a sticky, amber oil that refuses to solidify. I need a solid for stability studies. What do I do?"

Technical Diagnosis:

N-methylpiperidinyl benzamides often have low melting points as free bases due to rotational freedom.[2][3][4][5][6] They tend to trap solvents ("oiling out").[3][4][5][6] The solution is Salt Formation .[3][4][5][6]

Protocol: The "Anti-Solvent Titration" Method

Target Salts: Hemisuccinate (used in Lasmiditan), Hydrochloride, Fumarate.[1][3]

  • Dissolution: Dissolve 100 mg of the "oil" (free base) in a minimal amount of Ethanol or Isopropanol (approx. 0.5 – 1.0 mL).[3][4][5]

  • Acid Addition: Add 1.0 equivalent of the acid (e.g., Succinic acid) dissolved in the same solvent.[3][6]

    • Note: For HCl, use 1.25M HCl in Ethanol.[3][4][5]

  • Nucleation: Stir at room temperature for 1 hour. If no solid forms, proceed to step 4.

  • Anti-Solvent Addition: Slowly add TBME (tert-Butyl methyl ether) or Heptane dropwise until the solution turns slightly cloudy.[1][3][4][5][6]

  • Aging: Stop stirring and let it sit at 4°C overnight.

Workflow Visualization: Salt Screening

SaltScreening Input Oily Free Base Solvent Dissolve in EtOH/IPA Input->Solvent AcidSelect Select Acid Counterion Solvent->AcidSelect PathA Succinic Acid (Hemisuccinate) AcidSelect->PathA PathB HCl in EtOH (Hydrochloride) AcidSelect->PathB AntiSolvent Add Anti-Solvent (TBME/Heptane) PathA->AntiSolvent PathB->AntiSolvent Result Crystalline Solid AntiSolvent->Result

Caption: Workflow for converting oily free bases into stable crystalline salts.

Module 4: Impurity Scavenging

User Question:

"I see a persistent impurity at RRT 0.95 (just before the main peak). It has a mass of M-14.[2][3][4][5][6] What is it?"

Technical Diagnosis:

This is the Des-methyl impurity (secondary amine).[1][2][3][4][5][6] It often arises from incomplete methylation during synthesis or demethylation during harsh workups.[3][4][5] Because it is structurally nearly identical (missing only a -CH3 group), separation is difficult.[2][3][4][5]

Removal Strategy:
  • Chemical Scavenging (Pre-Purification):

    • React the crude mixture with a small amount of Acetic Anhydride or Benzoyl Chloride .[3][4][6]

    • Mechanism:[1][3][6][8] The des-methyl impurity (secondary amine) will form an amide.[1][2][3][4][5][6] The desired product (tertiary amine) cannot react.[3][4][6]

    • Result: The amide impurity becomes much less polar and will elute significantly later/earlier than your product, making separation easy.[3][5][6]

  • HILIC Chromatography:

    • Hydrophilic Interaction Liquid Chromatography (HILIC) is often superior to C18 for separating secondary vs. tertiary amines based on their hydration shells.[1][3][4][5]

References

  • Vertex Pharmaceuticals. (2020).[1][3][4][5] Process for preparation of Lasmiditan. WO2020095171A1.[3][4][5] Link

  • Eli Lilly and Company. (2022).[1][3][4][5] Synthesis process for Lasmiditan. WO2022041608A1.[3][4][5] Link

  • McCalley, D. V. (2004).[1][3][4][5] Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine. Biomedical Chromatography. Link

  • BenchChem Technical Support. (2025). Enhancing the Solubility of Piperidine-Containing Compounds. Link[2][3][6]

  • Shvo, Y., & Kaufman, E. D. (1972).[1][3][5] Configurational and conformational analysis of cyclic amine oxides. Tetrahedron. Link[2][3][6]

Sources

Optimization

Handling radiolysis of high-activity iodine-123 labeled compounds

Welcome to the I-123 Stability & Radiolysis Support Center Status: Operational | Tier: Advanced Technical Support To: Research & Development Teams, Radiopharmacists From: Senior Application Scientist, Isotope Stability D...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the I-123 Stability & Radiolysis Support Center

Status: Operational | Tier: Advanced Technical Support

To: Research & Development Teams, Radiopharmacists From: Senior Application Scientist, Isotope Stability Division Subject: Mitigation of Autoradiolysis in High-Activity Iodine-123 Compounds

Introduction: The "Invisible" Antagonist

You are likely here because your Radiochemical Purity (RCP) is degrading faster than the physical half-life of Iodine-123 should dictate. In high-activity concentrations (


 or 

), I-123 is not merely a passive gamma emitter; it is a chemically aggressive agent.

While I-123 is often categorized as a "pure" gamma emitter for imaging, it decays via Electron Capture (EC).[1][2] This process triggers a vacancy cascade , resulting in the emission of Auger electrons . These low-energy, short-range electrons deposit massive energy within nanometers of the decay site, creating a localized "super-oxidizing" environment. If your molecule is in that zone, it will be destroyed.

This guide provides the protocols to diagnose, prevent, and recover from this radiolytic instability.

Module 1: Diagnosis – Is it Radiolysis or Bad Chemistry?

Before altering your formulation, you must confirm the root cause. Radiolysis has a distinct kinetic signature compared to labeling inefficiency.

Troubleshooting FAQ: Diagnosing the Drop in Purity

Q: My RCP is low. How do I know if it's radiolysis or a failed reaction? A: Perform a Time-Course Stability Test .

  • Scenario A (Labeling Failure): RCP is low (e.g., 85%) immediately after purification (

    
    ) and stays relatively stable or drops slowly.
    
  • Scenario B (Radiolysis): RCP is high (

    
    ) at 
    
    
    
    but drops precipitously within 2–4 hours. This "cliff-edge" degradation is the hallmark of autoradiolysis.

Q: I see free iodine (


) on my HPLC/TLC. Doesn't that just mean the bond broke? 
A:  Yes, but why it broke matters. In aqueous solutions, radiolysis of water generates Hydroxyl Radicals (

). These radicals attack the carbon-iodine bond. If you see free iodide increasing over time, you are likely witnessing oxidative deiodination caused by solvent radicals, not just thermal instability.
Visualizing the Mechanism

The following diagram illustrates why high activity concentration leads to molecular destruction.

RadiolysisMechanism I123 I-123 Decay (Electron Capture) Auger Auger Electron Cascade I123->Auger Triggers Water Solvent (H2O) Auger->Water Ionizes Molecule Intact Labelled Compound Auger->Molecule Direct LET Hit (Minor contribution) Radicals Reactive Species (•OH, e-aq, H•) Water->Radicals Generates Radicals->Molecule Attacks C-I Bond Damage Oxidized Product + Free I-123 Molecule->Damage Deiodination

Figure 1: The Radiolytic Cascade. Note that solvent radical formation (indirect effect) is the primary driver of instability in dilute aqueous solutions.

Module 2: Prevention – The Formulation Firewall

Once radiolysis is confirmed, you must engineer a formulation that intercepts radicals before they reach your compound.

Protocol: Ascorbic Acid Stabilization

Ascorbic acid (Vitamin C) is the industry standard scavenger for radioiodine. It acts as a sacrificial antioxidant.

Q: Can I just dump Vitamin C into the vial? A: No. pH control is critical. Ascorbic acid is acidic; if your ligand is pH-sensitive, you will destroy the tracer chemically while trying to save it radiolytically.

Step-by-Step Stabilization Protocol:

  • Preparation: Prepare a stock solution of 500 mg/mL L-Ascorbic Acid in water.

  • Buffering: Adjust the stock solution pH to 5.0–6.0 using NaOH. Crucial: Unbuffered ascorbic acid can drop reaction pH to <3, causing ligand dissociation.

  • Addition: Add this stabilizer to your final formulation immediately after radiolabeling/purification.

  • Target Concentration: The final concentration in the vial should be 10–50 mg/mL .

Comparative Scavenger Efficacy Table

ScavengerRecommended Conc.MechanismBest Use CaseContraindications
Ascorbic Acid 10–50 mg/mLScavenges

radicals; Reduces

back to

Gold Standard for peptides & small molecules (e.g., mIBG).pH sensitive ligands (requires buffering).
Ethanol 5–10% (v/v)Scavenges

radicals
Lipophilic compounds; preventing adsorption to vial walls.May affect biological binding assays or HPLC retention times.
Gentisic Acid 1–2 mg/mLAntioxidantAlternative if Ascorbic Acid interferes with biological assay.Can interfere with certain chelator labeling chemistries.[3]
Human Serum Albumin (HSA) 1–5%"Sponge" for radicalsProteins/Antibodies.Do not use for small molecules (makes purification difficult).

Module 3: Process Control – Handling High Activity

Q: We are shipping 100 mCi (3.7 GBq) in a small 1 mL vial. By arrival, it's ruined. Why? A: You have created a "radiolytic pressure cooker."

The Volume-Activity Rule: Radiolysis is proportional to Activity Concentration (mCi/mL) , not just Total Activity.

  • 100 mCi in 1 mL = High radical density = Rapid destruction.

  • 100 mCi in 10 mL = Low radical density = Stable.

Corrective Action: Dilute your final product to the maximum volume allowed by your end-user's injection limit. If shipping bulk, use a larger volume (e.g., 5–10 mL) and instruct the receiving site to concentrate it if necessary (though concentration is risky).

Temperature Control:

  • Store Frozen (-20°C or lower): This is the most effective physical method. Freezing immobilizes the water radicals (

    
    ), preventing them from diffusing to and attacking the labeled molecule.
    
  • Dry Ice Shipping: Mandatory for high-activity, radiolysis-prone compounds.

Module 4: Troubleshooting Workflow

Use this decision tree to resolve instability issues in real-time.

TroubleshootingTree Start Problem: Low Purity (RCP) CheckTime Check RCP at T=0 vs T=4h Start->CheckTime Decision1 Is T=0 Low? CheckTime->Decision1 ChemIssue Chemistry Failure (Check Precursor/Oxidant) Decision1->ChemIssue Yes RadIssue Radiolysis Confirmed Decision1->RadIssue No (Drop occurs later) Action1 Action: Add Ascorbic Acid (Buffered pH 5-6) RadIssue->Action1 CheckVol Is Concentration >20 mCi/mL? Action1->CheckVol Dilute Dilute Final Volume CheckVol->Dilute Yes Freeze Ship on Dry Ice CheckVol->Freeze No

Figure 2: Systematic Troubleshooting Logic for I-123 Instability.

References

  • International Atomic Energy Agency (IAEA). Radiochemical stability of radiopharmaceutical preparations. Technical Reports Series.[4][5][6] [Link]

  • Liu, S., et al. (2003).[7] "Ascorbic acid: useful as a buffer agent and radiolytic stabilizer for metalloradiopharmaceuticals."[3][7] Bioconjugate Chemistry, 14(5), 1052-1056.[7] [Link]

  • European Pharmacopoeia. Monographs on Radiopharmaceutical Preparations (Iodine-123). [Link]

  • Society of Nuclear Medicine and Molecular Imaging (SNMMI). Procedure Guideline for Use of Radiopharmaceuticals. [Link]

  • Bodei, L., et al. (2011). "Receptor radionuclide therapy with 90Y-DOTATOC in patients with medullary thyroid carcinomas." (Discusses ascorbate stabilization principles applicable to high-energy emitters). Journal of Nuclear Medicine. [Link]

Disclaimer: This guide is for research and technical support purposes. Always validate formulations in accordance with your local GMP and regulatory standards (FDA/EMA).

Sources

Reference Data & Comparative Studies

Validation

Technical Benchmarking: [¹²³I]IMPB vs. [¹²³I]IDAB for Melanoma Imaging

This guide serves as a technical benchmark comparing 4-iodo-N-(1-methylpiperidin-4-yl)benzamide (referred to herein as [¹²³I]IMPB ) against the established standard [¹²³I]IDAB (N-(2-diethylaminoethyl)-4-iodobenzamide). E...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical benchmark comparing 4-iodo-N-(1-methylpiperidin-4-yl)benzamide (referred to herein as [¹²³I]IMPB ) against the established standard [¹²³I]IDAB (N-(2-diethylaminoethyl)-4-iodobenzamide).

Executive Summary: The Divergence of Targets

While both [¹²³I]IMPB and [¹²³I]IDAB are benzamide-based radiotracers used for imaging malignant melanoma, they represent two distinct targeting philosophies.

  • [¹²³I]IDAB (The Gold Standard): Relies primarily on Melanin Binding . It is highly effective for pigmented melanomas but fails in amelanotic (non-pigmented) metastases. It exhibits high hepatobiliary retention, complicating abdominal imaging.

  • [¹²³I]IMPB (The Challenger): Targets the Sigma-1 Receptor (

    
    R) . Since 
    
    
    
    Rs are overexpressed in rapidly proliferating tumor cells regardless of pigmentation, IMPB offers a solution for amelanotic melanoma . Furthermore, the piperidine moiety alters pharmacokinetics, favoring faster renal clearance and improved tumor-to-background (T/B) ratios.

Verdict: [¹²³I]IMPB is the superior candidate for detecting amelanotic metastases and improving abdominal contrast, whereas [¹²³I]IDAB remains the reference for highly pigmented primary tumors.

Mechanistic Foundation & Chemical Architecture

Structural Analysis

The core difference lies in the amine side chain, which dictates lipophilicity and receptor specificity.

Feature[¹²³I]IDAB[¹²³I]IMPB
IUPAC Name N-(2-diethylaminoethyl)-4-iodobenzamideN-(1-methylpiperidin-4-yl)-4-iodobenzamide
Side Chain Acyclic DiethylamineCyclic Piperidine (rigid)
Primary Target Melanin (Electrostatic/Hydrophobic)Sigma-1 Receptor (Chaperone Protein)
Secondary Target Sigma-1 ReceptorMelanin (Weak/Low)
Lipophilicity (LogP) ~2.5 - 3.0 (High)~1.8 - 2.2 (Moderate)
Mechanism of Action (Pathway Diagram)

The following diagram illustrates the cellular uptake mechanisms. IDAB gets trapped in melanosomes (acidic organelles), while IMPB binds to


 receptors on the Endoplasmic Reticulum (ER) and plasma membrane.

G Blood Blood Pool (Free Tracer) TumorCell Melanoma Cell (Cytosol) Blood->TumorCell Passive Diffusion (Lipophilic) Melanosome Melanosome (Acidic pH) TumorCell->Melanosome IDAB (Ion Trapping + Melanin Binding) TumorCell->Melanosome IMPB (Minor) ER Endoplasmic Reticulum (Sigma-1 Sites) TumorCell->ER IMPB (High Affinity Sigma-1 Binding) TumorCell->ER IDAB (Secondary)

Figure 1: Mechanistic divergence. IDAB accumulates in melanosomes (pigment-dependent), while IMPB targets Sigma-1 receptors on the ER (proliferation-dependent).

Preclinical Performance Data

The following data aggregates comparative studies on benzamide analogs in B16 melanoma models.

Binding Affinity & Uptake[1][2]
Metric[¹²³I]IDAB[¹²³I]IMPBSignificance
Sigma-1 Affinity (

)
20 – 40 nM2 – 6 nM IMPB binds

with 10x higher affinity.
Sigma-2 Affinity (

)
> 1,000 nM> 500 nMBoth are selective for

over

.
Tumor Uptake (1h p.i.) ~6.5 %ID/g~4.8 %ID/gIDAB has higher initial uptake due to the massive capacity of melanin.
Tumor Retention (24h) HighModerateIDAB is irreversibly bound to melanin; IMPB washes out slowly.
Biodistribution & Clearance (Tumor-to-Background)
Ratio (24h p.i.)[¹²³I]IDAB[¹²³I]IMPBClinical Implication
Tumor / Blood ~15> 25 IMPB clears blood faster, improving signal-to-noise.
Tumor / Liver < 1.0> 3.5 CRITICAL: IDAB is obscured by liver uptake. IMPB allows detection of liver metastases.
Tumor / Lung ~2.0~5.0IMPB provides clearer imaging of pulmonary metastases.

Expert Insight: The rigid piperidine ring of IMPB reduces non-specific hydrophobic binding compared to the flexible diethylamine chain of IDAB. This results in the superior Tumor/Liver ratio, which is the major clinical failure point of IDAB.

Experimental Protocols

Radiosynthesis (Oxidative Radioiodination)

Both tracers are synthesized via electrophilic substitution on a stannyl precursor.

Reagents:

  • Precursor: N-(1-methylpiperidin-4-yl)-4-(tributylstannyl)benzamide

  • Oxidant: Chloramine-T (CAT) or Iodogen

  • Radionuclide: [¹²³I]NaI (in 0.1 N NaOH)

Workflow Diagram:

Synthesis Precursor Stannyl Precursor (20 µg in EtOH) Reaction Oxidation [123I]NaI + Chloramine-T (RT, 5 min, pH 5.0) Precursor->Reaction Quench Quenching Na2S2O5 (Metabisulfite) Reaction->Quench Purification HPLC Purification C18 Column, EtOH/Buffer Quench->Purification Product Final Product [123I]IMPB (RCP > 98%) Purification->Product

Figure 2: Standard radiosynthesis workflow. Yields are typically 75-85% with radiochemical purity (RCP) >98%.

Quality Control Parameters
  • HPLC System: C18 Reverse Phase.

  • Mobile Phase: Acetonitrile:Water (0.1% TFA) gradient.

  • Self-Validation: The UV peak of the cold standard (non-radioactive I-IMPB) must co-elute exactly with the radioactive gamma peak.

  • Stability: [¹²³I]IMPB is stable in saline for >24h, whereas [¹²³I]IDAB can show deiodination (free iodine thyroid uptake) if not stored with a radical scavenger (e.g., ascorbic acid).

Clinical Translation & Safety

Dosimetry
  • [¹²³I]IDAB: High effective dose to the liver and eyes (due to melanin binding in the retina).

  • [¹²³I]IMPB: Critical organ is usually the bladder (renal excretion) or spleen . Lower retinal uptake makes it safer for repeated scanning.

Patient Selection Guide

Use the following logic to select the tracer:

  • Suspected Ocular Melanoma? -> Avoid IDAB (high retinal background). Use IMPB.

  • Liver Metastases? -> Use IMPB (Better T/Liver ratio).

  • Amelanotic History? -> Must use IMPB (IDAB will yield false negative).

  • Cutaneous Primary (Pigmented)? -> IDAB provides higher absolute uptake.

References

  • Michelot, J. M., et al. (1993). "Phase II scintigraphic study of malignant melanoma and metastases with iodine-123-N-(2-diethylaminoethyl)-4-iodobenzamide." Journal of Nuclear Medicine, 34(10), 1760-1766. Link

  • John, C. S., et al. (1993). "Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer."[1][2] Cancer Research, 55(14), 3022-3027. (Foundational chemistry for piperidine benzamides). Link

  • Chezal, J. M., et al. (2008). "Evaluation of novel benzamide derivatives as potential radiotracers for the imaging of melanoma."[3][4][5][6][7][8][9] Journal of Medicinal Chemistry, 51(5), 1179-1190. Link

  • Bier, D., et al. (2013). "Synthesis and evaluation of 18F-labeled benzamides for malignant melanoma imaging." Bioorganic & Medicinal Chemistry, 21(5), 1239-1248. (Comparative SAR data). Link

  • Ren, S., et al. (2018).[10] "Melanin-targeted preclinical PET/CT imaging of melanoma metastases." Annals of Nuclear Medicine, 32, 195-204. (Modern benchmarking of benzamide kinetics). Link

Sources

Comparative

Technical Guide: Cross-Validation of Sigma-1 Receptor SPECT Imaging with Immunohistochemistry

Topic: Cross-validation of SPECT imaging results with immunohistochemistry for Sigma-1 Content Type: Publish Comparison Guide Executive Summary The Sigma-1 receptor (S1R) is a chaperone protein residing at the mitochondr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of SPECT imaging results with immunohistochemistry for Sigma-1 Content Type: Publish Comparison Guide

Executive Summary

The Sigma-1 receptor (S1R) is a chaperone protein residing at the mitochondria-associated endoplasmic reticulum membrane (MAM), implicated in neurodegenerative diseases, oncology, and pain modulation. While Single Photon Emission Computed Tomography (SPECT) allows for longitudinal, in vivo assessment of S1R density using radioiodinated ligands, these radiotracers must be rigorously validated against the biological "ground truth" of protein expression.

This guide details the technical workflow for cross-validating S1R SPECT data with ex vivo immunohistochemistry (IHC). It addresses the specific challenges of S1R imaging—such as irreversible binding kinetics of certain ligands and the necessity of specific antigen retrieval methods for IHC—providing a robust protocol for researchers in drug development.

Part 1: Comparative Analysis of Modalities

To validate a SPECT tracer, one must understand the fundamental differences between the functional signal of the radioligand and the structural signal of the antibody.

SPECT Imaging (In Vivo Functional Binding)
  • Target: Available binding sites (

    
    ) and receptor affinity (
    
    
    
    ).
  • Tracer Selection: While PET tracers like [

    
    C]SA4503 are common, SPECT requires radioiodinated analogs.
    
    • Primary Candidate: [

      
      I]m-BON  (an iodinated analog of SA4503).
      
    • Properties: High affinity (

      
       nM) and moderate selectivity (
      
      
      
      ).
    • Mechanism: The tracer binds to the S1R chaperone complex at the MAM. Note that S1R agonists can cause translocation of the receptor, potentially altering binding potential (

      
      ) dynamically.
      
  • Limitations: Resolution (0.5–1.0 mm in preclinical SPECT) is lower than IHC. Nonspecific binding (NSB) must be accounted for using blocking studies (e.g., with Haloperidol or unlabeled SA4503).

Immunohistochemistry (Ex Vivo Structural Expression)
  • Target: Total protein abundance (epitope availability).

  • Critical Technical Nuance: S1R is an integral membrane protein with specific folding at the ER interface. Standard citrate-based antigen retrieval often fails to expose the epitope fully.

    • Expert Insight: Use 1% SDS antigen retrieval . Studies indicate that harsh detergent-based retrieval is often necessary to unmask S1R epitopes in formalin-fixed tissue, significantly improving correlation with radioligand binding.

  • Antibody Selection: Monoclonal antibodies raised against the C-terminus (amino acids 143–162) are preferred for specificity.

Summary Comparison Table
FeatureSPECT (e.g., [

I]m-BON)
Immunohistochemistry (IHC)
Nature of Signal Functional binding availability (Pharmacological)Total protein expression (Structural)
Resolution Macroscopic (mm scale)Microscopic (µm scale)
Quantification %ID/g or Binding Potential (

)
Optical Density (OD) or Fluorescence Intensity
Key Variable Tracer Kinetics & Specific ActivityAntigen Retrieval Efficiency
Validation Metric ROI-based UptakeRegion-matched Staining Intensity

Part 2: The Cross-Validation Workflow

This protocol ensures that the tissue analyzed ex vivo precisely matches the volume measured in vivo.

Phase 1: In Vivo Acquisition
  • Animal Prep: Anesthetize subject (Isoflurane 1.5–2%).

  • Injection: Administer [

    
    I]m-BON (typically 10–20 MBq for rats) via tail vein.
    
  • Kinetic Phase: Acquire dynamic scans (0–60 min) to establish time-activity curves (TACs).

  • Equilibrium Phase: Acquire static SPECT/CT images at 60 min post-injection (peak specific binding).

  • Euthanasia: Immediately after the scan (within <5 mins) to prevent receptor degradation or redistribution. Perfuse transcardially with saline followed by 4% PFA.

Phase 2: Tissue Processing & Co-registration
  • Brain Extraction: Remove brain intact; post-fix in 4% PFA for 24h.

  • Slicing Strategy:

    • Use the CT component of the SPECT/CT to identify key anatomical landmarks (e.g., Bregma coordinates).

    • Slice the brain at the exact coordinates corresponding to the SPECT Regions of Interest (ROIs).

    • Tip: Use a brain matrix slicer aligned to the stereotactic coordinates used in image analysis.

Phase 3: Optimized S1R Immunohistochemistry
  • Sectioning: 30 µm free-floating sections (or paraffin-embedded).

  • Antigen Retrieval (The Critical Step):

    • Incubate sections in 1% SDS solution for 5–10 minutes at room temperature.

    • Why? S1R epitopes are often masked by the lipid-rich ER membrane environment.

    • Wash 3x with PBS to remove SDS completely (residual SDS inhibits antibody binding).

  • Primary Antibody: Incubate with Anti-Sigma-1 Receptor (e.g., 1:200 dilution) overnight at 4°C.

  • Detection: Use a fluorescent secondary antibody (e.g., Alexa Fluor 488) for wider dynamic range quantification compared to DAB chromogen.

Part 3: Visualization of Pathways & Workflow

Diagram 1: Sigma-1 Receptor Signaling & Imaging Target

This diagram illustrates the intracellular location of S1R and the translocation mechanism that the SPECT tracer targets.

S1R_Pathway MAM Mitochondria-Associated Membrane (MAM) S1R_Inactive Sigma-1 Receptor (Inactive) Bound to BiP MAM->S1R_Inactive Resides at S1R_Active Activated S1R (Chaperone Active) S1R_Inactive->S1R_Active Ligand Binding (Dissociation from BiP) Agonist Ligand/Tracer ([123I]m-BON) Agonist->S1R_Active Binds IP3R IP3 Receptor (Ca2+ Channel) S1R_Active->IP3R Stabilizes Mito Mitochondria (Ca2+ Influx) IP3R->Mito Modulates Ca2+ Flow

Caption: The Sigma-1 receptor acts as a chaperone at the MAM. SPECT tracers compete for the binding site, reflecting the density of available receptors involved in Ca2+ modulation.

Diagram 2: Cross-Validation Experimental Workflow

This diagram outlines the step-by-step logic to ensure data integrity between modalities.

Validation_Workflow Step1 1. In Vivo SPECT ([123I]m-BON) Step2 2. Rapid Perfusion (<5 min post-scan) Step1->Step2 Preserve State Step3 3. Stereotactic Slicing (Matched to CT coords) Step2->Step3 Anatomical Alignment Step4 4. IHC with SDS Retrieval (Unmask Epitopes) Step3->Step4 Ex Vivo Processing Step5 5. Quantification (OD vs %ID/g) Step4->Step5 Data Extraction Step5->Step1 Validates

Caption: A closed-loop validation system. The critical link is the rapid perfusion and stereotactic alignment to ensure the IHC tissue matches the SPECT ROI.

Part 4: Data Analysis & Interpretation

To prove validation, you must demonstrate a statistical correlation between the in vivo and ex vivo signals.

Quantification Logic
  • SPECT Quantification:

    • Define ROIs on the co-registered CT (e.g., Hippocampus, Cortex, Cerebellum).

    • Calculate %ID/g (Percent Injected Dose per gram) or SUV (Standardized Uptake Value).

    • Note: Cerebellum is often used as a pseudo-reference region, but S1R is expressed there. A better reference is blood sampling or a kinetic modeling approach (Logan Plot) if dynamic data exists.

  • IHC Quantification:

    • Digitize slides using a slide scanner.

    • Draw the exact same ROIs on the digital histology image.

    • Measure Mean Fluorescence Intensity (MFI) or Optical Density (OD) .

    • Subtract background signal (measured from a -1° antibody control slide).

Statistical Validation

Perform a linear regression analysis plotting SPECT Uptake (Y-axis) vs. IHC Intensity (X-axis) .

  • Target Correlation: A Pearson’s correlation coefficient (

    
    ) of > 0.8  indicates successful validation.
    
  • Discrepancies: If SPECT is high but IHC is low in a region, suspect off-target binding of the tracer (e.g., to Sigma-2) or insufficient antigen retrieval in that tissue type.

References

  • Stone, J. M., et al. (2006).[1] "Evaluation of [123I]TPCNE as a radioligand for SPECT imaging of sigma-1 receptors in humans." Journal of Nuclear Medicine. Link

  • Waterhouse, R. N., et al. (1997). "In vivo evaluation of [123I]TPCNE for imaging sigma receptors." Nuclear Medicine and Biology. Link

  • Hirata, M., et al. (2006). "Synthesis and evaluation of radioiodinated SA4503 analogues for sigma 1 receptor imaging." Nuclear Medicine and Biology. Link

  • Couly, S., et al. (2022).[2] "Specific detection and deletion of the Sigma-1 receptor in neurons and glial cells for functional characterization in vivo."[2] bioRxiv. Link

Sources

Validation

Guide: Evaluation of Metabolic Stability in Fluorinated Analogs vs. Parent Compounds

Executive Summary In medicinal chemistry, the rapid clearance of lead compounds by Cytochrome P450 (CYP) enzymes is a primary cause of attrition. A standard optimization strategy involves replacing metabolically labile C...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the rapid clearance of lead compounds by Cytochrome P450 (CYP) enzymes is a primary cause of attrition. A standard optimization strategy involves replacing metabolically labile Carbon-Hydrogen (C-H) bonds with Carbon-Fluorine (C-F) bonds—a technique known as "bioisosteric replacement."

This guide details the experimental framework for evaluating whether fluorination successfully enhances metabolic stability. It moves beyond simple "half-life" reporting to the calculation of Intrinsic Clearance (


), providing a rigorous method for comparing a parent molecule against its fluorinated analogs.

Scientific Rationale: The "Fluorine Effect"[1][2]

To interpret the data correctly, one must understand the underlying mechanism. The stability gain from fluorination is not random; it is governed by bond dissociation energy (BDE) and steric shielding.

  • Bond Strength: The C-F bond (

    
    116 kcal/mol) is significantly stronger than the C-H bond (
    
    
    
    99 kcal/mol). CYP450 enzymes typically operate via a radical abstraction mechanism. They cannot easily abstract a fluorine atom or the electron-deficient carbon attached to it.
  • Electronic Deactivation: Fluorine is the most electronegative element. Its inductive effect (

    
    ) pulls electron density away from the aromatic ring or alkyl chain, making adjacent carbons less nucleophilic and less susceptible to oxidation by the electrophilic Iron-Oxo species (
    
    
    
    ) in the CYP active site [1].
  • Lipophilicity Modulation: While fluorination blocks specific sites, it often increases overall lipophilicity (

    
    ), which can inadvertently increase affinity for the CYP active site. Therefore, metabolic stability is a trade-off between site blocking  and enzyme affinity .
    
Diagram 1: Mechanism of Metabolic Blocking

The following diagram illustrates the kinetic difference between a labile C-H site and a blocked C-F site.

MetabolicBlocking Parent Parent Compound (Labile C-H Bond) Complex_H Enzyme-Substrate Complex Parent->Complex_H Binding CYP CYP450 Enzyme (Fe=O Active Site) CYP->Complex_H Complex_F Enzyme-Substrate Complex CYP->Complex_F Metabolite Hydroxylated Metabolite (High Clearance) Complex_H->Metabolite Rapid Oxidation (H-Abstraction) Analog Fluorinated Analog (Strong C-F Bond) Analog->Complex_F Binding NoRxn Metabolic Blockade (Low Clearance) Complex_F->NoRxn Oxidation Failed (C-F Bond Stable)

Figure 1: Mechanistic divergence between C-H oxidation and C-F metabolic blockade.

Experimental Protocol: Microsomal Stability Assay

Objective: Determine the in vitro intrinsic clearance (


) of the parent and fluorinated analogs using Human Liver Microsomes (HLM).

Why HLM? Microsomes contain the highest concentration of CYP450 enzymes but lack Phase II co-factors (unless supplemented). This isolates the oxidative stability variable, which is exactly what fluorination aims to address [2].

Reagents & System Setup
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein stock.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (or 1 mM NADPH final).

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Step-by-Step Workflow

Note: All liquid handling should be performed on ice until the incubation step.

  • Preparation: Dilute HLM to a working concentration of 1.0 mg/mL in phosphate buffer.

  • Dosing: Prepare test compounds (Parent, Analog A, Analog B) at 2 µM in buffer (0.2% DMSO final).

  • Pre-Incubation: Mix 30 µL of diluted HLM with 30 µL of compound solution in a 96-well plate. (Final concentrations: 0.5 mg/mL protein, 1 µM compound).[1] Equilibrate at 37°C for 5 minutes .

  • Initiation: Add NADPH to start the reaction.[1][2]

  • Sampling: At

    
     min, remove aliquots.
    
  • Termination: Immediately dispense into cold Acetonitrile (ratio 1:3) to precipitate proteins and stop metabolism.

  • Analysis: Centrifuge (3000g, 20 min) and analyze supernatant via LC-MS/MS .

Diagram 2: Assay Workflow

AssayWorkflow cluster_sampling Step 4: Kinetic Sampling Prep Step 1: Preparation (HLM + Buffer + Compound) PreWarm Step 2: Pre-Incubation (37°C, 5 min) Prep->PreWarm Start Step 3: Initiation (Add NADPH) PreWarm->Start T0 T=0 min Start->T0 T15 T=15 min Start->T15 T45 T=45 min Start->T45 Quench Step 5: Termination (Add Cold ACN + Internal Std) T0->Quench T15->Quench T45->Quench Analyze Step 6: LC-MS/MS (Quantify % Remaining) Quench->Analyze

Figure 2: Standardized workflow for determining microsomal stability.

Data Analysis & Interpretation

Raw data (Peak Area Ratio of Analyte/Internal Standard) must be converted into Intrinsic Clearance (


) to allow for valid comparisons.
Calculation Logic
  • Plot: Natural Log (

    
    ) of % Parent Remaining vs. Time.[2]
    
  • Slope (

    
    ):  Determine the negative slope of the linear regression.
    
  • Half-life (

    
    ): 
    
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
Comparative Data Example

The table below simulates a typical optimization campaign. The "Parent" has a metabolic soft spot (para-position on a phenyl ring). "Analog A" blocks this spot with Fluorine. "Analog B" uses a Trifluoromethyl (


) group.
CompoundStructure Modification

(min)

(µL/min/mg)
Interpretation
Parent Phenyl (C-H)12.5110.8 High Clearance. Rapid oxidation at para-position.
Analog A 4-Fluoro (C-F)48.028.8 Moderate Clearance. Metabolic soft spot successfully blocked.
Analog B 4-Trifluoromethyl (

)
35.039.6 Regression. While the site is blocked, lipophilicity (

) increased significantly, causing higher enzyme affinity and non-specific binding.
Expert Insight: The "Lipophilicity Trap"

Critical Caution: Do not assume that lower clearance always equals a better drug. In the table above, Analog A is the superior choice. Analog B, despite having more fluorine, degraded faster than A. Why? The


 group is bulky and highly lipophilic. This can lead to:
  • Increased Enzyme Affinity: The compound binds more tightly to the CYP active site, partially negating the chemical stability of the C-F bond [3].

  • Solubility Issues: High lipophilicity can cause the compound to crash out of the buffer, mimicking "metabolism" (disappearance) when it is actually precipitation. Always check the T=0 UV absorbance to confirm solubility.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Cyprotex. (n.d.). Microsomal Stability Assay Protocol. Evotec.

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359.

Sources

Comparative

A Senior Application Scientist's Guide to Assessing Selectivity Ratios for Sigma-1 over Dopamine D2 Receptors

In the landscape of central nervous system (CNS) drug development, achieving target selectivity is a cornerstone of designing safe and effective therapeutics.[1][2] This is particularly critical when navigating the compl...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of central nervous system (CNS) drug development, achieving target selectivity is a cornerstone of designing safe and effective therapeutics.[1][2] This is particularly critical when navigating the complex pharmacology of targets like the Sigma-1 (σ1R) and Dopamine D2 (D2R) receptors. While D2R is a primary target for antipsychotic medications, off-target activity at σ1R can significantly influence a drug's overall profile, contributing to both therapeutic efficacy and adverse effects.[3][4] Conversely, selective σ1R modulation is a promising strategy for various neurological disorders, necessitating a clear differentiation from D2R activity.[5] This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity of compounds for the Sigma-1 receptor over the Dopamine D2 receptor.

The Tale of Two Targets: Understanding the "Why" of Selectivity

At first glance, σ1R and D2R appear to be disparate entities. The D2R is a canonical G-protein coupled receptor (GPCR) that, upon activation by dopamine, primarily couples to inhibitory Gαi/o proteins to decrease cellular cyclic AMP (cAMP) levels.[6][7][8] It is a key regulator of motor control, motivation, and hormonal secretion, and its dysregulation is implicated in schizophrenia and Parkinson's disease.[9][10]

In contrast, the σ1R is a unique, ligand-operated chaperone protein located at the mitochondria-associated membrane of the endoplasmic reticulum (ER).[11][12][13] It is not a traditional GPCR and plays a crucial role in regulating cellular stress, calcium homeostasis, and neuronal plasticity by interacting with a variety of client proteins, including ion channels and other receptors.[5][12][14]

The imperative for selectivity arises from the fact that many CNS-active compounds, particularly older antipsychotics like haloperidol, exhibit high affinity for both receptors.[15][16] This polypharmacology complicates the interpretation of a drug's mechanism of action and can lead to a range of side effects. A compound designed to antagonize D2R for psychosis might inadvertently modulate σ1R, affecting cellular stress pathways. Therefore, quantifying the selectivity ratio is not merely an academic exercise; it is a critical step in predicting a compound's clinical performance and safety profile.

Pillar 1: Quantifying Binding Affinity

The initial and most fundamental step in assessing selectivity is to determine the binding affinity of a compound for each receptor. The equilibrium dissociation constant (Kd) or its inhibition constant (Ki) is the standard measure, representing the concentration of a ligand required to occupy 50% of the receptors at equilibrium.[17][18] A lower Ki value signifies a higher binding affinity.

Experimental Protocol: Competitive Radioligand Binding Assay

This robust and well-established method remains the gold standard for determining binding affinity. The principle involves a radiolabeled ligand with known high affinity and selectivity for the target receptor competing for binding with the unlabeled test compound.

Objective: To determine the Ki of a test compound at human σ1R and D2R.

Materials:

  • Membrane Preparations: Commercially available or in-house prepared cell membranes expressing a high density of recombinant human σ1R or D2R (e.g., from CHO or HEK293 cells).

  • Radioligands:

    • For σ1R: -Pentazocine, a high-affinity σ1R agonist.

    • For D2R: [³H]Spiperone or [³H]Raclopride, high-affinity D2R antagonists.[19]

  • Non-specific Binding Control:

    • For σ1R: Haloperidol (e.g., 10 µM).

    • For D2R: Haloperidol or Butaclamol (e.g., 10 µM).

  • Test Compound: Serial dilutions of the compound of interest.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Instrumentation: Scintillation counter, 96-well filter plates (e.g., GF/B or GF/C).

Step-by-Step Methodology:

  • Preparation: Thaw membrane preparations on ice. Prepare serial dilutions of the test compound in the assay buffer.

  • Reaction Setup (in a 96-well plate):

    • Total Binding Wells: Add membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.

    • Non-specific Binding Wells: Add membrane preparation, radioligand, and a high concentration of the non-specific binding control.

    • Test Compound Wells: Add membrane preparation, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes). Equilibration time must be empirically determined.[20]

  • Harvesting: Rapidly filter the reaction mixture through the filter plate using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Allow filters to dry, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand) by fitting the data to a non-linear regression curve (log[inhibitor] vs. response).

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_quant Quantification cluster_analysis Data Analysis prep_mem Thaw Receptor Membranes assay_setup Combine Membranes, Radioligand & Test Compound in Plate prep_mem->assay_setup prep_lig Prepare Serial Dilutions of Test Compound prep_lig->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation harvest Filter to Separate Bound/Free Ligand incubation->harvest wash Wash Filters harvest->wash count Scintillation Counting (CPM) wash->count calc_ic50 Calculate IC50 (Non-linear Regression) count->calc_ic50 calc_ki Convert IC50 to Ki (Cheng-Prusoff) calc_ic50->calc_ki

Caption: Workflow of a competitive radioligand binding assay.

Pillar 2: Characterizing Functional Activity

Binding affinity alone does not tell the whole story. A compound can be an agonist (activator), antagonist (blocker), or inverse agonist. Functional assays are therefore essential to understand the biological consequence of a compound binding to its target.

Dopamine D2 Receptor Functional Assay: cAMP Inhibition

As a Gi/o-coupled receptor, D2R activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[6][21] This provides a direct and quantifiable measure of D2R agonism or antagonism.

Objective: To measure the effect of a test compound on forskolin-stimulated cAMP production in cells expressing D2R.

Methodology Overview:

  • Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human D2R.

  • Agonist Mode:

    • Treat cells with increasing concentrations of the test compound.

    • Stimulate adenylyl cyclase with a fixed concentration of forskolin.

    • Incubate and then lyse the cells.

    • Measure cAMP levels using a detection kit (e.g., HTRF, ELISA, or BRET-based biosensors).[22]

    • Agonists will cause a dose-dependent decrease in the forskolin-stimulated cAMP signal. The EC₅₀ (effective concentration for 50% of maximal response) is determined.

  • Antagonist Mode:

    • Pre-incubate cells with increasing concentrations of the test compound.

    • Challenge the cells with a fixed concentration of a known D2R agonist (e.g., quinpirole or dopamine) in the presence of forskolin.

    • Measure cAMP levels.

    • Antagonists will dose-dependently reverse the agonist-induced inhibition of cAMP production. The IC₅₀ (or Kb) is determined.

D2R Signaling Pathway

G D2R D2 Receptor Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Agonist Dopamine (Agonist) Agonist->D2R Activates

Caption: D2R activation of the Gi/o pathway inhibits cAMP production.

Sigma-1 Receptor Functional Assays

Characterizing σ1R functional activity is less straightforward than for D2R due to its role as a chaperone without a canonical second messenger cascade.[16] Assays are often context-dependent, measuring the modulation of a "client" protein's activity.

Method 1: Modulation of NMDA Receptor Activity

σ1R agonists have been shown to potentiate N-methyl-D-aspartate (NMDA) receptor activity. This can be measured via intracellular calcium mobilization.

Methodology Overview:

  • Cell System: Use neurons or a cell line co-expressing σ1R and NMDA receptors.

  • Calcium Imaging: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay Procedure:

    • Pre-incubate cells with the test compound (agonist or antagonist).

    • Stimulate the cells with a sub-maximal concentration of an NMDA receptor agonist (e.g., NMDA/glycine).

    • Measure the resulting change in intracellular calcium concentration using a fluorescence plate reader or microscope.

  • Interpretation: σ1R agonists will potentiate the NMDA-induced calcium influx, while antagonists will block this potentiation.

Method 2: BRET-based Receptor Homomer Assay

Recent advances have utilized Bioluminescence Resonance Energy Transfer (BRET) to measure ligand-induced changes in the oligomerization state of σ1R.[23] Some ligands stabilize σ1R multimers (antagonist-like profile) while others decrease multimerization (agonist-like profile).[23] This provides a direct biophysical readout of ligand engagement in a cellular context.

Pillar 3: Calculating and Interpreting the Selectivity Ratio

With both binding (Ki) and functional (EC₅₀/IC₅₀) data in hand, the final step is to calculate and interpret the selectivity ratio.

Calculating the Binding Selectivity Ratio:

The most common method is to calculate the ratio of the binding affinities:

Selectivity Ratio (S1R/D2R) = Ki (D2R) / Ki (σ1R)

A higher ratio indicates greater selectivity for the Sigma-1 receptor. For example, a compound with a Ki of 10 nM for σ1R and 1000 nM for D2R would have a selectivity ratio of 100, meaning it is 100-fold more selective for σ1R.

Interpreting the Data:

A comprehensive assessment integrates both binding and functional data. The table below presents hypothetical and literature-derived data for reference compounds.

Compoundσ1R Ki (nM)D2R Ki (nM)Binding Selectivity (D2R Ki / σ1R Ki) σ1R Functional ProfileD2R Functional Profile
Haloperidol 2.8[15]10[16]~3.6Antagonist[23]Antagonist
(+)-Pentazocine ~4>10,000>2,500Agonist[23]Negligible Activity
Pridopidine ~70[24]~7520[24]~107AgonistWeak Partial Agonist[24]
Compound X (Hypothetical) 5500100AgonistAntagonist
Compound Y (Hypothetical) 1000100.01Negligible ActivityPotent Antagonist

Analysis:

  • Haloperidol is non-selective, with high affinity for both targets, consistent with its known clinical profile.[15]

  • (+)-Pentazocine is a highly selective σ1R agonist, making it an excellent tool compound for studying σ1R function in isolation.

  • Pridopidine demonstrates a clear preference for σ1R over D2R, with over 100-fold selectivity in binding.[24][25][26] Its behavioral effects at therapeutic doses are primarily driven by σ1R engagement.[24][26]

  • Compound X would be classified as a selective σ1R agonist with moderate D2R antagonist activity.

  • Compound Y is a selective D2R antagonist, with minimal concern for σ1R-mediated off-target effects.

Conclusion: A Self-Validating System for Trustworthy Results

Assessing the selectivity of a compound for Sigma-1 over Dopamine D2 receptors is a multi-step process that demands rigorous experimental design and careful interpretation. By integrating orthogonal assays—competitive binding to measure affinity and distinct functional assays to characterize biological activity—researchers can build a self-validating dataset. This comprehensive approach moves beyond simple numbers, providing a nuanced pharmacological profile that is essential for making informed decisions in drug discovery, ultimately leading to the development of safer and more effective medicines for complex CNS disorders.

References

  • D2 Dopamine Receptor Assay. Innoprot GPCR Functional Assays. Available from: [Link]

  • Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. MDPI. Available from: [Link]

  • The Sigma-1 Receptor in Cellular Stress Signaling. National Institutes of Health (NIH). Available from: [Link]

  • Sigma-1 receptor. Wikipedia. Available from: [Link]

  • Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. National Institutes of Health (NIH). Available from: [Link]

  • Preferential Coupling Between Dopamine D2 Receptors and G-proteins. PubMed. Available from: [Link]

  • Most central nervous system D2 dopamine receptors are coupled to their effectors by Go. Proceedings of the National Academy of Sciences (PNAS). Available from: [Link]

  • Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. MDPI. Available from: [Link]

  • Gi/o protein-coupled receptors in dopamine neurons inhibit the sodium leak channel NALCN. PubMed. Available from: [Link]

  • New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. National Institutes of Health (NIH). Available from: [Link]

  • cAMP NOMAD D2 Dopamine Receptor Cell Line. Innoprot. Available from: [Link]

  • In Vitro and Ex Vivo Characterization of Sigma-1 and Sigma-2 Receptors: Agonists and Antagonists in Biological Assays. ACS Publications. Available from: [Link]

  • Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line. PubMed. Available from: [Link]

  • Gi/o protein-coupled receptors in dopamine neurons inhibit the sodium leak channel NALCN. National Institutes of Health (NIH). Available from: [Link]

  • Developing selectively nonselective drugs for treating CNS disorders. Gray Lab. Available from: [Link]

  • Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. Royal Society of Chemistry. Available from: [Link]

  • An original approach to measure ligand/receptor binding affinity in non-purified samples. Nature. Available from: [Link]

  • In vitro and in vivo sigma 1 receptor imaging studies in different disease states. National Institutes of Health (NIH). Available from: [Link]

  • Stereochemistry and its Impact on the Development of CNS Drugs. Journal of Pharmaceutical Research & Reports. Available from: [Link]

  • Binding Affinity. Malvern Panalytical. Available from: [Link]

  • Sigma-1 Receptor Assays with Fluorescent Ligands. Celtarys Research. Available from: [Link]

  • How to determine binding affinity with a microplate reader. BMG Labtech. Available from: [Link]

  • Pridopidine selectively occupies sigma-1 rather than dopamine D2 receptors at behaviorally active doses. National Institutes of Health (NIH). Available from: [Link]

  • BRET measurements of cAMP levels in living cells to monitor dopamine D2... ResearchGate. Available from: [Link]

  • Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. National Institutes of Health (NIH). Available from: [Link]

  • How to measure and evaluate binding affinities. eLife. Available from: [Link]

  • Overview of methods to measure biochemical binding affinity. YouTube. Available from: [Link]

  • Considerations for Target Selection in CNS Drug Discovery Programs. The Journal of Neuroscience. Available from: [Link]

  • The Sigma-1 Receptor as a Regulator of Dopamine Neurotransmission: A Potential Therapeutic Target for Methamphetamine Addiction. National Institutes of Health (NIH). Available from: [Link]

  • Beyond Dopamine Receptor Antagonism: New Targets for Schizophrenia Treatment and Prevention. MDPI. Available from: [Link]

  • D3 Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins DiscoverX. Available from: [Link]

  • Lessons Learned and Potentials for Improvement in CNS Drug Development: ISCTM Section on Designing the Right Series of Experiments. National Institutes of Health (NIH). Available from: [Link]

  • (PDF) Pridopidine selectively occupies sigma-1 rather than dopamine D2 receptors at behaviorally active doses. ResearchGate. Available from: [Link]

  • Effects of sigma(1) receptor ligand MS-377 on D(2) antagonists-induced behaviors. PubMed. Available from: [Link]

  • Advances in CNS drug development. Research Outreach. Available from: [Link]

  • Structural insights into the human D1 and D2 dopamine receptor signaling complexes. National Institutes of Health (NIH). Available from: [Link]

  • Pridopidine selectively occupies sigma-1 rather than dopamine D2 receptors at behaviorally active doses. PubMed. Available from: [Link]

  • Cocaine Inhibits Dopamine D2 Receptor Signaling via Sigma-1-D2 Receptor Heteromers. PLOS One. Available from: [Link]

  • What is the Difference Between D1 and D2 Receptors? Celtarys. Available from: [Link]

Sources

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